Product packaging for Ethylammonium(Cat. No.:CAS No. 22113-86-6)

Ethylammonium

Cat. No.: B1618946
CAS No.: 22113-86-6
M. Wt: 108.1 g/mol
InChI Key: NWMKOQWBSZQAMG-UHFFFAOYSA-N
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Description

Ethylammonium is a useful research compound. Its molecular formula is C2H8N2O3 and its molecular weight is 108.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8N2O3 B1618946 Ethylammonium CAS No. 22113-86-6

Properties

IUPAC Name

ethanamine;nitric acid
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InChI

InChI=1S/C2H7N.HNO3/c1-2-3;2-1(3)4/h2-3H2,1H3;(H,2,3,4)
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InChI Key

NWMKOQWBSZQAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H8N2O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0047901
Record name Ethylammonium nitrate
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Molecular Weight

108.10 g/mol
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CAS No.

22113-86-6
Record name Ethylammonium nitrate
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Record name Ethylammonium
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Record name Ethylammonium nitrate
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Foundational & Exploratory

The Genesis of Ionic Liquids: A Technical Guide to Ethylammonium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ethylammonium nitrate (EAN), the first compound to be recognized as an ionic liquid. Discovered in 1914 by the Latvian-German chemist Paul Walden, EAN's unique properties as a salt that is liquid at near-room temperature opened the door to a new class of solvents with wide-ranging applications in chemistry, electrochemistry, and materials science. This document details the historical context of its discovery, provides a comprehensive summary of its physicochemical properties, outlines the experimental protocol for its synthesis based on Walden's original work, and presents visual representations of its synthesis and the logical progression of its discovery.

Introduction: A Serendipitous Discovery

In the early 20th century, Paul Walden was investigating the relationship between the molecular conductivity and viscosity of various substances.[1] His work in stereochemistry and the electrochemistry of nonaqueous solutions led him to explore a range of salts.[1] In 1914, during his research into molten salts, Walden synthesized this compound nitrate ([EtNH₃][NO₃]) and observed its remarkably low melting point of 12 °C.[2][3][4] This discovery marked the first documented instance of a room-temperature ionic liquid (RTIL), a substance composed entirely of ions that exists in a liquid state below 100 °C.[2]

The significance of Walden's discovery was not immediately recognized, and the field of ionic liquids remained largely dormant for several decades. It was not until the 1970s and 1980s that interest in these materials resurfaced, driven by the search for novel electrolytes for batteries.[5] Today, EAN is recognized as the progenitor of the vast and diverse family of ionic liquids, often referred to as "designer solvents" for their tunable properties.[2]

Physicochemical Properties of this compound Nitrate

This compound nitrate is an odorless and colorless to slightly yellowish liquid.[3][4] Its key physicochemical properties are summarized in the table below. These properties, particularly its low volatility, high ionic conductivity, and thermal stability, are characteristic of ionic liquids and are the basis for their utility in various applications.

PropertyValueTemperature (°C)Reference(s)
Molecular Formula C₂H₈N₂O₃-[6]
Molar Mass 108.10 g/mol -[6]
Melting Point 12 - 14 °C-[3][4][5][7]
Boiling Point 240 °C-[2][4]
Decomposition Temperature ~250 °C-[2][4]
Density 1.261 g/cm³20[2][4]
1.21 g/cm³Not Specified[8]
1.26 g/cm³25[9]
Viscosity 0.28 Poise (0.028 Pa·s)25[2][4]
36.5 cPNot Specified[8]
36.5 cP25[9]
Ionic Conductivity ~20 mS/cm25[2][4]
25.4 mS/cmNot Specified[8]
20.28 mS/cm20[9]

Experimental Protocol: Synthesis of this compound Nitrate

The synthesis of this compound nitrate, as first performed by Paul Walden, is a straightforward acid-base neutralization reaction.[3][7] The following protocol is a detailed methodology based on the available literature.

Materials:

  • Ethylamine (C₂H₅NH₂)

  • Concentrated Nitric Acid (HNO₃)

  • Distilled Water

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Preparation of Reactants: An aqueous solution of ethylamine is prepared by dissolving a known molar amount of ethylamine in distilled water within a round-bottom flask. The flask is placed in an ice bath and stirred continuously to manage the heat generated in the subsequent step.

  • Neutralization Reaction: A stoichiometric amount of concentrated nitric acid is added dropwise to the cooled and stirring ethylamine solution using a dropping funnel. The slow addition and cooling are crucial to control the exothermic nature of the reaction and prevent the volatilization of ethylamine.

  • Removal of Water: After the complete addition of nitric acid, the reaction mixture is stirred for an additional hour at room temperature to ensure the reaction goes to completion. The resulting solution is then transferred to a rotary evaporator to remove the water under reduced pressure.

  • Final Product: The final product, this compound nitrate, is a colorless to slightly yellowish liquid. Its purity can be assessed using techniques such as ¹H and ¹³C NMR spectroscopy.[1]

Visualizing the Discovery and Synthesis

To better understand the historical and chemical context of this compound nitrate, the following diagrams have been generated using the DOT language.

discovery_pathway Logical Pathway to the Discovery of EAN cluster_context Scientific Context (Early 20th Century) cluster_synthesis Experimental Work cluster_discovery The Discovery A Investigation of Electrolytic Conductivity B Study of Nonaqueous Solvents A->B Walden's Research Focus C Interest in Molten Salts B->C Expanding Solvent Scope D Synthesis of Various Amine Salts C->D Motivating Factor E Reaction of Ethylamine with Nitric Acid D->E Systematic Investigation F Formation of This compound Nitrate E->F G Observation of Low Melting Point (12 °C) F->G Characterization H Identification as the First Room-Temperature Ionic Liquid G->H Conceptual Breakthrough

Caption: Logical pathway illustrating the scientific context and experimental steps leading to the discovery of this compound nitrate as the first room-temperature ionic liquid.

synthesis_workflow Experimental Workflow for the Synthesis of this compound Nitrate cluster_reactants Reactants cluster_process Process cluster_product Product ethylamine Ethylamine (C₂H₅NH₂) nitric_acid Concentrated Nitric Acid (HNO₃) dissolve Dissolve Ethylamine in Water cool Cool Mixture in Ice Bath dissolve->cool add_acid Slowly Add Nitric Acid (Dropwise) cool->add_acid stir Stir at Room Temperature add_acid->stir Exothermic Neutralization evaporate Remove Water via Rotary Evaporation stir->evaporate ean This compound Nitrate ([C₂H₅NH₃]⁺[NO₃]⁻) evaporate->ean

Caption: Step-by-step experimental workflow for the synthesis of this compound nitrate via the neutralization of ethylamine with nitric acid.

Conclusion

The discovery of this compound nitrate by Paul Walden in 1914 was a seminal moment in the history of chemistry, laying the groundwork for the entire field of ionic liquids.[2][7] Its characterization as a salt with a low melting point demonstrated the potential for purely ionic compounds to exist as liquids under ambient conditions. This technical guide has provided a comprehensive overview of this pioneering ionic liquid, from its historical discovery and physicochemical properties to a detailed protocol for its synthesis. The continued study of EAN and its analogues provides valuable insights into the fundamental properties of ionic liquids and fuels the development of new applications for these remarkable materials.

References

An In-depth Technical Guide to the Synthesis of Ethylammonium Nitrate via Neutralization Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylammonium nitrate (EAN), a pioneering room-temperature ionic liquid, through a neutralization reaction. This document outlines the chemical principles, experimental protocols, physicochemical properties, and safety considerations associated with the synthesis of EAN.

Introduction

This compound nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻) holds a significant place in the history of chemistry as one of the first reported room-temperature ionic liquids, discovered by Paul Walden in 1914.[1] It is a protic ionic liquid, formed through the transfer of a proton from a Brønsted acid (nitric acid) to a Brønsted base (ethylamine).[2][3] EAN is a colorless to slightly yellowish, odorless liquid with a melting point of 12 °C.[1] Its unique properties, such as low volatility, high thermal stability, and excellent solubility in water, make it a valuable solvent in various applications, including electrochemistry, biotechnology, and green chemistry.[4]

This guide focuses on the synthesis of EAN via the direct neutralization reaction between ethylamine and nitric acid, a straightforward and common method for preparing protic ionic liquids.

Physicochemical Properties of this compound Nitrate

A summary of the key quantitative data for this compound nitrate is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂H₉N₂O₃[4]
Molecular Weight 108.11 g/mol [4][5]
Appearance Colorless to slightly yellowish liquid[1]
Melting Point 12 °C (54 °F; 285 K)[1]
Boiling Point 240 °C (464 °F; 513 K)[1]
Density 1.261 g/cm³ at 20 °C[1]
Viscosity 0.028 Pa·s (28 cP) at 25 °C[1]
Electrical Conductivity ~20 mS/cm at 25 °C[1]
Purity (Typical) >97%[4]
Solubility Highly soluble in water and other polar solvents.[4]

Synthesis of this compound Nitrate: Experimental Protocol

The synthesis of this compound nitrate is achieved through the acid-base neutralization reaction between ethylamine and nitric acid.[2][3] The reaction is exothermic and requires careful control of the temperature.

Reaction:

CH₃CH₂NH₂ + HNO₃ → [CH₃CH₂NH₃]⁺[NO₃]⁻

Materials and Equipment:

  • Ethylamine solution (e.g., 70% in water)

  • Concentrated nitric acid (e.g., 65-70%)

  • Deionized water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Rotary evaporator

  • pH meter or pH indicator strips

Experimental Procedure:

  • Preparation of Reactants: Accurately measure equimolar amounts of ethylamine and nitric acid. For example, to prepare approximately 108 g (1 mole) of EAN, you would use the appropriate volumes of the stock solutions of ethylamine and nitric acid to yield 1 mole of each reactant. It is crucial to perform this calculation based on the concentration of the starting materials.

  • Reaction Setup: Place the ethylamine solution in a round-bottom flask equipped with a magnetic stir bar. Immerse the flask in an ice bath to maintain a low temperature.

  • Addition of Nitric Acid: Slowly add the concentrated nitric acid to the stirred ethylamine solution using a dropping funnel. The addition should be dropwise to control the exothermic reaction and maintain the temperature of the reaction mixture below 20 °C. Monitor the temperature continuously with a thermometer.

  • Neutralization: After the complete addition of nitric acid, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion. Check the pH of the solution to confirm it is neutral (pH ~7). If necessary, add a small amount of ethylamine solution or nitric acid to adjust the pH.

  • Purification:

    • Water Removal: The primary impurity in the product is water from the starting solutions and the reaction itself. Remove the water under reduced pressure using a rotary evaporator. The bath temperature should be kept moderate (e.g., 50-60 °C) to avoid decomposition of the product.

    • Drying: For applications requiring very low water content, the resulting ionic liquid can be further dried under high vacuum for several hours.

  • Characterization: The final product should be a colorless to pale yellow liquid. The purity can be assessed using techniques such as NMR spectroscopy and Karl Fischer titration to determine the water content.

Safety Precautions:

  • This synthesis must be performed in a well-ventilated fume hood.

  • Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Ethylamine is flammable and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7][8]

  • The neutralization reaction is highly exothermic. Proper cooling and slow addition of the acid are critical to prevent a runaway reaction.[9]

  • Avoid contact of this compound nitrate with combustible materials as it is an oxidizing liquid and may intensify fire.[8][9]

  • Store the synthesized EAN in a tightly closed container, away from combustible materials and sources of ignition.

Logical Workflow of this compound Nitrate Synthesis

The following diagram illustrates the key steps in the synthesis of this compound nitrate via the neutralization reaction.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Neutralization Reaction cluster_purification Purification cluster_product Final Product Ethylamine Ethylamine Solution ReactionVessel Reaction Vessel (in Ice Bath) Ethylamine->ReactionVessel NitricAcid Nitric Acid NitricAcid->ReactionVessel Slow, dropwise addition Rotovap Rotary Evaporation ReactionVessel->Rotovap Crude Product Drying High Vacuum Drying Rotovap->Drying EAN This compound Nitrate Drying->EAN

Caption: Workflow for the synthesis of this compound nitrate.

Applications in Research and Development

This compound nitrate is utilized in a variety of scientific and industrial applications:

  • Electrochemistry: It serves as an electrically conductive solvent.[4]

  • Biotechnology: EAN is used as a protein crystallization agent and can aid in the refolding of denatured proteins.[1]

  • Green Chemistry: Due to its low vapor pressure and low toxicity, it is considered an environmentally friendly solvent.[4][10]

  • Organic Synthesis: It can be used as a medium for various chemical reactions, sometimes leading to improved reaction rates and yields.[11][12]

This technical guide provides a foundational understanding of the synthesis of this compound nitrate. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and purity requirements.

References

An In-depth Technical Guide to the Thermal Properties and Stability of Ethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium chloride (EAC), a primary ammonium halide salt, is a compound of significant interest in various scientific fields, including as a precursor in the synthesis of perovskite materials for optoelectronic applications and as a potential component in ionic liquids. A thorough understanding of its thermal properties and stability is paramount for its safe handling, storage, and application in diverse experimental and industrial settings. This technical guide provides a comprehensive overview of the thermal behavior of this compound chloride, presenting key quantitative data, detailed experimental protocols, and a logical representation of its thermal decomposition pathway.

Thermal Properties of this compound Chloride

The thermal characteristics of this compound chloride have been investigated using various analytical techniques. The key quantitative data are summarized in the tables below.

Phase Transitions

This compound chloride exhibits a solid-state polymorphic transition before melting.

PropertyTemperature (°C)Temperature (K)Method
Polymorphic Transition85358Differential Scanning Calorimetry (DSC)
Melting Point107 - 108380 - 381Various
Boiling Point (estimated)95.79368.94Estimation

Table 1: Phase Transition Temperatures of this compound Chloride.

Thermal Stability

The thermal stability of this compound chloride is a critical parameter for its application at elevated temperatures. Upon heating, it undergoes decomposition.

PropertyDescription
Decomposition ProductsHydrogen chloride (HCl), Ethylamine (C₂H₅NH₂), Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)

Table 2: Thermal Decomposition Products of this compound Chloride.

Note: Specific quantitative data from thermogravimetric analysis (TGA), such as the onset decomposition temperature and percentage mass loss at distinct stages, are not yet available in publicly accessible literature. Further experimental investigation is required to populate these values. Similarly, a precise heat capacity value from Differential Scanning Calorimetry (DSC) is not currently available.

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal properties of this compound chloride.

Synthesis of this compound Chloride

A common method for the synthesis of this compound chloride is the reaction between ethylamine and hydrochloric acid.

Materials:

  • Ethylamine (C₂H₅NH₂)

  • Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • A solution of ethylamine in a suitable solvent (e.g., ethanol) is cooled in an ice bath.

  • An equimolar amount of hydrochloric acid is added dropwise to the cooled ethylamine solution while stirring continuously.

  • The reaction is exothermic, and the temperature should be maintained below 10°C.

  • After the addition is complete, the mixture is stirred for an additional hour at room temperature.

  • The resulting white precipitate of this compound chloride is collected by vacuum filtration using a Büchner funnel.

  • The collected solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • The purified this compound chloride is then dried in a vacuum oven at a temperature below its melting point (e.g., 60-70°C) until a constant weight is achieved.

The following diagram illustrates the workflow for the synthesis of this compound chloride.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Ethylamine Solution Ethylamine Solution Mixing and Stirring Mixing and Stirring Ethylamine Solution->Mixing and Stirring Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Mixing and Stirring Vacuum Filtration Vacuum Filtration Mixing and Stirring->Vacuum Filtration Washing with Diethyl Ether Washing with Diethyl Ether Vacuum Filtration->Washing with Diethyl Ether Drying in Vacuum Oven Drying in Vacuum Oven Washing with Diethyl Ether->Drying in Vacuum Oven This compound Chloride This compound Chloride Drying in Vacuum Oven->this compound Chloride G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Weigh Sample Weigh Sample TGA Analysis TGA Analysis Weigh Sample->TGA Analysis DSC Analysis DSC Analysis Weigh Sample->DSC Analysis TGA Curve TGA Curve TGA Analysis->TGA Curve DSC Thermogram DSC Thermogram DSC Analysis->DSC Thermogram Data Interpretation Data Interpretation TGA Curve->Data Interpretation DSC Thermogram->Data Interpretation Thermal Stability Thermal Stability Data Interpretation->Thermal Stability Phase Transitions Phase Transitions Data Interpretation->Phase Transitions Heat Capacity Heat Capacity Data Interpretation->Heat Capacity G This compound Chloride (solid) This compound Chloride (solid) Heat Heat This compound Chloride (solid)->Heat Ethylamine (gas) Ethylamine (gas) Heat->Ethylamine (gas) Hydrogen Chloride (gas) Hydrogen Chloride (gas) Heat->Hydrogen Chloride (gas) Further Decomposition Further Decomposition Ethylamine (gas)->Further Decomposition Higher Temp / O₂ Other Gaseous Products Other Gaseous Products Further Decomposition->Other Gaseous Products NOx, CO, CO₂

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Application of Ethylammonium Compounds in Materials Science

Introduction

The exploration of novel organic cations has been a pivotal driver in the advancement of hybrid organic-inorganic perovskite materials, particularly for photovoltaic applications. While mthis compound (MA) was the foundational organic cation that led to the rapid rise of perovskite solar cells, its inherent instability towards moisture and heat spurred the search for more robust alternatives. This technical guide delves into the discovery and utilization of this compound (EA) compounds in materials science, with a primary focus on their role in enhancing the stability and performance of perovskite-based technologies.

This compound nitrate was first described by Paul Walden in 1914 and is considered the earliest example of a room-temperature ionic liquid.[1] In recent years, this compound halides, such as this compound iodide (EAI), have gained significant attention as a larger A-site cation in the ABX₃ perovskite structure, offering a pathway to improved material stability and tunable optoelectronic properties.

Data Presentation

Table 1: Comparative Photovoltaic Performance of Perovskite Solar Cells with Different A-site Cations
CationPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Bandgap (eV)Ref.
Mthis compound (MA) 18-221.05-1.1522-2475-82~1.55-1.62[2][3]
Formamidinium (FA) 20-251.10-1.2023-2578-85~1.47-1.51[2]
Cesium (Cs) 15-19 (as sole cation)1.15-1.2517-1970-78~1.73[2]
This compound (EA) 10-15 (as sole cation)0.90-1.1018-2265-75~2.2
Mixed Cation (e.g., MA/EA) 15-201.08-1.1821-2370-801.61-1.65

Note: The values presented are representative ranges from various studies and can vary based on the specific device architecture, fabrication methods, and measurement conditions.

Table 2: Stability Data for Perovskite Devices with Different Cations
CationThermal Stability (T₈₀ at 85°C)Humidity Stability (T₈₀ at 50-60% RH)NotesRef.
Mthis compound (MA) < 200 hours< 100 hoursProne to degradation into PbI₂.[2]
Formamidinium (FA) > 500 hours~200-300 hoursMore thermally stable than MA, but can exhibit phase instability.[2]
Cesium (Cs) > 1000 hours> 500 hoursExcellent thermal and intrinsic stability, but phase segregation can be an issue in mixed-halide systems.[2]
This compound (EA) (in mixed-cation systems) Improved compared to pure MAImproved compared to pure MAThe larger EA cation is believed to suppress ion migration and improve structural integrity.
Table 3: Crystallographic Data for Lead Iodide Perovskites
CompoundCrystal SystemSpace GroupLattice Parameters (Å)Ref.
MAPbI₃ (tetragonal) TetragonalI4/mcma = 8.849, c = 12.642
FAPbI₃ (trigonal) TrigonalP3m1a = 8.85, c = 10.99
CsPbI₃ (orthorhombic) OrthorhombicPnmaa = 10.45, b = 4.79, c = 17.78
EAPbI₃ (predicted) OrthorhombicPnmaa = 9.12, b = 13.04, c = 8.88

Note: The crystallographic data for EAPbI₃ is based on theoretical calculations and may vary in experimentally synthesized samples.

Experimental Protocols

Synthesis of this compound Iodide (EAI)

Materials:

  • Ethylamine solution (70% in water)

  • Hydroiodic acid (57 wt% in water)

  • Diethyl ether

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, place a magnetic stir bar.

  • Chill the flask in an ice bath.

  • Slowly add 25 mL of ethylamine solution to the flask while stirring.

  • Carefully and dropwise, add 30 mL of hydroiodic acid to the stirred ethylamine solution. The reaction is exothermic, so maintain the temperature at 0°C.

  • Continue stirring the reaction mixture in the ice bath for 2 hours.

  • After 2 hours, remove the ice bath and allow the solution to warm to room temperature.

  • Remove the solvent using a rotary evaporator at 50-60°C until a white or yellowish precipitate forms.

  • Wash the crude product with diethyl ether three times to remove unreacted starting materials and impurities.

  • Recrystallize the purified product from a minimal amount of hot ethanol, followed by cooling to induce crystallization.

  • Collect the white crystals by vacuum filtration and dry them in a vacuum oven at 60°C for 24 hours.

Synthesis of this compound Lead Iodide (EAPbI₃) Perovskite Precursor Solution

Materials:

  • This compound iodide (EAI) (synthesized as described above)

  • Lead(II) iodide (PbI₂) (99.99%)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Vial or small beaker

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry vial, weigh out the desired molar amounts of EAI and PbI₂. For a 1 M solution of EAPbI₃, this would be 173.01 mg of EAI and 461.01 mg of PbI₂ per 1 mL of solvent.

  • Add the appropriate volume of a solvent mixture, typically DMF:DMSO in a 4:1 volume ratio.

  • Place a small magnetic stir bar in the vial and cap it.

  • Stir the mixture on a hotplate at approximately 60-70°C until all solids are completely dissolved, resulting in a clear, yellow solution. This may take several hours.

  • Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

Fabrication of EAPbI₃ Perovskite Thin Film (Spin-Coating Method)

Materials:

  • EAPbI₃ precursor solution

  • Substrates (e.g., FTO-coated glass, cleaned)

  • Antisolvent (e.g., chlorobenzene, toluene)

  • Spin coater

  • Hotplate

Procedure:

  • Ensure the substrates are thoroughly cleaned. A typical cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Place a cleaned substrate on the chuck of the spin coater.

  • Dispense a sufficient amount of the EAPbI₃ precursor solution onto the substrate to cover the surface (e.g., 50-100 µL).

  • Start the spin coating program. A typical two-step program might be:

    • Step 1: 1000 rpm for 10 seconds (for spreading the solution).

    • Step 2: 4000-6000 rpm for 30-45 seconds (for film formation).

  • During the second step, at about 10-15 seconds before the end, dispense a stream of antisolvent onto the spinning substrate. This induces rapid crystallization and a uniform film.

  • Immediately transfer the substrate to a hotplate and anneal at a predetermined temperature, typically between 100°C and 150°C, for 10-20 minutes to remove residual solvent and complete the perovskite crystallization.

Signaling Pathways and Experimental Workflows

Logical Relationship of Cation Size to Perovskite Stability

The stability of the perovskite crystal structure can be predicted by the Goldschmidt tolerance factor (t), which is a function of the ionic radii of the constituent ions. For an ABX₃ perovskite, the tolerance factor is calculated as:

t = (rA + rX) / [√2 * (rB + rX)]

where rA, rB, and rX are the ionic radii of the A-site cation, B-site metal cation, and X-site halide anion, respectively. A stable cubic perovskite structure is generally formed when 't' is between 0.9 and 1.0.

G cluster_1 Perovskite Structure Ionic_Radius Ionic Radius (rA) Tolerance_Factor Goldschmidt Tolerance Factor (t) Ionic_Radius->Tolerance_Factor Influences Structural_Stability Structural Stability Tolerance_Factor->Structural_Stability Determines

Caption: Cation size influences the Goldschmidt tolerance factor and perovskite stability.

Experimental Workflow for Perovskite Solar Cell Fabrication

The fabrication of a perovskite solar cell involves a series of sequential deposition steps to create a multilayered device structure.

G Substrate_Cleaning Substrate Cleaning ETL_Deposition Electron Transport Layer (ETL) Deposition Substrate_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Layer Deposition (Spin-Coating) ETL_Deposition->Perovskite_Deposition HTL_Deposition Hole Transport Layer (HTL) Deposition Perovskite_Deposition->HTL_Deposition Electrode_Deposition Metal Electrode Deposition HTL_Deposition->Electrode_Deposition Characterization Device Characterization Electrode_Deposition->Characterization

Caption: Workflow for fabricating a typical perovskite solar cell.

Mechanism of Stability Enhancement by this compound

The incorporation of the larger this compound cation is believed to enhance the stability of the perovskite lattice through several mechanisms, primarily by suppressing ion migration.

G EA_Cation Larger this compound (EA+) Cation Steric_Hindrance Increased Steric Hindrance EA_Cation->Steric_Hindrance Defect_Formation_Energy Increased Defect Formation Energy EA_Cation->Defect_Formation_Energy Ion_Migration_Suppression Suppression of Ion Migration (e.g., I-) Steric_Hindrance->Ion_Migration_Suppression Reduced_Degradation Reduced Material Degradation Ion_Migration_Suppression->Reduced_Degradation Defect_Formation_Energy->Ion_Migration_Suppression Improved_Stability Improved Device Stability Reduced_Degradation->Improved_Stability

Caption: Proposed mechanism for stability enhancement by this compound cations.

References

An In-depth Technical Guide on the Solubility of Ethylammonium Halides in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of ethylammonium halides—specifically this compound chloride (EAC), this compound bromide (EABr), and this compound iodide (EAI)—in various organic solvents. The following sections detail quantitative solubility data, experimental methodologies for solubility determination, and key trends observed in the dissolution of these organic salts.

Quantitative Solubility Data

The solubility of this compound halides is significantly influenced by the nature of the organic solvent, particularly its polarity, and the ambient temperature. The data collected from various sources is summarized below.

Table 1: Solubility of this compound Chloride (EAC)

SolventChemical FormulaTemperature (°C)Solubility ( g/100 g of solvent)Notes
ChloroformCHCl₃2026.89[1]-
AcetoneC₃H₆O-Sparingly soluble[1]-
Diethyl Ether(C₂H₅)₂O-Practically insoluble[1]-
EthanolC₂H₅OH-Soluble[1]-

This compound chloride is also noted to be freely soluble in water.[2]

Table 2: Solubility of this compound Bromide (EABr)

SolventChemical FormulaTemperature (°C)SolubilityNotes
WaterH₂O-Very soluble[3]-
MethanolCH₃OH-Soluble[4]Qualitative data suggests high solubility in polar solvents.[4]
HexaneC₆H₁₄-Limited solubility[4]Demonstrates low solubility in non-polar environments.[4]
BenzeneC₆H₆-Limited solubility[4]-
Tetrahydrofuran (THF)C₄H₈O-Insoluble[5]Can be used to precipitate the salt from reaction mixtures.[5]

The solubility of this compound bromide generally increases with temperature.[4]

Table 3: Solubility of this compound Iodide (EAI) and Related Compounds

Direct quantitative data for this compound iodide is sparse in the reviewed literature. However, trends can be inferred from related quaternary ammonium iodides.

CompoundSolventTemperature (°C)Solubility ( g/100 g of solvent)
Tetrathis compound iodideAcetonitrile02.80
Tetrathis compound iodideAcetonitrile253.98
Tetrapropylammonium iodideAcetonitrile017.98
Tetrapropylammonium iodideAcetonitrile2527.83

Data for tetra-alkyl ammonium iodides was converted from mass fraction.[6]

The general principle of "like dissolves like" is a strong predictor for the solubility of these salts.[7][8] this compound halides, being ionic and polar, exhibit higher solubility in polar organic solvents such as alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[9][10] Their solubility is considerably lower in non-polar solvents like hexane, benzene, and diethyl ether.[4][10][11]

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires robust experimental methods. The most common and reliable techniques are described below.

2.1 Isothermal Shake-Flask Method

The shake-flask method is a classical and widely used technique for determining equilibrium solubility.[12][13]

  • Principle: An excess amount of the solute (this compound halide) is added to a known volume of the solvent in a sealed flask.

  • Procedure:

    • The flask is agitated (shaken or stirred) in a constant temperature bath for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[12]

    • Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle.

    • A sample of the supernatant (the saturated solution) is carefully withdrawn.

    • The concentration of the solute in the sample is determined using an appropriate analytical technique, such as gravimetric analysis (after solvent evaporation), titration, or high-performance liquid chromatography (HPLC).[14]

  • Advantages: This method is considered reliable and provides thermodynamically stable solubility data.[12]

2.2 Analytical and Spectroscopic Methods

Modern techniques offer faster and often more precise measurements.

  • High-Performance Liquid Chromatography (HPLC): Used for accurate concentration measurement of the solute in a saturated solution.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A newer method that can determine solubility with high accuracy and speed. It analyzes samples of saturated solutions without the need to separate the liquid and solid phases, as the dissolved and dispersed components show distinct signals in the NMR spectrum.[13]

2.3 Quasi-Static Method

This method involves approaching the equilibrium from both undersaturated and supersaturated conditions. By averaging the results, it can provide a more precise measurement of the solubility product.[12]

Visualization of Experimental Workflow

While this document cannot generate dynamic visualizations, the following DOT script outlines the logical flow of the isothermal shake-flask method for determining solubility.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound halide to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw aliquot of supernatant D->E F Determine concentration (e.g., HPLC, Gravimetric) E->F G Calculate Solubility F->G

References

The Pivotal Role of Ethylammonium in the Genesis of Protic Ionic Liquids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Protic Ionic Liquids (PILs) represent a significant subclass of ionic liquids, distinguished by their formation through the proton transfer from a Brønsted acid to a Brønsted base.[1] Among the cations that form these unique solvents, ethylammonium holds a place of historical and fundamental importance. This compound nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻), first described in 1914, is widely considered the earliest reported room-temperature ionic liquid, making it a model compound for understanding PIL behavior.[1][2] This technical guide offers an in-depth exploration of the this compound cation's role in the formation, properties, and application of PILs, tailored for researchers, scientists, and professionals in drug development.

The Core Mechanism: Proton Transfer and Hydrogen Bonding

The formation of an this compound-based PIL is fundamentally a reversible acid-base neutralization reaction.[3][4] A Brønsted acid (e.g., nitric acid) donates a proton to the lone pair of electrons on the nitrogen atom of the Brønsted base, ethylamine.[1][5] This proton transfer results in the formation of the this compound cation ([CH₃CH₂NH₃]⁺) and the conjugate base of the acid, the anion (e.g., [NO₃]⁻).

The key to the this compound cation's function lies in the three protons attached to the nitrogen atom.[2] These protons are available for hydrogen bonding, creating extensive, three-dimensional hydrogen-bonded networks within the liquid, similar in nature to those found in water.[1][2] This network is crucial in dictating the physicochemical properties of the resulting PIL, including its viscosity, conductivity, and thermal stability. The equilibrium nature of this proton transfer means that neutral acid and base species can coexist within the liquid, influencing its overall characteristics.[4][6]

G ethylamine Ethylamine (Brønsted Base) This compound This compound Cation [CH₃CH₂NH₃]⁺ ethylamine->this compound Proton Transfer (Equilibrium) br_acid Brønsted Acid (HX) anion Anion [X]⁻ G start Start reactants 1. Combine Reactants (Ethylamine + Acid) Under Cooling (<0°C) start->reactants neutralization 2. Dropwise Addition & Stirring reactants->neutralization purification 3. Purification (Rotary Evaporation under Vacuum) neutralization->purification characterization 4. Characterization (NMR, FT-IR, TGA, DSC) purification->characterization end Final PIL Product characterization->end G cluster_components PIL Components cluster_properties Tunable Properties cation This compound Cation pil Resulting Protic Ionic Liquid cation->pil anion Anion Choice (e.g., NO₃⁻, HCOO⁻, CH₃COO⁻) anion->pil p1 Melting Point pil->p1 p2 Viscosity pil->p2 p3 Conductivity pil->p3 p4 Thermal Stability pil->p4

References

An In-depth Technical Guide to the Exploratory Studies of Ethylammonium-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core tenets of exploratory studies into ethylammonium-based compounds, a diverse class of molecules with significant potential in therapeutic applications. This document details their synthesis, characterization, biological activities, and pharmacokinetic profiles, offering a foundational resource for professionals in drug discovery and development.

Classification and Structure-Activity Relationships of this compound-Based Compounds

This compound-based compounds can be broadly categorized, each with distinct structure-activity relationships (SARs) that dictate their biological effects. The primary classes include:

  • Simple this compound Salts: These are the most basic forms, such as this compound nitrate (EAN), and are often used as ionic liquids in various chemical and biological applications. Their biological activity is generally limited but they serve as important precursors for more complex derivatives.

  • Tetraalkylammonium Salts: This class, exemplified by tetrathis compound (TEA), features a quaternary ammonium cation with four ethyl groups. These compounds are well-known for their ability to block ion channels, particularly potassium channels. The size and symmetry of the alkyl groups are critical for their interaction with the channel pore.

  • Functionalized Quaternary Ammonium Compounds (QACs): This is a vast and versatile category where the this compound core is functionalized with various chemical moieties. These modifications are designed to enhance specific biological activities, such as antimicrobial or anticancer effects. A common strategy involves incorporating long alkyl chains to increase lipophilicity and improve membrane disruption, a key mechanism for antimicrobial action. The nature of the functional group, the length of the alkyl chain, and the counter-ion all play crucial roles in the compound's efficacy and toxicity profile. For instance, the highest biocidal activity is often observed in QACs with 12-14 carbon chains for Gram-positive bacteria and yeasts, and 14-16 carbon chains for Gram-negative bacteria[1].

  • Compounds Containing an this compound Moiety: In this category, the this compound group is part of a larger, more complex molecule. An example is the cycloalkanol ethylamine scaffold, which has been explored for developing selective norepinephrine reuptake inhibitors[2][3]. The ethylamine portion of these molecules is often crucial for their interaction with biological targets.

The SAR for these compounds is a key area of investigation. For antimicrobial QACs, for example, a balance between the hydrophilic quaternary ammonium head and the hydrophobic alkyl tail is essential for their membrane-disrupting activity.

Synthesis and Characterization

The synthesis of this compound-based compounds typically involves the quaternization of a tertiary amine with an ethyl halide. More complex, functionalized derivatives can be synthesized through multi-step reactions.

General Synthesis of Tetrathis compound Halides

A common method for preparing tetrathis compound (TEA) halides is the reaction of triethylamine with an ethyl halide[4].

Synthesis_TEA Triethylamine Triethylamine (Et3N) Reaction Quaternization Reaction Triethylamine->Reaction EthylHalide Ethyl Halide (EtX) EthylHalide->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction TEA_Halide Tetrathis compound Halide (Et4N+X-) Reaction->TEA_Halide

General synthesis of tetrathis compound halides.
Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound compounds are crucial. Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively[5][6].

  • Mass Spectrometry (MS): This technique determines the molecular weight and can provide information about the molecular formula of the compound[5].

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Elemental Analysis: This provides the percentage composition of elements in the compound, which helps in confirming the empirical formula.

Biological Activities and Mechanisms of Action

This compound-based compounds exhibit a wide range of biological activities, with antimicrobial and ion channel modulation being the most extensively studied.

Antimicrobial Activity

Many functionalized QACs are potent antimicrobial agents effective against a broad spectrum of bacteria, fungi, and enveloped viruses[7].

Mechanism of Action: The primary antimicrobial mechanism of QACs involves the disruption of the cell membrane. The positively charged quaternary ammonium head interacts with the negatively charged components of the bacterial cell membrane, leading to its destabilization. The hydrophobic alkyl chains then penetrate the lipid bilayer, causing a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Antimicrobial_Mechanism QAC Quaternary Ammonium Compound (QAC) Interaction Electrostatic Interaction QAC->Interaction BacterialCell Bacterial Cell Membrane (Negatively Charged) BacterialCell->Interaction Penetration Hydrophobic Tail Penetration Interaction->Penetration Disruption Membrane Disruption Penetration->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath TEA_Mechanism TEA Tetrathis compound (TEA) K_Channel Potassium Channel Pore TEA->K_Channel BindingSite Binding Site (near selectivity filter) TEA->BindingSite binds to K_Channel->BindingSite enters Blockade Pore Blockade BindingSite->Blockade IonFlow_Blocked Inhibition of K+ Ion Flow Blockade->IonFlow_Blocked ADME_Workflow cluster_InVitro In Vitro ADME Assays cluster_InVivo In Vivo Pharmacokinetic Studies Solubility Aqueous Solubility Permeability Permeability (e.g., Caco-2) MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) ProteinBinding Plasma Protein Binding AnimalModel Animal Model Dosing (e.g., Rat, Mouse) ProteinBinding->AnimalModel BloodSampling Blood/Plasma Sampling AnimalModel->BloodSampling ConcentrationAnalysis LC-MS/MS Analysis BloodSampling->ConcentrationAnalysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) ConcentrationAnalysis->PK_Parameters DataAnalysis Data Analysis and Modeling PK_Parameters->DataAnalysis LeadCompound Lead this compound Compound LeadCompound->Solubility LeadCompound->Permeability LeadCompound->MetabolicStability LeadCompound->ProteinBinding

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethylammonium Iodide for Perovskite Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium iodide (EAI) is an organic ammonium halide salt that serves as a crucial precursor in the fabrication of perovskite materials for various optoelectronic applications, including high-efficiency perovskite solar cells and light-emitting diodes (LEDs). The purity and quality of EAI directly impact the crystallographic structure, morphology, and ultimately the performance and stability of the resulting perovskite films. This document provides a detailed protocol for the synthesis, purification, and characterization of high-purity this compound iodide.

Chemical Reaction

The synthesis of this compound iodide proceeds through an acid-base neutralization reaction between ethylamine and hydroiodic acid. The ethylamine acts as a Lewis base, donating a pair of electrons to a proton from the hydroiodic acid, forming the this compound cation and the iodide anion.

cluster_reactants Reactants cluster_products Product CH3CH2NH2 Ethylamine (C₂H₅NH₂) HI Hydroiodic Acid (HI) plus + CH3CH2NH3I This compound Iodide (CH₃CH₂NH₃I) plus->CH3CH2NH3I H₂O

Caption: Chemical reaction for the synthesis of this compound iodide.

Experimental Protocol

This protocol details the synthesis of high-purity this compound iodide from ethylamine and hydroiodic acid.

Materials and Equipment
Reagents Equipment
Ethylamine solution (70% in water)Round-bottom flask (250 mL)
Hydroiodic acid (57 wt% in water)Magnetic stirrer and stir bar
Diethyl ether (anhydrous)Ice bath
Ethanol (anhydrous)Rotary evaporator
Deionized waterSchlenk line or vacuum oven
Buchner funnel and filter paper
Glassware for recrystallization
Synthesis of this compound Iodide

A widely adopted method for synthesizing this compound iodide involves the reaction of ethylamine with hydroiodic acid.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add a specific volume of ethylamine solution. The reaction is typically performed in an ice bath to control the exothermic nature of the acid-base neutralization.

  • Addition of Hydroiodic Acid: Slowly add a stoichiometric amount of hydroiodic acid dropwise to the stirred ethylamine solution at 0°C. Continuous stirring is crucial to ensure homogenous mixing and to dissipate heat.

  • Reaction: Allow the mixture to react for 2-4 hours at 0°C, followed by stirring for another 2 hours at room temperature to ensure the reaction goes to completion.

  • Solvent Removal: The solvent is removed from the solution using a rotary evaporator at 50-60°C until a white or yellowish-white precipitate is formed.

Purification of this compound Iodide

Purification of the crude product is critical to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.

  • Washing: The crude this compound iodide powder should be washed multiple times with anhydrous diethyl ether to remove residual impurities. This can be done by suspending the powder in diethyl ether, sonicating for a few minutes, and then filtering.

  • Recrystallization: Dissolve the washed powder in a minimal amount of hot anhydrous ethanol. Once fully dissolved, slowly add anhydrous diethyl ether until the solution becomes cloudy.

  • Crystal Growth: Allow the solution to cool down slowly to room temperature, and then place it in a refrigerator or freezer to promote the growth of white, needle-like crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. The purified this compound iodide crystals should be dried under vacuum for at least 24 hours to remove any residual solvent.

Quantitative Data Summary

ParameterValue
Reactants
Ethylamine (70% in water)~25 mL (molar excess)
Hydroiodic Acid (57 wt% in water)~30 mL
Reaction Conditions
Temperature0°C to Room Temperature
Reaction Time4-6 hours
Purification
Washing SolventAnhydrous Diethyl Ether
Recrystallization SolventsAnhydrous Ethanol / Anhydrous Diethyl Ether
Product
AppearanceWhite crystalline solid
Expected Yield> 80%

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound iodide.

G start Start reactants 1. Mix Ethylamine and Hydroiodic Acid at 0°C start->reactants reaction 2. Stir for 2-4h at 0°C, then 2h at RT reactants->reaction evaporation 3. Remove Solvent via Rotary Evaporation reaction->evaporation wash 4. Wash Crude Product with Diethyl Ether evaporation->wash recrystallize 5. Recrystallize from Ethanol/Diethyl Ether wash->recrystallize filter_dry 6. Filter and Dry Under Vacuum recrystallize->filter_dry characterize 7. Characterize Final Product (NMR, XRD) filter_dry->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound iodide.

Characterization

To ensure the purity and identity of the synthesized this compound iodide, characterization using standard analytical techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the this compound iodide and to detect any organic impurities.

  • X-ray Diffraction (XRD): XRD analysis can be performed on the powdered sample to confirm its crystalline structure and phase purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the this compound cation and to check for the absence of solvent residues.

By following this detailed protocol, researchers can reliably synthesize high-purity this compound iodide, a critical precursor for the fabrication of high-performance perovskite-based devices.

Application of Ethylammonium in Lead-Free Perovskite Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for non-toxic and stable alternatives to lead-based perovskite solar cells has led to significant research into various lead-free material systems. Among these, tin-based, bismuth-based, and antimony-based perovskites have emerged as promising candidates. The incorporation of organic cations, such as ethylammonium (EA), has been explored as a strategy to enhance the efficiency and stability of these lead-free perovskite solar cells. This document provides a detailed overview of the application of this compound in these systems, summarizing key performance data and providing experimental protocols based on available research.

I. This compound in Tin-Based Perovskite Solar Cells

The incorporation of this compound and its derivatives in tin-based perovskite solar cells has shown considerable promise in improving device performance and stability.

Data Presentation

Table 1: Performance of this compound-Containing Tin-Based Perovskite Solar Cells

Perovskite CompositionAdditive/ModificationVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Stability NotesReference
(EAxFA1-x)SnI3Partial EA+ substitution for FA+---13.24Details not specified[1]
FASnI31% EDAI2 additive---8.9Maintained for over 1400h in a glove box[2]
{en}MASnI3Incorporation of ethylenediammonium (en)0.42924.2863.726.63Improved air stability compared to MASnI3[3]

EA: this compound, FA: Formamidinium, EDAI2: Ethylenediammonium diiodide, MA: Mthis compound, en: ethylenediammonium

Experimental Protocols

Protocol 1: Fabrication of (EAxFA1-x)SnI3 Perovskite Solar Cells (Hypothetical protocol based on typical tin-based PSC fabrication)

This protocol is a generalized procedure and requires optimization for specific EA concentrations.

1. Precursor Solution Preparation:

  • Dissolve Formamidinium Iodide (FAI) and this compound Iodide (EAI) in a mixed solvent of N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v). The total molar concentration of the A-site cations should be stoichiometric with the tin source.

  • Add Tin (II) Iodide (SnI2) to the solution to form the perovskite precursor. A common additive, Tin (II) Fluoride (SnF2), is often included (e.g., 10 mol%) to suppress the oxidation of Sn2+.

  • Stir the solution at an elevated temperature (e.g., 70 °C) for several hours in an inert atmosphere (e.g., a nitrogen-filled glovebox).

2. Device Fabrication (n-i-p architecture):

  • Substrate Cleaning: Sequentially clean FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO2 or SnO2 onto the FTO substrate. For instance, a SnO2 nanoparticle solution can be spin-coated at 3000 rpm for 30 seconds, followed by annealing at 150 °C for 30 minutes.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the prepared (EAxFA1-x)SnI3 precursor solution onto the ETL. A two-step spin-coating process is often used (e.g., 1000 rpm for 10 s followed by 4000 rpm for 30 s).

    • During the second step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film at a moderate temperature (e.g., 80-100 °C) for 10-20 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material, such as Spiro-OMeTAD, onto the perovskite layer.

  • Electrode Deposition: Thermally evaporate a gold (Au) or silver (Ag) back contact to complete the device.

Protocol 2: Fabrication of FASnI3 Solar Cells with Ethylenediammonium Diiodide (EDAI2) Additive

This protocol is based on the work by Jokar et al., which demonstrated improved stability and performance.[2]

1. Precursor Solution Preparation:

  • Prepare a precursor solution of Formamidinium Tin Iodide (FASnI3).

  • Add 1% (molar ratio) of Ethylenediammonium Diiodide (EDAI2) to the precursor solution.

2. Device Fabrication:

  • Follow the device fabrication steps outlined in Protocol 1, using the EDAI2-containing precursor solution for the perovskite layer deposition. The original study highlights a gradual improvement in device performance with storage time in an inert environment, suggesting a slow passivation process.[2]

Role of this compound in Tin-Based Perovskites

The incorporation of this compound or its derivatives in tin-based perovskites is believed to contribute to:

  • Crystal Structure Modification: The larger size of the EA cation compared to MA or FA can influence the perovskite crystal structure, potentially improving its stability.

  • Defect Passivation: Amine groups in the organic cations can passivate defects at the perovskite grain boundaries and surface, reducing non-radiative recombination and improving charge carrier lifetime.

  • Morphology Control: Additives like EDAI2 can influence the crystallization process, leading to more uniform films with larger grain sizes.

II. This compound in Bismuth-Based Perovskite Solar Cells

The application of this compound in bismuth-based perovskites is less explored compared to tin-based systems. Most research has focused on mthis compound bismuth iodide ((MA)3Bi2I9).

Data Presentation

Currently, there is a lack of specific quantitative data on the performance of this compound-based bismuth perovskite solar cells in the reviewed literature. Research has primarily focused on the synthesis and characterization of mthis compound bismuth iodide.[4][5]

Experimental Protocols

Protocol 3: Synthesis of Mthis compound Bismuth Iodide (MA)3Bi2I9 (for reference)

This protocol, adapted from Abdulkareem et al., can serve as a starting point for exploring the incorporation of this compound.[6]

1. Precursor Solution Preparation:

  • Dissolve Mthis compound Iodide (MAI) (160 mg) and Bismuth (III) Iodide (BiI3) (590 mg) in a 1:1 molar ratio in a chosen solvent system. The study explored Gamma-Butyrolactone (GBL) enhanced with Methylamine (MA) and Acetonitrile (ACN).

  • Heat the solution at 110 °C for 1 hour while stirring at 500 rpm to achieve a homogeneous solution.

  • Allow the solution to cool to room temperature.

2. Film Deposition:

  • Spin-coat the precursor solution onto a substrate at 1000 rpm for 50 seconds.

  • Anneal the film at 100 °C for 10 minutes.

To adapt this protocol for this compound, one could substitute Mthis compound Iodide (MAI) with this compound Iodide (EAI) or use a mixed-cation approach with both MAI and EAI. The solvent system and processing parameters would likely require significant optimization.

III. This compound in Antimony-Based Perovskite Solar Cells

Similar to bismuth-based systems, the use of this compound in antimony-based perovskite solar cells is not well-documented in the available literature. Research has predominantly focused on other organic cations like mthis compound and formamidinium.[7]

Data Presentation

There is currently no available data on the photovoltaic performance of this compound-containing antimony-based perovskite solar cells.

IV. Visualizations

Experimental Workflow for Lead-Free Perovskite Solar Cell Fabrication

experimental_workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_final Device Finalization sub_clean Substrate Cleaning (Ultrasonication) etl ETL Deposition (e.g., SnO2) sub_clean->etl perovskite Perovskite Deposition (Spin-coating & Annealing) etl->perovskite htl HTL Deposition (e.g., Spiro-OMeTAD) perovskite->htl electrode Electrode Evaporation (Au/Ag) htl->electrode characterization Device Characterization (J-V, EQE, Stability) electrode->characterization logical_relationship cluster_effects Effects on Perovskite Properties cluster_performance Impact on Device Performance ea_inc This compound (EA) Incorporation crystal Crystal Structure Modification ea_inc->crystal defects Defect Passivation ea_inc->defects morphology Morphology Control ea_inc->morphology efficiency Increased PCE crystal->efficiency stability Enhanced Stability crystal->stability defects->efficiency defects->stability morphology->efficiency morphology->stability

References

Application Notes and Protocols for Ethylammonium Bromide Surface Passivation of Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface passivation of perovskite materials using ethylammonium bromide (EABr). The inclusion of EABr has been shown to improve the power conversion efficiency (PCE) and stability of perovskite solar cells by reducing surface defects and improving charge carrier dynamics.

Overview and Mechanism of Action

This compound bromide (EABr) is an organic ammonium salt that serves as an effective surface passivating agent for perovskite films. Its application, typically as a post-treatment step, addresses defects at the grain boundaries and on the surface of the 3D perovskite layer. The this compound (EA+) cation can interact with undercoordinated lead and halide ions, mitigating non-radiative recombination pathways. Furthermore, the bromide (Br-) ion can partially substitute iodide ions in the perovskite lattice, which can favorably modulate the bandgap and improve crystal quality.

The passivation mechanism primarily involves the formation of a 2D perovskite-like capping layer or the incorporation of EA+ cations at the perovskite surface. This layer can enhance moisture stability and facilitate more efficient charge extraction. Studies have shown that EABr treatment can lead to the formation of highly (100)-oriented perovskite crystals, which is beneficial for charge transport.[1][2]

Experimental Protocols

The following protocols are synthesized from multiple research sources to provide a comprehensive guide for fabricating and passivating perovskite solar cells with EABr.

Substrate Preparation and Electron Transport Layer (ETL) Deposition
  • Substrate Cleaning:

    • Fluorine-doped tin oxide (FTO) coated glass substrates (15 mm × 15 mm) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove organic residues and improve wettability.

  • Compact TiO₂ (c-TiO₂) Layer Deposition:

    • A compact TiO₂ layer is deposited on the FTO substrate. One method involves spin-coating a 0.30 M solution of titanium diisopropoxide bis(acetylacetonate) in 1-butanol at 2000 rpm for 30 s, followed by annealing at 550°C for 30 minutes.[3]

    • This process is typically repeated twice to ensure a pinhole-free layer.

  • Mesoporous TiO₂ (m-TiO₂) Layer Deposition:

    • A TiO₂ paste is prepared by mixing TiO₂ powder with ultrapure water, acetylacetone, and Triton X-100.

    • The paste is spin-coated onto the c-TiO₂ layer at 5000 rpm for 30 s.

    • The substrate is then annealed at 120°C for 5 minutes and subsequently at 550°C for 30 minutes to form the mesoporous scaffold.[3]

Perovskite Layer Fabrication (with incorporated EABr)

This protocol describes the incorporation of EABr directly into the perovskite precursor solution.

  • Perovskite Precursor Solution Preparation:

    • Prepare a stock solution of the desired perovskite precursor. For a standard MAPbI₃ perovskite, dissolve mthis compound iodide (MAI) and lead(II) chloride (PbCl₂) in a 3:1 molar ratio in N,N-dimethylformamide (DMF). For example, 190.7 mg of MAI and 111.2 mg of PbCl₂ in 500 µL of DMF.[3]

    • To this solution, add the desired amount of this compound bromide (EABr) and, if applicable, other additives like potassium iodide (KI) or rubidium iodide (RbI). The concentration of EABr can be varied, for instance, up to 40% molar ratio with respect to the MA cation.[1]

  • Perovskite Film Deposition:

    • Spin-coat the perovskite precursor solution onto the m-TiO₂/c-TiO₂/FTO substrate. A typical multi-step spin-coating process involves three cycles at 2000 rpm for 60 seconds.[3]

    • During the final spin-coating step, an anti-solvent dripping step can be employed. Several drops of a non-polar solvent like chlorobenzene are dispensed onto the spinning substrate to induce rapid crystallization and form a uniform film.

    • The substrate is then annealed on a hotplate. A typical annealing temperature is 190°C.[1]

EABr Surface Passivation (Post-Treatment)

This protocol details the application of EABr as a post-treatment to a pre-formed perovskite film.

  • Perovskite Film Fabrication:

    • Fabricate the 3D perovskite film (e.g., MAPbI₃) using a standard one-step or two-step deposition method on the prepared ETL substrate.

  • EABr Passivation Solution Preparation:

    • Prepare a dilute solution of EABr in a suitable solvent, typically isopropanol (IPA). A common concentration is around 1-2 mg/mL.

  • EABr Passivation Treatment:

    • Spin-coat the EABr solution onto the cooled perovskite film. A typical spin-coating speed is 4000 rpm for 30 seconds.

    • Anneal the EABr-treated film at a moderate temperature, for example, 100°C for 10 minutes, to promote the interaction between EABr and the perovskite surface and remove any residual solvent.

Hole Transport Layer (HTL) and Electrode Deposition
  • HTL Deposition:

    • Prepare a solution for the hole-transport layer. A standard spiro-OMeTAD solution consists of 72.3 mg of spiro-OMeTAD, 28.8 µL of 4-tert-butylpyridine, and 17.5 µL of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg Li-TFSI in 1 mL acetonitrile) in 1 mL of chlorobenzene.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition:

    • Finally, deposit a metal back contact, typically gold (Au) or silver (Ag), by thermal evaporation through a shadow mask to define the active area of the solar cell.

Data Presentation

The following tables summarize the quantitative data from various studies on the effect of EABr on perovskite solar cell performance.

Table 1: Photovoltaic Parameters of Perovskite Solar Cells with and without EABr Additive.

Perovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
MAPbI₃ (Standard)---9.33[1]
MA₀.₆₅EA₀.₃₀K₀.₀₅PbI₂.₁Br₀.₉0.94221.0-12.88[1]
Inverted PSC (Control)---20.41[4]
Inverted PSC (EABr at bottom interface)---21.06[4]

Table 2: Influence of EABr and other Additives on Perovskite Properties.

Additive(s)Effect on Crystal StructureEffect on Bandgap (Eg)Impact on StabilityReference
EABr and KIInduces (100)-oriented cubic perovskite crystalsIncreases Eg (from 1.340 eV to 1.377 eV for MA₀.₆₂₅EA₀.₂₅K₀.₁₂₅PbI₂.₅Br₀.₅)Stabilizes the perovskite crystal by reducing total energy[1]
EABr and RbIPromotes crystal growthReduces effective mass, improves carrier mobilityLowers total energy, making the crystal more stable[3]
EABr (bottom interface)Reduces unreacted PbI₂ at the interfaceLifts the valence band maximum from -5.38 eV to -5.09 eV-[4]

Visualization

Experimental Workflow

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Layer cluster_passivation Surface Passivation cluster_device Device Completion A FTO Substrate Cleaning B Compact TiO₂ Deposition A->B C Mesoporous TiO₂ Deposition B->C D Perovskite Precursor (with or without EABr) C->D E Spin-Coating & Annealing D->E F EABr Solution (Post-Treatment) E->F Optional Post-Treatment H HTL Deposition (spiro-OMeTAD) E->H G Spin-Coating & Annealing F->G G->H I Metal Electrode Evaporation H->I

Caption: Experimental workflow for perovskite solar cell fabrication with EABr treatment.

Passivation Mechanism

passivation_mechanism cluster_perovskite 3D Perovskite Film cluster_passivation EABr Passivation cluster_outcome Improved Performance Defects Surface & Grain Boundary Defects (e.g., Pb²⁺, I⁻ vacancies) Recombination Non-radiative Recombination Defects->Recombination Degradation Moisture-induced Degradation Defects->Degradation EABr This compound Bromide (EA⁺, Br⁻) EABr->Defects Defect Healing Passivated Passivated Surface (2D layer formation) EABr->Passivated ReducedRecomb Reduced Recombination Passivated->ReducedRecomb ImprovedStability Enhanced Stability Passivated->ImprovedStability HigherPCE Higher PCE ReducedRecomb->HigherPCE ImprovedStability->HigherPCE

Caption: Logical flow of EABr passivation and its effects on perovskite film properties.

References

Application Notes and Protocols: The Role of Ethylammonium in Controlling Perovskite Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethylammonium (EA) cations, primarily in the form of this compound bromide (EABr) and this compound chloride (EACl), to control the crystal growth of metal halide perovskites. The inclusion of EA as an additive in perovskite precursor solutions offers a versatile and effective method to improve film quality, passivate defects, and ultimately enhance the performance and stability of perovskite-based optoelectronic devices, such as solar cells and light-emitting diodes (LEDs).

Mechanism of Action

The incorporation of this compound cations into the perovskite lattice or at its interfaces influences crystal growth through several key mechanisms:

  • Crystal Structure Engineering: EA cations can modulate the crystallite structure of the perovskite film. The addition of EABr, for instance, has been shown to promote the formation of highly crystalline films with preferential grain orientation and reduced grain boundaries. This improved crystallinity enhances light absorption and facilitates more efficient charge carrier generation and transport.

  • Defect Passivation: Uncoordinated lead ions (Pb²⁺) and halide vacancies are common defects in perovskite films that act as non-radiative recombination centers, limiting device performance. The ammonium group (-NH₃⁺) in the EA cation can effectively passivate these defects. For example, EABr can react with and reduce the amount of unreacted lead iodide (PbI₂) at the interface between the perovskite layer and the charge transport layer.[1][2] Furthermore, EA cations can form hydrogen bonds with halide ions, which helps to suppress ion migration, a key factor in the operational instability of perovskite devices.

  • Morphology Control: The presence of EA-based additives can improve the wettability of the perovskite precursor solution on the substrate.[1][2] This leads to more uniform film deposition and coverage. Additionally, additives like EACl can induce a "secondary grain growth" mode, resulting in significantly larger crystal grains.[3][4] This reduction in grain boundary density minimizes charge carrier scattering and recombination.

  • Tuning Optoelectronic Properties: The incorporation of EA can alter the electronic band structure of the perovskite material. This allows for the tuning of its optical properties, such as the absorption and emission spectra. This is particularly useful in applications like perovskite LEDs, where precise color tuning is required.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound additives on the properties of perovskite films and the performance of corresponding solar cell devices as reported in the literature.

Table 1: Effect of this compound Bromide (EABr) on Perovskite Solar Cell Performance

Additive ConcentrationVoc (V)Jsc (mA/cm²)Fill Factor (%)Power Conversion Efficiency (PCE) (%)Reference
0% (Control)1.1522.877.820.41[2]
EABr at interface1.2023.179.521.06[2]
Co-addition with KI0.94221.0-12.88[5]

Table 2: Influence of this compound Chloride (EACl) on Perovskite Film and Device Properties

AdditiveGrain SizeCarrier LifetimeVoc (V)Jsc (mA/cm²)Fill Factor (%)Power Conversion Efficiency (PCE) (%)Reference
Control-----18.42[3][4]
EAClLarger grainsProlonged---21.07[3][4]

Experimental Protocols

The following are detailed protocols for the fabrication of perovskite films and solar cells incorporating this compound additives.

Protocol for Perovskite Film Deposition with this compound Bromide (EABr) Interfacial Modification

This protocol is adapted from a procedure for passivating the bottom interface of an inverted perovskite solar cell.[2]

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA)

  • This compound bromide (EABr)

  • Perovskite precursor solution (e.g., FAPbI₃-based)

  • Chlorobenzene (antisolvent)

  • Fullerene (C₆₀)

  • Bathocuproine (BCP)

  • Copper (Cu) electrode material

  • Appropriate solvents for each material

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Dissolve PTAA in toluene and spin-coat it onto the cleaned ITO substrates. Anneal the substrates at 100 °C for 10 minutes.

  • EABr Interfacial Layer Deposition: Prepare a dilute solution of EABr in isopropanol. Spin-coat the EABr solution onto the PTAA layer.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the EABr-modified PTAA layer. During the spin-coating process, dispense chlorobenzene as an antisolvent to induce rapid crystallization. Anneal the film at 150 °C for 15 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition: Sequentially deposit C₆₀, BCP, and a Cu electrode via thermal evaporation to complete the device structure.

Protocol for Perovskite Solar Cell Fabrication with this compound Bromide (EABr) and Rubidium Iodide (RbI) Co-additives

This protocol describes a method for fabricating perovskite solar cells with co-additives to improve performance and stability.[6]

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Mthis compound iodide (CH₃NH₃I)

  • Lead chloride (PbCl₂)

  • This compound bromide (EABr)

  • Rubidium iodide (RbI)

  • N,N-dimethylformamide (DMF)

  • Decaphenylcyclopentasilane (DPPS)

  • Hole transport material (e.g., Spiro-OMeTAD)

  • Gold (Au) or Silver (Ag) electrode material

Procedure:

  • Substrate and Electron Transport Layer Preparation: Clean FTO substrates and deposit a compact TiO₂ layer, followed by a mesoporous TiO₂ layer by spin-coating the respective precursor solutions and annealing at appropriate temperatures (e.g., 550 °C).[6]

  • Perovskite Precursor Solution Preparation: Prepare a stock solution of CH₃NH₃I and PbCl₂ (e.g., 3:1 molar ratio) in DMF. To this solution, add desired amounts of EABr and RbI.[6]

  • Perovskite Film Deposition: Spin-coat the perovskite precursor solution with additives onto the mesoporous TiO₂ layer. A multi-step spin-coating process can be employed. During the final spin-coating step, DPPS can be added.[6]

  • Annealing: Anneal the perovskite film at a suitable temperature (e.g., 120 °C) to promote crystallization.[6]

  • Hole Transport Layer and Electrode Deposition: Deposit the hole transport layer by spin-coating, followed by the thermal evaporation of the metal back contact (Au or Ag).

Visualizations

Signaling Pathways and Logical Relationships

Perovskite_Crystal_Growth_Control cluster_additives This compound Additives cluster_mechanisms Mechanisms of Action cluster_outcomes Improved Perovskite Properties cluster_performance Enhanced Device Performance EABr This compound Bromide (EABr) Crystal_Engineering Crystal Structure Engineering EABr->Crystal_Engineering Defect_Passivation Defect Passivation EABr->Defect_Passivation EACl This compound Chloride (EACl) Morphology_Control Morphology Control EACl->Morphology_Control Improved_Crystallinity Improved Crystallinity & Reduced Grain Boundaries Crystal_Engineering->Improved_Crystallinity Reduced_Defects Reduced Defect Density Defect_Passivation->Reduced_Defects Larger_Grains Larger Grain Size Morphology_Control->Larger_Grains Uniform_Film Uniform Film Coverage Morphology_Control->Uniform_Film Enhanced_PCE Enhanced Power Conversion Efficiency (PCE) Improved_Crystallinity->Enhanced_PCE Reduced_Defects->Enhanced_PCE Improved_Stability Improved Operational Stability Reduced_Defects->Improved_Stability Larger_Grains->Enhanced_PCE Uniform_Film->Enhanced_PCE

Caption: Mechanism of this compound additives in perovskite crystal growth.

Experimental Workflow

Perovskite_Fabrication_Workflow cluster_prep Substrate Preparation cluster_perovskite Perovskite Layer Formation cluster_device Device Completion cluster_characterization Characterization Cleaning Substrate Cleaning (ITO/FTO) ETL_Deposition Electron Transport Layer (e.g., TiO2) Deposition Cleaning->ETL_Deposition Precursor_Prep Prepare Perovskite Precursor + this compound Additive Spin_Coating Spin-Coating Deposition Precursor_Prep->Spin_Coating Antisolvent Antisolvent Quenching Spin_Coating->Antisolvent Annealing Thermal Annealing Antisolvent->Annealing HTL_Deposition Hole Transport Layer Deposition Annealing->HTL_Deposition SEM SEM (Morphology) Annealing->SEM XRD XRD (Crystallinity) Annealing->XRD Electrode_Deposition Electrode Evaporation HTL_Deposition->Electrode_Deposition Electrode_Deposition->SEM JV_Testing J-V Testing (Performance) Electrode_Deposition->JV_Testing

Caption: General workflow for perovskite solar cell fabrication with this compound additives.

References

Application Notes and Protocols for Ethylammonium-Based 2D Perovskites in Optoelectronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional (2D) Ruddlesden-Popper hybrid perovskites, particularly those incorporating ethylammonium (EA) as the large organic cation, are emerging as a promising class of materials for a variety of optoelectronic applications. Their unique quantum well-like structure, where inorganic lead halide octahedral layers are separated by organic EA cations, offers tunable optoelectronic properties and enhanced environmental stability compared to their 3D counterparts. These characteristics make them highly suitable for next-generation solar cells, light-emitting diodes (LEDs), and photodetectors.

This document provides detailed application notes and experimental protocols for the synthesis and fabrication of this compound-based 2D perovskite devices. It is intended to serve as a comprehensive guide for researchers and scientists in the field.

Optoelectronic Properties of this compound-Based 2D Perovskites

This compound-based 2D perovskites of the general formula (EA)₂A'n-1PbnX₃n+1 (where A' is a small cation like mthis compound (MA) and X is a halide) exhibit a range of tunable properties based on the number of inorganic layers (n). As 'n' increases, the bandgap of the material decreases, shifting the light absorption and emission to longer wavelengths.

Quantitative Data Summary

The following tables summarize key performance metrics for various this compound-based 2D perovskite optoelectronic devices reported in the literature.

Perovskite CompositionDevice TypePower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF) [%]Ref.
MA₀.₈₃EA₀.₁₇PbI₃Solar Cell10.22%---[1]
(EA)₂PbI₄Solar Cell----
(EA)₂(MA)Pb₂I₇Solar Cell----

Table 1: Performance Metrics of this compound-Based 2D Perovskite Solar Cells. Note: Data for pure EA-based 2D perovskite solar cells is limited in publicly available literature; the table includes a mixed-cation 3D-like perovskite with a significant EA component for reference.

Perovskite CompositionDevice TypeExternal Quantum Efficiency (EQE)Emission Wavelength [nm]Photoluminescence Quantum Yield (PLQY)Ref.
PEA₂(Cs₁₋ₓEAₓPbBr₃)₂PbBr₄ (x=0.6)LED12.1%488 (sky-blue)>70%
(EA)₂PbBr₄LED---

Table 2: Performance Metrics of this compound-Based 2D Perovskite Light-Emitting Diodes. Note: Data for pure EA-based perovskite LEDs is emerging; this table includes a closely related system where EA is incorporated to achieve blue emission.

Perovskite CompositionDevice TypeResponsivity [A/W]Detectivity [Jones]Response TimeRef.
(PEA)₂PbI₄Photodetector1.072.96 x 10¹¹-[2]
(TEA)₂PbI₄Photodetector0.362.46 x 10¹²1.7 MHz (frequency)

Table 3: Performance Metrics of this compound-Based and Related 2D Perovskite Photodetectors. Note: Direct data for EA-based photodetectors is limited; performance of similar large-cation 2D perovskites like phenylthis compound (PEA) and thiophene-2-ethylammonium (TEA) are provided for reference.[2]

Experimental Protocols

Protocol 1: Synthesis of (EA)₂PbI₄ Perovskite Thin Films

This protocol describes a solution-based method for the synthesis of (EA)₂PbI₄ thin films, suitable for photodetector and solar cell applications.

Materials:

  • This compound iodide (EAI)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chlorobenzene, anhydrous

  • Substrates (e.g., FTO-coated glass, quartz)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M precursor solution by dissolving EAI and PbI₂ in a 2:1 molar ratio in anhydrous DMF.

    • Stir the solution at 60 °C for at least 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Substrate Cleaning:

    • Sequentially clean the substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to spin coating.

  • Thin Film Deposition (Spin Coating):

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Dispense ~50 µL of the precursor solution onto the substrate.

    • Spin coat at 4000 rpm for 30 seconds.

    • During the last 10 seconds of spinning, dispense ~100 µL of chlorobenzene (antisolvent) onto the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.

  • Characterization:

    • The resulting thin films can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, UV-Vis spectroscopy to determine the absorption properties and bandgap, and scanning electron microscopy (SEM) to analyze the film morphology.

Protocol 2: Fabrication of a Planar (EA)₂PbI₄ Photodetector

This protocol outlines the fabrication of a simple planar photodetector with interdigitated electrodes.

Materials:

  • (EA)₂PbI₄ thin film on a suitable substrate (e.g., quartz)

  • Gold (Au) or other suitable metal for electrodes

  • Shadow mask for interdigitated electrode pattern

Procedure:

  • Electrode Deposition:

    • Place the (EA)₂PbI₄ thin film and the shadow mask in a thermal evaporator.

    • Evacuate the chamber to a pressure of <10⁻⁶ Torr.

    • Deposit a 50-80 nm thick layer of gold through the shadow mask to form the interdigitated electrodes.

  • Device Characterization:

    • Measure the current-voltage (I-V) characteristics of the device in the dark and under illumination using a source meter and a calibrated light source.

    • The responsivity and detectivity can be calculated from the measured photocurrent and dark current.

Visualizations

Crystal Structure of (EA)₂PbI₄ 2D Perovskite

G cluster_0 Inorganic Layer (PbI₆ Octahedra) cluster_1 Organic Layer (this compound) Pb1 Pb²⁺ I1 I⁻ Pb1->I1 I2 I⁻ Pb1->I2 I3 I⁻ Pb1->I3 I4 I⁻ Pb1->I4 I5 I⁻ Pb1->I5 I6 I⁻ Pb1->I6 EA1 C₂H₅NH₃⁺ EA1->Pb1 van der Waals Interaction EA2 C₂H₅NH₃⁺ EA2->Pb1

Caption: Crystal structure of (EA)₂PbI₄ 2D perovskite.

Experimental Workflow for 2D Perovskite Solar Cell Fabrication

G cluster_0 Substrate Preparation cluster_1 Perovskite Deposition cluster_2 Device Completion A FTO Substrate Cleaning B ETL Deposition (e.g., TiO₂) A->B C Spin Coating of (EA)₂(MA)n-1PbnI3n+1 Precursor B->C D Antisolvent Dripping C->D E Annealing D->E F HTL Deposition (e.g., Spiro-OMeTAD) E->F G Metal Contact Evaporation (e.g., Au) F->G

Caption: Workflow for 2D perovskite solar cell fabrication.

Energy Level Diagram for an this compound-Based 2D Perovskite LED

G cluster_0 Electron Injection cluster_1 Emissive Layer cluster_2 Hole Injection Cathode Cathode ETL ETL Cathode->ETL e⁻ Perovskite_LUMO LUMO ETL->Perovskite_LUMO e⁻ Perovskite_HOMO HOMO Perovskite_LUMO->Perovskite_HOMO Photon Emission HTL HTL HTL->Perovskite_HOMO h⁺ Anode Anode Anode->HTL h⁺

Caption: Energy level diagram for a 2D perovskite LED.

References

Application Notes and Protocols for Incorporating Ethylammonium into Mixed-Cation Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of ethylammonium (EA) into mixed-cation lead iodide perovskites, focusing on the formulation of MA₁₋ₓEAₓPbI₃. The inclusion of the larger organic cation, this compound, has been explored as a strategy to enhance the stability and tune the optoelectronic properties of perovskite materials for photovoltaic applications.

I. Overview and Rationale

Mixed-cation engineering is a prominent strategy to improve the power conversion efficiency (PCE) and long-term stability of perovskite solar cells. While formamidinium (FA) and mthis compound (MA) are the most commonly used A-site cations, the incorporation of this compound (EA) offers a pathway to modify the perovskite lattice. The larger ionic radius of EA can influence crystal orientation, grain growth, and defect passivation, thereby impacting device performance and stability.[1][2] These protocols detail both one-step and two-step solution-based methods for the fabrication of MA₁₋ₓEAₓPbI₃ perovskite thin films.

II. Quantitative Data Summary

The following table summarizes the photovoltaic performance of perovskite solar cells with varying molar ratios of mthis compound (MA) to this compound (EA) in the MA₁₋ₓEAₓPbI₃ structure. The data indicates that while low concentrations of EA can be incorporated without a significant loss in performance, higher concentrations tend to decrease the overall efficiency.[1][3]

Perovskite Composition (MA₁₋ₓEAₓPbI₃)Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
x = 0 (MAPbI₃)1.0221.3472.1515.71
x = 0.11.0120.5669.2314.43
x = 0.21.0019.8968.5413.63
x = 0.30.9818.7667.1212.35
x = 0.40.9716.2358.919.27
x = 0.50.9514.6849.716.93

III. Experimental Protocols

A. Precursor Material Synthesis and Preparation

1. Mthis compound Iodide (MAI) Synthesis:

  • React methylamine (CH₃NH₂) with hydroiodic acid (HI) in a 1:1 molar ratio at 0°C for 2 hours with constant stirring.

  • Remove the solvent using a rotary evaporator.

  • Recrystallize the resulting powder from ethanol.

  • Dry the purified MAI crystals in a vacuum oven.

2. This compound Iodide (EAI) Synthesis:

  • Follow the same procedure as for MAI, substituting methylamine with ethylamine (CH₃CH₂NH₂).

3. Perovskite Precursor Solution (for One-Step Deposition):

  • Prepare a stock solution of the desired MA₁₋ₓEAₓPbI₃ composition. For example, for a 1 M solution of MA₀.₉EA₀.₁PbI₃:

    • Dissolve lead(II) iodide (PbI₂) (461 mg, 1 mmol), MAI (143.1 mg, 0.9 mmol), and EAI (17.3 mg, 0.1 mmol) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v, 1 mL total volume).

    • Stir the solution at 60-70°C for at least 2 hours to ensure complete dissolution.

B. Perovskite Solar Cell Fabrication Workflow

The following diagram illustrates a typical workflow for fabricating a perovskite solar cell with an n-i-p (regular) architecture.

G cluster_substrate Substrate Preparation cluster_ETL Electron Transport Layer (ETL) Deposition cluster_Perovskite Perovskite Layer Deposition cluster_HTL Hole Transport Layer (HTL) Deposition cluster_Electrode Electrode Deposition cluster_Characterization Device Characterization FTO FTO-coated Glass Cleaning Sequential Sonication: Detergent, DI Water, Acetone, Isopropanol FTO->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone cTiO2 Compact TiO₂ Deposition (e.g., Spray Pyrolysis) UV_Ozone->cTiO2 mTiO2 Mesoporous TiO₂ Deposition (Spin Coating) cTiO2->mTiO2 Sintering Sintering at High Temperature (e.g., 500°C) mTiO2->Sintering Spin_Coating Spin Coating of MA₁₋ₓEAₓPbI₃ Precursor Sintering->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Spiro Spin Coating of Spiro-OMeTAD Solution Annealing->Spiro Evaporation Thermal Evaporation of Gold (Au) or Silver (Ag) Spiro->Evaporation JV_Testing J-V Measurement under Simulated Sunlight Evaporation->JV_Testing G cluster_prep Preparation cluster_deposition Deposition Precursor Prepare MA₁₋ₓEAₓPbI₃ Precursor Solution Dispense Dispense Precursor Solution on Substrate Precursor->Dispense Substrate Prepare Substrate with ETL Substrate->Dispense Spin_Start Start Spin Coating (e.g., 5000 rpm) Dispense->Spin_Start Anti_Solvent Drip Anti-Solvent (e.g., Toluene) Spin_Start->Anti_Solvent Spin_End Continue Spinning Anti_Solvent->Spin_End Anneal Thermal Annealing (100°C for 10-30 min) Spin_End->Anneal G cluster_step1 Step 1: PbI₂ Deposition cluster_step2 Step 2: Conversion to Perovskite PbI2_Sol Prepare PbI₂ Solution in DMF Spin_PbI2 Spin Coat PbI₂ PbI2_Sol->Spin_PbI2 Dry_PbI2 Dry PbI₂ Film (70°C) Spin_PbI2->Dry_PbI2 Conversion Dip or Spin Coat Organic Solution Dry_PbI2->Conversion Org_Sol Prepare MAI/EAI Solution in Isopropanol Org_Sol->Conversion Rinse Rinse with Isopropanol Conversion->Rinse Anneal Thermal Annealing (100-105°C) Rinse->Anneal

References

Application Notes and Protocols: Ethylammonium as a Spacer Cation in Layered Perovskite Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of ethylammonium (EA) as a spacer cation in layered perovskite structures. It includes detailed application notes, experimental protocols for synthesis and device fabrication, and a summary of key optoelectronic properties. The information is intended to guide researchers in the design and execution of experiments involving this compound-based layered perovskites for various optoelectronic applications.

Introduction to this compound as a Spacer Cation

This compound (CH₃CH₂NH₃⁺) is an organic cation frequently employed as a "spacer" in the synthesis of two-dimensional (2D) and quasi-2D layered perovskite materials. In the general formula of Ruddlesden-Popper perovskites, (A')₂(A)n-₁BₙX₃ₙ₊₁, the larger A' cation, such as this compound, separates the inorganic [BₙX₃ₙ₊₁]²⁻ perovskite layers. The incorporation of EA offers several advantages:

  • Tunable Optoelectronic Properties: The size and conformation of the EA cation influence the quantum and dielectric confinement of the perovskite layers, allowing for precise tuning of the bandgap and emission wavelengths. This is particularly useful for applications in light-emitting diodes (LEDs), where emission can be shifted from the green to the blue region of the spectrum[1].

  • Enhanced Stability: The hydrophobic nature of the this compound cation can impart greater moisture resistance to the perovskite structure compared to its 3D counterparts, leading to improved long-term stability[2].

  • Control over Crystallinity and Morphology: The addition of EA can influence the crystal growth process, affecting the morphology and orientation of the perovskite films, which is crucial for efficient charge transport in solar cells[3].

  • Versatility in Mixed-Cation Systems: this compound can be used in combination with other cations, such as mthis compound (MA), formamidinium (FA), and cesium (Cs), to create mixed-cation perovskites with tailored properties for specific applications[2][4].

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound-based layered perovskite systems, providing a comparative overview of their optoelectronic properties and device performance.

Table 1: Optical Properties of this compound-Containing Perovskites

Perovskite CompositionEmission Wavelength (nm)Photoluminescence Quantum Yield (PLQY) (%)Bandgap (eV)Reference
PEA₂(Cs₁₋ₓEAₓPbBr₃)₂PbBr₄ (x=0)50842-
PEA₂(Cs₁₋ₓEAₓPbBr₃)₂PbBr₄ (x=0.6)488>70-
PEA₂(Cs₁₋ₓEAₓPbBr₃)₂PbBr₄ (x=1)466--
MA₁₋ₓEAₓPbI₃ (x=0.25)--1.50[2]
MA₁₋ₓEAₓPbI₃ (x=0.50)--1.58[2]
MA₁₋ₓEAₓPbI₃ (x=0.75)--1.62[2]
MA₁₋ₓEAₓPbI₃ (x=1.00)--1.65[2]
Csₓ(EtNH₃)₁₋ₓPbBr₃--2.27-2.28[4]

Table 2: Device Performance of this compound-Based Perovskite Optoelectronics

Device TypePerovskite CompositionEfficiency (%)Additional MetricsReference
Sky-Blue PeLEDPEA₂(Cs₀.₄EA₀.₆PbBr₃)₂PbBr₄12.1 (EQE)Emission at 488 nm[1]
Perovskite Solar CellCH₃NH₃PbI₃ + EABr + RbI-Improved stability and carrier mobility[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound-based perovskite precursors and the fabrication of thin films for optoelectronic devices.

Protocol 1: Synthesis of this compound Iodide (EAI)

This protocol describes the synthesis of the this compound iodide salt, a common precursor for layered perovskite synthesis.

  • Materials:

    • Ethylamine solution (70% in water)

    • Hydroiodic acid (57 wt. % in water)

    • Ethanol

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask placed in an ice bath, slowly add hydroiodic acid dropwise to the ethylamine solution with constant stirring. The molar ratio should be approximately 1:1.

    • Continue stirring the reaction mixture for 2 hours at room temperature.

    • Remove the solvent using a rotary evaporator at 60°C until a white precipitate is formed.

    • Wash the precipitate several times with diethyl ether to remove any unreacted starting materials.

    • Dry the resulting white powder in a vacuum oven at 60°C for 24 hours.

    • Store the synthesized EAI powder in a desiccator.

Protocol 2: Fabrication of (EA)₂PbI₄ 2D Perovskite Thin Films

This protocol details the solution-based synthesis and spin-coating deposition of (EA)₂PbI₄ thin films.

  • Materials:

    • This compound iodide (EAI)

    • Lead(II) iodide (PbI₂)

    • N,N-Dimethylformamide (DMF)

    • Substrates (e.g., FTO-coated glass)

    • Spin coater

    • Hotplate

  • Procedure:

    • Prepare a precursor solution by dissolving EAI and PbI₂ in a 2:1 molar ratio in DMF. A typical concentration is 1 M.

    • Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.

    • Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun and UV-ozone treatment.

    • Transfer the cleaned substrates to a nitrogen-filled glovebox.

    • Dispense the perovskite precursor solution onto the substrate.

    • Spin-coat the solution at 4000 rpm for 30 seconds.

    • During the last 10 seconds of spinning, dispense an anti-solvent (e.g., toluene or chlorobenzene) onto the substrate to induce crystallization.

    • Anneal the film on a hotplate at 100°C for 10 minutes.

Protocol 3: Fabrication of EA-Incorporated Mixed-Cation Perovskite Solar Cells

This protocol describes the fabrication of a perovskite solar cell incorporating this compound bromide (EABr) for enhanced performance and stability.

  • Materials:

    • Mthis compound iodide (MAI)

    • Lead(II) chloride (PbCl₂)

    • This compound bromide (EABr)

    • Rubidium iodide (RbI)

    • N,N-Dimethylformamide (DMF)

    • Spiro-OMeTAD (hole transport material)

    • Chlorobenzene

    • Acetonitrile

    • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

    • 4-tert-butylpyridine (tBP)

    • FTO-coated glass substrates

    • Titanium dioxide (TiO₂) paste

    • Spin coater

    • Hotplate

  • Procedure:

    • Substrate and Electron Transport Layer Preparation:

      • Clean FTO substrates as described in Protocol 2.

      • Deposit a compact TiO₂ layer by spin-coating a precursor solution and annealing.

      • Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste and annealing at a higher temperature (e.g., 500°C)[3].

    • Perovskite Layer Deposition:

      • Prepare the perovskite precursor solution by dissolving MAI (e.g., 190.7 mg) and PbCl₂ (e.g., 111.2 mg) in a 3:1 molar ratio in DMF (e.g., 500 μL)[3].

      • Add small amounts of EABr and RbI to the precursor solution as additives.

      • Spin-coat the perovskite solution onto the mesoporous TiO₂ layer in a nitrogen-filled glovebox. A typical spin-coating program is 2000 rpm for 60 seconds[3].

      • Anneal the perovskite film at 100°C for 10 minutes.

    • Hole Transport Layer Deposition:

      • Prepare the spiro-OMeTAD solution by dissolving spiro-OMeTAD, Li-TFSI, and tBP in chlorobenzene.

      • Spin-coat the spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.

    • Electrode Deposition:

      • Thermally evaporate a metal electrode (e.g., gold or silver) on top of the hole transport layer.

Characterization Methods

Standard characterization techniques are essential for evaluating the structural, optical, and electronic properties of this compound-based layered perovskites.

  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and orientation of the perovskite films. The appearance of low-angle diffraction peaks is characteristic of the layered structure.

  • UV-Visible Absorption Spectroscopy: To determine the optical bandgap and observe the excitonic absorption features typical of 2D perovskites.

  • Photoluminescence (PL) Spectroscopy: To measure the emission wavelength and photoluminescence quantum yield (PLQY), which are critical for light-emitting applications.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film uniformity.

  • Atomic Force Microscopy (AFM): To characterize the surface topography and roughness of the perovskite films.

  • Time-Resolved Photoluminescence (TRPL): To investigate the charge carrier dynamics and recombination lifetimes.

  • Device Characterization: For solar cells, this involves measuring the current density-voltage (J-V) characteristics under simulated sunlight to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). For LEDs, the electroluminescence spectrum, external quantum efficiency (EQE), and luminance are measured.

Visualizations

Diagram 1: Crystal Structure of (EA)₂PbI₄ Layered Perovskite

G Crystal Structure of (EA)₂PbI₄ cluster_inorganic Inorganic Layer (PbI₆ Octahedra) cluster_organic1 Organic Spacer Layer cluster_organic2 Organic Spacer Layer Pb1 Pb I1 I Pb1->I1 I2 I Pb1->I2 I3 I Pb1->I3 I4 I Pb1->I4 EA2 This compound (EA) Pb1->EA2 EA1 This compound (EA) EA1->Pb1 van der Waals Interaction

Caption: Schematic of the (EA)₂PbI₄ layered perovskite structure.

Diagram 2: Experimental Workflow for Perovskite Solar Cell Fabrication

G Workflow for EA-Based Perovskite Solar Cell Fabrication cluster_prep Substrate Preparation cluster_fab Device Fabrication (Glovebox) cluster_char Characterization Start FTO Substrate Clean Cleaning (Sonication) Start->Clean ETL TiO₂ Deposition Clean->ETL Perovskite EA-Perovskite Spin-Coating & Annealing ETL->Perovskite Transfer to Glovebox HTL Spiro-OMeTAD Deposition Perovskite->HTL Electrode Metal Electrode Evaporation HTL->Electrode JV J-V Measurement Electrode->JV EQE EQE Measurement Electrode->EQE Stability Stability Testing Electrode->Stability End Finished Device JV->End EQE->End Stability->End

Caption: Experimental workflow for fabricating an EA-based perovskite solar cell.

Diagram 3: Energy Level Alignment in a Layered Perovskite

G Energy Level Diagram of a Type I Quantum Well CB_pero Conduction Band VB_pero Valence Band CB_pero->VB_pero Bandgap label_qw Quantum Well CB_pero->label_qw VB_pero->label_qw LUMO_spacer LUMO HOMO_spacer HOMO LUMO_spacer->HOMO_spacer HOMO-LUMO Gap

Caption: Energy level alignment in a Type I layered perovskite.

References

Application Notes and Protocols for Thin-Film Deposition of Ethylammonium-Containing Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of high-quality thin films of ethylammonium (EA)-containing perovskites. The following sections cover various deposition techniques, from lab-scale spin coating to scalable methods like doctor blading and slot-die coating, as well as vapor deposition. Each section includes a detailed protocol, a summary of key parameters, and expected device performance metrics based on available literature.

Introduction to this compound-Containing Perovskites

This compound (CH₃CH₂NH₃⁺, EA) is an organic cation used in the synthesis of perovskite materials for optoelectronic applications, including solar cells and light-emitting diodes. Compared to the more common mthis compound (MA), the larger ionic radius of EA can influence the crystal structure, stability, and optoelectronic properties of the perovskite film. Careful control over the deposition process is crucial for achieving high-quality films with desired morphology, crystallinity, and device performance.

Spin Coating

Spin coating is a widely used laboratory technique for depositing uniform thin films on flat substrates. It is a solution-based method that involves dispensing a precursor solution onto a spinning substrate.

Application Notes

Spin coating is ideal for small-area device fabrication and for optimizing precursor formulations and processing parameters. The final film thickness and quality are highly dependent on the precursor solution concentration, solvent volatility, spin speed, and annealing conditions. For this compound-containing perovskites, a two-step spin coating process is often employed to better control the reaction between the organic and inorganic components.

Experimental Protocol: Two-Step Spin Coating of this compound Lead Iodide (EAPbI₃)

Materials:

  • This compound iodide (EAI)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 2-Propanol (IPA), anhydrous

  • Chlorobenzene (CB), anhydrous

  • FTO-coated glass substrates

  • Spiro-OMeTAD (hole transport material)

  • PC₆₁BM (electron transport material)

  • Silver (Ag) evaporation source

Equipment:

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • UV-Ozone cleaner

  • Nitrogen-filled glovebox

Procedure:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve wettability.

  • Deposition of Electron Transport Layer (ETL):

    • Prepare a solution of PC₆₁BM in chlorobenzene (20 mg/mL).

    • Spin coat the PC₆₁BM solution onto the FTO substrate at 2000 rpm for 30 seconds.

    • Anneal the substrate at 100°C for 10 minutes.

  • Perovskite Precursor Solution Preparation:

    • Step 1 Solution (PbI₂): Dissolve 461 mg of PbI₂ in 1 mL of DMF. Stir at 70°C for at least 1 hour to ensure complete dissolution.

    • Step 2 Solution (EAI): Dissolve 10 mg of EAI in 1 mL of IPA.

  • Perovskite Film Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Step 1: Spin coat the PbI₂ solution onto the ETL-coated substrate at 3000 rpm for 30 seconds. The film should appear bright yellow.

    • Anneal the PbI₂ film at 70°C for 30 minutes.

    • Step 2: After cooling to room temperature, spin coat the EAI solution onto the PbI₂ film at 4000 rpm for 20 seconds. A color change from yellow to dark brown/black indicates the formation of the perovskite.

    • Anneal the perovskite film at 100-150°C for 10-30 minutes.

  • Deposition of Hole Transport Layer (HTL):

    • Prepare a spiro-OMeTAD solution (72.3 mg spiro-OMeTAD, 28.8 µL 4-tert-butylpyridine, 17.5 µL Li-TFSI solution (520 mg/mL in acetonitrile) in 1 mL chlorobenzene).

    • Spin coat the spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Deposition of Metal Contact:

    • Transfer the substrate to a thermal evaporator.

    • Deposit an 80-100 nm thick silver (Ag) electrode through a shadow mask at a pressure below 10⁻⁶ Torr.

Workflow Diagram

G cluster_prep Substrate Preparation cluster_etl ETL Deposition cluster_perovskite Perovskite Deposition (Two-Step) cluster_htl HTL Deposition cluster_contact Contact Deposition sub_clean Clean FTO Substrate sub_uv UV-Ozone Treatment sub_clean->sub_uv etl_spin Spin Coat PCBM sub_uv->etl_spin etl_anneal Anneal at 100°C etl_spin->etl_anneal pvsk_step1_spin Spin Coat PbI₂ etl_anneal->pvsk_step1_spin pvsk_step1_anneal Anneal at 70°C pvsk_step1_spin->pvsk_step1_anneal pvsk_step2_spin Spin Coat EAI pvsk_step1_anneal->pvsk_step2_spin pvsk_step2_anneal Anneal at 100-150°C pvsk_step2_spin->pvsk_step2_anneal htl_spin Spin Coat Spiro-OMeTAD pvsk_step2_anneal->htl_spin contact_evap Evaporate Ag Contact htl_spin->contact_evap

Workflow for two-step spin coating of an EA-perovskite solar cell.

Doctor Blading

Doctor blading is a scalable deposition technique that uses a blade to spread a precursor solution across a substrate, resulting in a uniform wet film. The thickness of the film is controlled by the blade height, coating speed, and solution viscosity.

Application Notes

Doctor blading is suitable for fabricating larger area solar cells and modules. It offers better material utilization compared to spin coating and is compatible with roll-to-roll processing. The slower drying process compared to spin coating can lead to larger crystal grains, which is often beneficial for device performance. Additives to the precursor solution are sometimes used to control the crystallization process.

Experimental Protocol: One-Step Doctor Blading of this compound Lead Iodide (EAPbI₃)

Materials:

  • This compound iodide (EAI)

  • Lead(II) iodide (PbI₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • γ-Butyrolactone (GBL), anhydrous

  • Substrates and other layers as described in the spin coating protocol.

Equipment:

  • Doctor blade coater with a heated substrate stage

  • Hotplate

  • Nitrogen-filled glovebox

Procedure:

  • Substrate and ETL Preparation:

    • Prepare the FTO/ETL substrate as described in the spin coating protocol.

  • Perovskite Precursor Solution Preparation:

    • Prepare a 1.2 M precursor solution by dissolving EAI and PbI₂ in a 1:1 molar ratio in a mixed solvent of GBL:DMSO (e.g., 7:3 v/v).

    • Stir the solution at 60°C for at least 2 hours in a nitrogen-filled glovebox.

  • Perovskite Film Deposition:

    • Preheat the substrate on the doctor blade coater stage to 70-100°C.

    • Set the blade height to 100-200 µm.

    • Dispense a line of the perovskite precursor solution in front of the blade.

    • Move the blade across the substrate at a constant speed of 10-30 mm/s.

    • The film should form and crystallize on the heated substrate.

  • Annealing:

    • Transfer the substrate to a hotplate inside the glovebox and anneal at 100-150°C for 10-20 minutes to remove residual solvent and complete crystallization.

  • HTL and Contact Deposition:

    • Deposit the HTL and metal contact as described in the spin coating protocol.

Workflow Diagram

G cluster_prep Substrate/ETL Preparation cluster_perovskite Perovskite Deposition cluster_htl_contact HTL & Contact Deposition sub_prep Prepare FTO/ETL Substrate blade_coat Doctor Blade Coating sub_prep->blade_coat blade_anneal Anneal at 100-150°C blade_coat->blade_anneal htl_contact Deposit HTL and Ag Contact blade_anneal->htl_contact

Workflow for doctor blading of an EA-perovskite film.

Slot-Die Coating

Slot-die coating is a highly scalable deposition method where a precursor ink is precisely delivered through a narrow slot onto a moving substrate. It allows for excellent control over film thickness and uniformity over large areas, making it suitable for industrial-scale production.

Application Notes

Slot-die coating is a pre-metered deposition technique, meaning the thickness of the wet film is determined by the ink flow rate and the coating speed. This provides greater control and reproducibility compared to self-metered techniques like doctor blading. The drying process is critical and often involves gas quenching (blowing an inert gas over the wet film) to control solvent evaporation and induce uniform crystallization.

Experimental Protocol: One-Step Slot-Die Coating of this compound-based Perovskite

Materials:

  • This compound iodide (EAI)

  • Lead(II) iodide (PbI₂)

  • Lead(II) bromide (PbBr₂) (for mixed halide perovskites)

  • Formamidinium iodide (FAI) (for mixed cation perovskites)

  • Cesium iodide (CsI) (for mixed cation perovskites)

  • DMF, DMSO, GBL (anhydrous solvents)

  • Substrates and other layers as described previously.

Equipment:

  • Slot-die coater with a substrate heater and gas quenching nozzle

  • Syringe pump for precise ink delivery

  • Hotplate

  • Nitrogen-filled glovebox or controlled environment

Procedure:

  • Substrate and ETL Preparation:

    • Prepare large-area FTO/ETL substrates.

  • Perovskite Ink Formulation:

    • Prepare a mixed-cation, mixed-halide perovskite precursor ink. For example, a precursor solution for (EA-doped) Cs₀.₁₆FA₀.₈₄Pb(I₀.₈₈Br₀.₁₂)₃ can be prepared by dissolving the stoichiometric amounts of FAI, PbI₂, CsI, and PbBr₂ in a mixed solvent system like DMF:DMSO (4:1 v/v). Small amounts of EAI can be added to this formulation.

    • The final concentration should be optimized for the desired film thickness and coating parameters (typically 1.0-1.5 M).

    • Stir the ink at room temperature or slightly elevated temperature (e.g., 40-60°C) for several hours.

  • Slot-Die Coating Process:

    • Set the substrate temperature (e.g., 50-80°C).

    • Set the slot-die head to substrate gap (e.g., 100-200 µm).

    • Set the ink flow rate (e.g., 0.1-1.0 mL/min) and the coating speed (e.g., 10-50 mm/s).

    • Initiate the coating process, ensuring a stable meniscus is formed between the slot-die head and the substrate.

    • Simultaneously apply a stream of nitrogen gas through the quenching nozzle onto the wet film to control solvent evaporation.

  • Annealing:

    • Transfer the coated substrate to a hotplate for a final annealing step (e.g., 100-150°C for 10-30 minutes).

  • HTL and Contact Deposition:

    • Deposit the subsequent layers as previously described, potentially using slot-die coating for the HTL as well.

Workflow Diagram

G cluster_prep Substrate/ETL Preparation cluster_perovskite Perovskite Deposition cluster_htl_contact HTL & Contact Deposition sub_prep Prepare Large-Area Substrate slot_die_coat Slot-Die Coating with Gas Quenching sub_prep->slot_die_coat slot_die_anneal Anneal at 100-150°C slot_die_coat->slot_die_anneal htl_contact Deposit HTL and Contacts slot_die_anneal->htl_contact

Workflow for slot-die coating of an EA-perovskite film.

Vapor Deposition

Vapor deposition techniques, such as chemical vapor deposition (CVD) and physical vapor deposition (PVD), offer a solvent-free route to perovskite film fabrication. These methods can produce highly uniform and conformal films over large and textured surfaces.

Application Notes

Vapor deposition provides excellent control over film thickness and composition. A common approach is a two-step sequential process where a lead halide film is first deposited via PVD (thermal evaporation), followed by conversion to perovskite by exposing it to the vapor of the organic halide (e.g., EAI) in a CVD chamber. This method avoids the use of toxic solvents and can lead to high-quality crystalline films.

Experimental Protocol: Two-Step Sequential Vapor Deposition of this compound Lead Iodide (EAPbI₃)

Materials:

  • Lead(II) iodide (PbI₂) powder (99.99%)

  • This compound iodide (EAI) powder

  • Substrates as described previously.

Equipment:

  • Thermal evaporator

  • Two-zone tube furnace (CVD system)

  • Schlenk line

  • Vacuum pump

Procedure:

  • Substrate and ETL Preparation:

    • Prepare the FTO/ETL substrate as described in the spin coating protocol.

  • Deposition of Lead Iodide:

    • Place the PbI₂ powder in a crucible in a thermal evaporator.

    • Mount the substrate above the crucible.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Deposit a PbI₂ film of desired thickness (e.g., 100-200 nm) onto the substrate by heating the crucible.

  • Conversion to Perovskite:

    • Place the EAI powder in a quartz boat in the first zone of the two-zone tube furnace.

    • Place the PbI₂-coated substrate in the second zone of the furnace.

    • Evacuate the furnace tube and then introduce a flow of inert gas (e.g., argon or nitrogen).

    • Heat the first zone to sublimate the EAI powder (e.g., 120-150°C).

    • Heat the second zone (substrate) to a temperature that facilitates the reaction (e.g., 100-150°C).

    • The EAI vapor is carried by the inert gas to the substrate, where it reacts with the PbI₂ film to form EAPbI₃. The conversion time can range from 30 minutes to several hours.

  • HTL and Contact Deposition:

    • After cooling down, remove the perovskite-coated substrate from the furnace.

    • Deposit the HTL and metal contact as described in the spin coating protocol.

Workflow Diagram

G cluster_prep Substrate/ETL Preparation cluster_pvd PVD of Lead Iodide cluster_cvd CVD Conversion cluster_htl_contact HTL & Contact Deposition sub_prep Prepare FTO/ETL Substrate pvd Thermally Evaporate PbI₂ sub_prep->pvd cvd Expose to EAI Vapor in Furnace pvd->cvd htl_contact Deposit HTL and Ag Contact cvd->htl_contact

Workflow for two-step vapor deposition of an EA-perovskite film.

Data Presentation: Comparison of Deposition Techniques

The performance of this compound-containing perovskite solar cells is highly dependent on the deposition technique and the specific processing parameters. The following tables summarize typical parameters and reported performance metrics for different deposition methods. Note that a direct comparison is challenging due to variations in perovskite composition, device architecture, and experimental conditions across different studies.

Table 1: Deposition Parameters for this compound-Containing Perovskites

ParameterSpin CoatingDoctor BladingSlot-Die CoatingVapor Deposition
Precursor Concentration 1.0 - 1.5 M1.0 - 1.5 M1.0 - 1.5 MN/A (Solid sources)
Solvent System DMF, GBL, DMSO (or mixtures)GBL:DMSO, 2-MEDMF:DMSO, 2-MEN/A
Deposition Speed 2000 - 6000 rpm10 - 30 mm/s10 - 50 mm/sDeposition rate controlled by source temperature and pressure
Substrate Temperature Room Temperature70 - 130°C50 - 80°C100 - 150°C
Annealing Temperature 100 - 150°C[1][2]100 - 150°C100 - 150°C100 - 150°C
Annealing Time 10 - 30 min[1]10 - 20 min10 - 30 min30 - 120 min
Film Thickness 200 - 500 nm300 - 800 nm300 - 800 nm200 - 600 nm

Table 2: Performance of this compound-Containing Perovskite Solar Cells

Deposition TechniquePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Perovskite CompositionReference
Spin Coating 12.880.94221.0-(EA,K)-doped MAPbI₃[3]
Doctor Blading 15.341.123--MAPbI₃ (with EACl additive)[4]
Slot-Die Coating 19.54 (module)---(EA-doped) FA-based[5]
Vapor Deposition 12.9---MAPbI₃ (can be adapted for EA)[6]

Note: The data presented is a compilation from various sources and may not represent a direct comparison under identical conditions. The performance of perovskite solar cells is rapidly evolving.

Conclusion

The choice of deposition technique for this compound-containing perovskites depends on the specific application, desired scale, and available resources. Spin coating remains a valuable tool for fundamental research and small-scale prototyping. For large-area and high-throughput production, scalable methods like doctor blading and slot-die coating are more suitable. Vapor deposition offers a solvent-free alternative with excellent film quality and uniformity. The protocols and data provided in these application notes serve as a starting point for the successful fabrication of high-performance this compound-containing perovskite thin films and devices. Further optimization of precursor chemistry, deposition parameters, and annealing conditions is essential to achieve optimal results.

References

Ethylammonium Nitrate: A Green Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium nitrate (EAN) is a protic ionic liquid that stands out as a promising green solvent in organic synthesis. Its low vapor pressure, thermal stability, and ability to be recycled make it an environmentally benign alternative to volatile organic solvents.[1][2] EAN can act as both a solvent and a catalyst in various reactions, often leading to high yields and simplified work-up procedures.[3][4] This document provides detailed application notes and experimental protocols for the use of EAN in several key synthetic transformations.

Key Applications

This compound nitrate has been successfully employed as a green solvent in a variety of organic reactions, including:

  • Knoevenagel Condensation: A fundamental carbon-carbon bond-forming reaction.[1][3][5]

  • Synthesis of 2-Amino-3-cyanopyridines: A multicomponent reaction to produce biologically relevant heterocyclic compounds.[4][6]

  • Michael Addition: A versatile method for the formation of carbon-carbon bonds.

  • Suzuki-Miyaura Coupling: A powerful cross-coupling reaction for the synthesis of biaryls and other conjugated systems.

Knoevenagel Condensation

The Knoevenagel condensation of aromatic aldehydes with active methylene compounds proceeds efficiently in this compound nitrate at room temperature without the need for an additional catalyst.[1][3][5] EAN plays a dual role as the solvent and promoter of the reaction.[3] The products can often be isolated in high purity by simple filtration and washing with water.[5]

Quantitative Data

The following table summarizes the results for the Knoevenagel condensation of various aromatic aldehydes with malononitrile in EAN at room temperature.[3]

EntryAromatic Aldehyde (R)Time (h)Yield (%)
14-NO₂C₆H₄395
22-NO₂C₆H₄3.593
34-ClC₆H₄492
42-ClC₆H₄4.590
54-MeOC₆H₄588
6C₆H₅585
74-MeC₆H₄5.582
82,4-Cl₂C₆H₃494
93,4-(OCH₂O)C₆H₃587
Experimental Protocol

General Procedure for Knoevenagel Condensation: [5]

  • To 2 mL of this compound nitrate (EAN) in a round-bottom flask, add the aromatic aldehyde (2 mmol) and the active methylene compound (e.g., malononitrile) (2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the solid product directly from the reaction mixture.

  • Wash the solid product with water to remove any residual EAN.

  • Dry the purified product.

  • The remaining EAN can be dried under vacuum at 50°C for 4 hours and reused for subsequent reactions.[5]

Knoevenagel_Workflow Knoevenagel Condensation Workflow reagents Aromatic Aldehyde (2 mmol) Active Methylene Compound (2 mmol) This compound Nitrate (2 mL) reaction Stir at Room Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Filter Solid Product monitoring->workup washing Wash with Water workup->washing recycle Dry EAN under vacuum (50°C, 4h) workup->recycle Filtrate drying Dry Product washing->drying product Purified Product drying->product reuse Reuse EAN recycle->reuse Cyanopyridine_Synthesis_Workflow Cyanopyridine Synthesis Workflow reactants Chalcone (1 mmol) Malononitrile (1 mmol) Ammonium Acetate (1.5 mmol) EAN (5 mL) heating Stir at 60°C reactants->heating monitoring Monitor by TLC heating->monitoring precipitation Cool to RT Add Water monitoring->precipitation filtration Filter Solid Product precipitation->filtration purification Recrystallize from Ethanol filtration->purification recycle_ean Recover EAN from filtrate filtration->recycle_ean Aqueous Filtrate product Pure 2-Amino-3-cyanopyridine purification->product reuse Reuse EAN recycle_ean->reuse Michael_Addition_Pathway Aza-Michael Addition Logical Pathway start Reactants: Amine (Nucleophile) α,β-Unsaturated Compound (Michael Acceptor) solvent Solvent: This compound Nitrate (EAN) start->solvent reaction Reaction at Room Temperature solvent->reaction intermediate Formation of Enolate Intermediate reaction->intermediate product Aza-Michael Adduct intermediate->product Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Workflow setup Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base in EAN degas Degas with Inert Gas setup->degas react Heat and Stir degas->react monitor Monitor Reaction Progress react->monitor workup Cool, Add Water, Extract with Organic Solvent monitor->workup Reaction Complete purify Dry and Purify workup->purify product Coupled Product purify->product

References

The Versatility of Ethylammonium Salts in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethylammonium salts are emerging as highly versatile and valuable reagents in organic synthesis, offering a unique combination of properties that address key challenges in modern chemistry. These readily available and often environmentally benign compounds are finding applications as catalysts, reagents, and solvents in a wide range of transformations, enabling higher yields, milder reaction conditions, and simplified product isolation. This document provides detailed application notes and experimental protocols for the use of this compound salts in several key synthetic transformations, intended for researchers, scientists, and professionals in drug development.

Tetrathis compound Salts as Solid Ethylene Surrogates in the Mizoroki-Heck Coupling Reaction

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, but the use of gaseous ethylene can be cumbersome and hazardous in a standard laboratory setting. Tetrathis compound salts serve as convenient, solid, and safe precursors for the in-situ generation of ethylene, facilitating vinylation reactions without the need for specialized equipment.[1][2][3][4]

Application Note:

Tetrathis compound bromide (Et₄NBr) can be effectively employed as an ethylene surrogate in the palladium-catalyzed Mizoroki-Heck vinylation of aryl bromides. The reaction proceeds in a one-pot manner under an ambient atmosphere, offering a practical alternative to traditional methods that require high pressures of ethylene gas.[1] This methodology is applicable to a diverse range of aryl bromides, including those with electron-donating and electron-withdrawing substituents, as well as various heterocyclic bromides.[1]

Quantitative Data:
EntryAryl Bromide SubstrateProductYield (%)
12-Bromo-6-methoxynaphthalene2-Methoxy-6-vinylnaphthalene82
21-Bromo-4-(trifluoromethyl)benzene1-(Trifluoromethyl)-4-vinylbenzene70
31-Bromo-3,5-dimethylbenzene1,3-Dimethyl-5-vinylbenzene65
44-Bromobenzonitrile4-Vinylbenzonitrile64
5Methyl 4-bromobenzoateMethyl 4-vinylbenzoate63
61-Bromo-4-methoxybenzene4-Vinylanisole50
73-Bromopyridine3-Vinylpyridine41
82-Bromothiophene2-Vinylthiophene35

Yields are isolated yields as reported in the cited literature.[1]

Experimental Protocol:

General Procedure for the Vinylation of Aryl Bromides using Tetrathis compound Bromide:

  • To a 4 mL screw-cap vial, add the aryl bromide (0.2 mmol, 1.0 equiv), tetrathis compound bromide (1.6 mmol, 8.0 equiv), and potassium tert-butoxide (1.6 mmol, 8.0 equiv).

  • Add the palladium catalyst, for example, a Buchwald precatalyst like PdXPhos G4 (10 mol%).

  • Add the solvent (e.g., toluene, to a concentration of 0.1 M).

  • Seal the vial and stir the reaction mixture at 100 °C for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Bromide Et4NBr KOtBu Pd Catalyst heating Stir at 100 °C for 18h reagents->heating solvent Toluene solvent->heating filtration Dilute & Filter heating->filtration concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography product Purified Product chromatography->product

Caption: Workflow for Mizoroki-Heck vinylation using Et₄NBr.

This compound Nitrate (EAN) in Aromatic Nitration

This compound nitrate (EAN) is a protic ionic liquid that can serve as both a solvent and a reagent in electrophilic aromatic nitration.[5][6] In combination with triflic anhydride (Tf₂O) or trifluoroacetic anhydride (TFAA), EAN forms powerful in-situ nitrating agents, offering an efficient and often milder alternative to traditional nitrating mixtures like HNO₃/H₂SO₄.[7]

Application Note:

The EAN/Tf₂O and EAN/TFAA systems are effective for the nitration of a wide variety of aromatic and heteroaromatic compounds, with the EAN/Tf₂O system being particularly potent for the nitration of deactivated substrates.[7] These reactions typically proceed at room temperature with high yields and regioselectivity. The ionic liquid can often be recycled after the reaction.

Quantitative Data:
EntrySubstrateNitrating SystemProduct(s) (ratio)Yield (%)
1TolueneEAN/Tf₂Oo:m:p (59:4:37)98
2AnisoleEAN/Tf₂Oo:p (35:65)99
3ChlorobenzeneEAN/Tf₂Oo:p (33:67)95
4NitrobenzeneEAN/Tf₂Om-Dinitrobenzene82
5TolueneEAN/TFAAo:m:p (60:2:38)95
6AnisoleEAN/TFAAo:p (12:88)98
7ChlorobenzeneEAN/TFAAo:p (30:70)80
8NitrobenzeneEAN/TFAAm-Dinitrobenzene2

Yields are isolated yields as reported in the cited literature.[7]

Experimental Protocol:

General Procedure for Aromatic Nitration using EAN:

  • To a stirred solution of the aromatic compound (1 mmol) in this compound nitrate (5-10 mmol) under a nitrogen atmosphere at room temperature, add triflic anhydride or trifluoroacetic anhydride (1.1 mmol) dropwise.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Signaling Pathway/Logical Relationship:

G cluster_reagents Reagents cluster_intermediate In-situ Generation cluster_reaction Electrophilic Aromatic Substitution EAN This compound Nitrate (EAN) NitratingAgent Electrophilic Nitrating Agent (e.g., TfONO2) EAN->NitratingAgent Anhydride Tf2O or TFAA Anhydride->NitratingAgent Aromatic Aromatic Substrate NitratingAgent->Aromatic NitratedProduct Nitrated Aromatic Product Aromatic->NitratedProduct Nitration

Caption: Formation of the active nitrating agent from EAN.

Tetrathis compound Salts in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). Tetrathis compound salts, such as tetrathis compound chloride (TEAC) and tetrathis compound bromide (TEAB), are effective phase-transfer catalysts.

Application Note:

Tetrathis compound salts act as "molecular ferries," transporting anions from the aqueous phase to the organic phase where they can react with the organic substrate.[8] This dramatically increases reaction rates and allows for the use of a wider range of reaction conditions and reagents. Applications include nucleophilic substitutions, oxidations, and polymerizations.[8] The use of PTC often leads to higher yields, reduced reaction times, and milder conditions, aligning with the principles of green chemistry.[8]

Experimental Protocol:

General Procedure for a Phase-Transfer Catalyzed Nucleophilic Substitution:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine the organic substrate dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

  • Add an aqueous solution of the nucleophilic salt (e.g., NaCN, NaN₃).

  • Add a catalytic amount of a tetrathis compound salt (e.g., TEAB, 1-5 mol%).

  • Stir the biphasic mixture vigorously at room temperature or with heating.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Logical Relationship Diagram:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nu- (aq) Q_Nu_org [Q+Nu-] (org) Nu_aq->Q_Nu_org Phase Transfer M_aq M+ (aq) R_X R-X (org) R_Nu R-Nu (org) R_X->R_Nu X_org X- (org) R_X->X_org Q_X_org [Q+X-] (org) X_org->Q_X_org Q_Nu_org->R_X Reaction Q_X_org->M_aq Phase Transfer G cluster_conditions Conditions A Ar-CHO plus1 + A->plus1 B NC-CH2-R plus1->B arrow -> B->arrow C Ar-CH=C(CN)R arrow->C catalyst EAN (Solvent & Catalyst) temp Room Temperature G cluster_reactants Reactants Aldehyde Aldehyde OnePot One-Pot Reaction (TEAA, 80 °C) Aldehyde->OnePot Ketoester β-Ketoester Ketoester->OnePot Urea Urea/Thiourea Urea->OnePot DHPM Dihydropyrimidinone (DHPM) OnePot->DHPM

References

Troubleshooting & Optimization

Technical Support Center: Ethylammonium-Based Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the degradation of ethylammonium (EA)-based perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms observed in this compound-based perovskite solar cells?

This compound (EA)-based perovskite solar cells, like other organic-inorganic halide perovskites, are susceptible to degradation under various environmental stressors. The primary degradation pathways include:

  • Moisture-Induced Degradation: Perovskite materials are highly sensitive to humidity.[1][2] Moisture can trigger chemical reactions that decompose the perovskite crystal structure, leading to the formation of hydrated perovskite phases and eventually lead iodide (PbI₂).[3][4] The organic cations, being hygroscopic, can form weak hydrogen bonds with water molecules, compromising the structural integrity.[1]

  • Thermal Degradation: Elevated temperatures can cause the decomposition of the perovskite material, even in inert atmospheres.[5][6] The organic components, including this compound, can volatilize at high temperatures, leading to the breakdown of the perovskite lattice and the formation of PbI₂.[5]

  • Light-Induced Degradation (Photodegradation): Continuous exposure to light, particularly in the UV spectrum, can accelerate degradation.[5] Light can induce the formation of defects and ion migration within the perovskite layer, leading to reduced performance.[7][8] In mixed-halide perovskites, light can also cause phase segregation.[9]

Q2: How does the incorporation of this compound (EA) affect the stability of perovskite solar cells compared to mthis compound (MA)-based cells?

First-principles calculations suggest that replacing mthis compound (MA) with this compound (EA) can be an effective way to improve the stability of mixed MA-EA based perovskites in most cases.[10] The larger size of the EA cation can influence the crystal structure and its tolerance to environmental factors. Some studies have shown that mixed-cation perovskites incorporating EA exhibit enhanced stability.[11] However, the stability is also dependent on the specific composition and fabrication process.

Q3: What are the common visual signs of degradation in an EA-based perovskite solar cell?

Visual inspection can often provide the first clues of cell degradation. Common signs include:

  • Color Change: The dark brown or black color of the perovskite film may change to a yellowish color, which is indicative of the formation of PbI₂.[12]

  • Formation of Pinholes and Defects: Microscopic examination may reveal the formation of pinholes, cracks, or other morphological defects on the perovskite film surface.[7][13]

  • Delamination: In some cases, the layers of the solar cell may delaminate under stress.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with EA-based perovskite solar cells.

Issue Possible Causes Troubleshooting Steps
Rapid decrease in Power Conversion Efficiency (PCE) in ambient air. Moisture-induced degradation.[2]1. Encapsulation: Ensure proper encapsulation of the device to prevent moisture ingress. 2. Inert Atmosphere: Fabricate and test the solar cells in an inert atmosphere (e.g., a nitrogen-filled glovebox). 3. Hydrophobic Layers: Incorporate hydrophobic charge transport layers or surface passivation layers to repel water molecules.[2]
Significant performance drop after thermal annealing or operation at elevated temperatures. Thermal decomposition of the perovskite layer.[5]1. Optimize Annealing Parameters: Carefully control the annealing temperature and duration to avoid excessive heat exposure. 2. Cation Engineering: Experiment with mixed-cation compositions (e.g., mixing EA with more thermally stable cations like formamidinium or cesium) to enhance thermal stability.[5] 3. Interface Engineering: Use more thermally stable charge transport layers.
Gradual decrease in PCE under continuous illumination. Photodegradation, including ion migration and defect formation.[7][8]1. UV Filtering: Use a UV filter during measurements to block high-energy photons that can accelerate degradation.[14] 2. Defect Passivation: Introduce passivating agents at the perovskite surface and grain boundaries to reduce defect density. 3. Compositional Tuning: Optimize the halide composition (e.g., mixed iodide/bromide) to suppress photo-induced phase segregation.[9]
Visible yellowing of the perovskite film. Formation of lead iodide (PbI₂) due to moisture or thermal stress.[12]1. Characterize the film: Use X-ray Diffraction (XRD) to confirm the presence of PbI₂ peaks.[3][15][16] 2. Review fabrication and storage conditions: Identify and mitigate the source of moisture or excessive heat.
Poor film morphology (pinholes, cracks). Suboptimal deposition parameters or precursor solution quality.[13]1. Optimize Spin-Coating/Deposition: Adjust spin speed, acceleration, and solution concentration. 2. Antisolvent Engineering: If using an antisolvent, optimize the dripping time and volume. 3. Precursor Solution: Ensure the precursor solution is fresh and filtered.

Quantitative Data on Perovskite Degradation

While specific quantitative data for EA-based perovskites is dispersed across literature, the following table provides a general overview of performance degradation observed in perovskite solar cells under different stressors.

Stressor Perovskite Type Test Condition Performance Loss (PCE) Time Reference
Humidity MAPbI₃60% Relative Humidity (RH)~42%2.5 days[17]
Thermal MAPbI₃85°C in ambient air~90%48 hours[18]
Thermal PEO + PEG-modified MAPbI₃85°C in ambient air (50-60% RH)~29%120 hours[18]
Illumination Triple CationContinuous 1-sun illumination~14%250 hours[19]

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the degradation of your EA-based perovskite solar cells.

X-Ray Diffraction (XRD) for Structural Analysis

Objective: To identify crystalline phases and detect the presence of degradation products like PbI₂.

Methodology:

  • Prepare the perovskite film on a suitable substrate (e.g., glass or FTO-coated glass).

  • Place the sample in the XRD instrument.

  • Perform a θ-2θ scan over a relevant angular range (e.g., 10-60 degrees).

  • Analyze the resulting diffraction pattern to identify peaks corresponding to the perovskite phase and any impurity phases. The characteristic peak for PbI₂ appears around 12.6°.[15][16]

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To monitor changes in the optical properties of the perovskite film upon degradation.

Methodology:

  • Measure the initial UV-Vis absorption spectrum of the pristine perovskite film. The spectrum should show a sharp absorption onset corresponding to the perovskite's bandgap.

  • Expose the film to the desired stressor (e.g., humidity, heat, light).

  • Periodically measure the UV-Vis spectrum to track changes.

  • Degradation is often indicated by a decrease in the perovskite absorption and the appearance of a new absorption feature below 550 nm, corresponding to the formation of PbI₂.[3][14]

Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To probe the electronic quality of the perovskite film by assessing defect states and charge carrier recombination dynamics.

Methodology:

  • Steady-State PL: Excite the sample with a laser at a wavelength above the perovskite bandgap and measure the emitted light. A decrease in PL intensity can indicate an increase in non-radiative recombination centers (defects).[17][20]

  • TRPL: Excite the sample with a pulsed laser and measure the decay of the photoluminescence over time. A shorter carrier lifetime can suggest the presence of more defects that act as recombination centers.[1][20][21]

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

Objective: To visualize the surface morphology and topography of the perovskite film and identify degradation-induced changes.

Methodology:

  • SEM: Acquire high-resolution images of the film's surface to observe grain size, grain boundaries, pinholes, and cracks.[7][22][23]

  • AFM: Obtain topographical maps of the surface to quantify surface roughness and observe changes in morphology at the nanoscale.[7][22][23][24]

Mandatory Visualizations

Degradation Pathways

cluster_stressors Environmental Stressors cluster_perovskite Perovskite Layer cluster_degradation Degradation Products Moisture Moisture (H₂O) HydratedPerovskite Hydrated Perovskite Moisture->HydratedPerovskite Heat Heat (ΔT) PbI2 Lead Iodide (PbI₂) Heat->PbI2 VolatileProducts Volatile Products (e.g., EAI) Heat->VolatileProducts Light Light (hν) Light->PbI2 Perovskite EA-based Perovskite HydratedPerovskite->PbI2

Caption: Key degradation pathways for EA-based perovskite solar cells.

Experimental Workflow for Degradation Analysis

cluster_fabrication Device Fabrication & Initial Characterization cluster_stress Stress Application cluster_analysis Degradation Analysis cluster_results Results & Interpretation start Fabricate EA-based PSC initial_char Initial Performance Measurement (J-V, EQE) start->initial_char apply_stress Apply Stressor (Humidity, Heat, or Light) initial_char->apply_stress uv_vis UV-Vis Spectroscopy apply_stress->uv_vis xrd XRD Analysis apply_stress->xrd pl_trpl PL/TRPL Spectroscopy apply_stress->pl_trpl sem_afm SEM/AFM Imaging apply_stress->sem_afm final_char Final Performance Measurement uv_vis->final_char xrd->final_char pl_trpl->final_char sem_afm->final_char interpretation Correlate performance loss with material degradation final_char->interpretation cluster_symptoms Observe Symptoms cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Poor Device Performance symptom1 Low PCE in Air start->symptom1 symptom2 Degradation at High Temp start->symptom2 symptom3 Degradation under Light start->symptom3 symptom4 Yellow Film start->symptom4 symptom5 Poor Morphology start->symptom5 cause1 Moisture Ingress symptom1->cause1 cause2 Thermal Decomposition symptom2->cause2 cause3 Photodegradation symptom3->cause3 cause4 PbI₂ Formation symptom4->cause4 cause5 Fabrication Issues symptom5->cause5 solution1 Encapsulate / Use Glovebox cause1->solution1 solution2 Optimize Annealing / Cation Engineering cause2->solution2 solution3 UV Filter / Defect Passivation cause3->solution3 solution4 Control Environment cause4->solution4 solution5 Optimize Deposition cause5->solution5

References

Navigating the Nuances of Ethylammonium in Perovskite Precursors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when optimizing the concentration of ethylammonium (EA) in perovskite precursors. The information is designed to assist researchers in achieving high-quality perovskite films and devices with enhanced performance and stability.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that may arise during the incorporation of this compound into perovskite precursor solutions and subsequent film fabrication.

Problem Question Possible Cause Suggested Solution
Poor Film Morphology Why is my perovskite film exhibiting pinholes, low coverage, or a non-uniform surface after adding this compound?Inadequate substrate wettability by the precursor solution. The larger this compound cation can alter the solution's surface tension.Incorporate a small amount of this compound bromide (EABr) at the substrate interface before depositing the main perovskite layer. EABr can improve the wettability of the substrate, leading to more uniform film formation.[1]
Phase Segregation/ Impurities I am observing secondary phases or the presence of unreacted PbI₂ in my XRD data after introducing this compound. What is causing this?An inappropriate concentration of this compound can disrupt the perovskite crystal structure formation, leading to the precipitation of undesired phases.Systematically vary the molar ratio of this compound in the precursor solution. Start with a low concentration (e.g., 1-5 mol%) and gradually increase it. The optimal concentration will promote the desired perovskite phase while suppressing the formation of impurities.[1]
Low Device Efficiency (PCE) My perovskite solar cell's power conversion efficiency has decreased after incorporating this compound. What could be the reason?Suboptimal this compound concentration can lead to increased defect densities, poor charge transport, and energy level misalignment.Fine-tune the this compound concentration to optimize the electronic properties. A well-optimized concentration can passivate defects and facilitate better charge carrier transfer, ultimately boosting device efficiency.[1]
Device Instability The performance of my perovskite device degrades quickly under operational stress after adding this compound. Why is this happening?While this compound can enhance stability, an incorrect amount may introduce strain into the crystal lattice, making it more susceptible to degradation.Carefully optimize the this compound concentration. Theoretical and experimental studies have shown that there is an optimal range for EA incorporation to improve the thermodynamic stability of the perovskite structure.[2]

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound (EA) in perovskite precursors?

This compound cations are often incorporated into perovskite precursor solutions to enhance the structural stability and optoelectronic properties of the resulting perovskite films. As a larger cation compared to mthis compound (MA), EA can help in tuning the tolerance factor of the perovskite structure, potentially leading to improved phase stability.[2][3] It can also play a role in defect passivation and improving film morphology.[1]

2. How does the concentration of this compound affect the perovskite bandgap?

The incorporation of this compound cations can slightly increase the bandgap of the perovskite material. This is attributed to the distortion of the Pb-I-Pb bond angles in the perovskite lattice induced by the larger EA cation.[4] The extent of this change is dependent on the concentration of EA in the final film.

3. Can this compound completely replace mthis compound in a perovskite structure?

While it is possible to form pure this compound lead iodide perovskites, mixed-cation perovskites containing both mthis compound and this compound often exhibit superior properties. The combination of different sized cations can help in optimizing the crystal structure for both high efficiency and stability.[3][4]

4. What are the typical starting concentrations for optimizing this compound in a precursor solution?

A common starting point for optimization is to introduce this compound at a low molar percentage (e.g., 1-10%) relative to the primary A-site cation (e.g., mthis compound or formamidinium). The concentration can then be systematically varied to find the optimal ratio for the specific perovskite composition and fabrication process.

Quantitative Data Summary

The following table summarizes the impact of varying A-site cation compositions on key perovskite properties, providing a comparative overview for researchers.

Perovskite CompositionBandgap (eV)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current (JSC) (mA/cm²)Fill Factor (FF) (%)Reference
MA1-xEAxPbI3 (x=0)~1.55----[4]
MA0.75EA0.25PbI3Slightly Increased----[4]
Control (without EABr)-20.41---[1]
With EABr at interface-21.06ImprovedImprovedImproved[1]

Note: Specific performance metrics are highly dependent on the full device architecture and fabrication conditions.

Experimental Protocols

Protocol 1: Preparation of Perovskite Precursor Solutions with Varying this compound Concentrations

This protocol describes the preparation of a stock solution for a mthis compound-based perovskite with the option to add varying concentrations of this compound iodide (EAI).

Materials:

  • Lead (II) iodide (PbI₂)

  • Mthis compound iodide (MAI)

  • This compound iodide (EAI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a 1.0 M stock solution of the base perovskite precursor (e.g., MAPbI₃) by dissolving equimolar amounts of PbI₂ and MAI in a co-solvent of DMF:DMSO (e.g., 4:1 v/v).

  • Stir the solution at room temperature for at least 2 hours or until the solutes are fully dissolved.

  • To create precursor solutions with varying EAI concentrations, prepare a separate stock solution of EAI in the same co-solvent (e.g., 0.1 M).

  • In separate vials, mix the base perovskite precursor solution with the EAI stock solution to achieve the desired final molar percentages of EAI (e.g., 1%, 2.5%, 5%, 7.5%, 10%). Ensure the total molar concentration of the A-site cations (MA + EA) remains constant relative to the lead iodide.

  • Stir the final precursor solutions for at least 30 minutes before use.

Protocol 2: Perovskite Thin-Film Deposition by Spin-Coating

Procedure:

  • Clean the substrates (e.g., ITO-coated glass with a hole-transport layer) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-Ozone for 15 minutes to enhance surface wettability.

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Dispense a specific volume (e.g., 40 µL) of the prepared perovskite precursor solution onto the center of the substrate.

  • Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).

  • During the second step of the spin-coating process (e.g., at 15 s), dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.

  • Immediately transfer the substrate to a hotplate and anneal at a predetermined temperature (e.g., 100 °C) for a specific duration (e.g., 10 minutes).

  • Allow the films to cool down to room temperature before proceeding with the deposition of subsequent layers.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow cluster_precursor Precursor Preparation cluster_fabrication Film Fabrication cluster_characterization Characterization prep_base Prepare Base Perovskite Solution (e.g., MAPbI₃) mix Mix to Achieve Desired EA Ratios prep_base->mix prep_ea Prepare EAI Stock Solution prep_ea->mix spin_coat Spin-Coating mix->spin_coat anneal Annealing spin_coat->anneal morphology Morphological (SEM, AFM) anneal->morphology structural Structural (XRD) anneal->structural optical Optical (UV-Vis, PL) anneal->optical device Device Performance (J-V, EQE) anneal->device device->mix Feedback to Adjust EA Concentration

Experimental workflow for optimizing this compound concentration.

logical_relationship cluster_properties Film Properties cluster_performance Device Performance concentration This compound Concentration morphology Improved Morphology (Larger Grains, Fewer Defects) concentration->morphology crystallinity Enhanced Crystallinity concentration->crystallinity bandgap Bandgap Tuning concentration->bandgap stability Increased Structural Stability concentration->stability pce Higher PCE morphology->pce crystallinity->pce voc Increased Voc bandgap->voc stability_dev Enhanced Device Stability stability->stability_dev

Impact of this compound concentration on perovskite properties.

References

Technical Support Center: Stabilizing Mixed-Cation Perovskites with Ethylammonium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mixed-cation perovskites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ethylammonium (EA) to prevent phase segregation and enhance the stability of perovskite materials.

Frequently Asked Questions (FAQs)

Q1: What is phase segregation in mixed-cation perovskites and why is it a problem?

A1: Phase segregation is a phenomenon where a homogenous mixed-halide or mixed-cation perovskite material separates into domains with different chemical compositions under environmental stressors like light, heat, or humidity. This is a significant issue because it can lead to the formation of iodide-rich and bromide-rich regions, which alters the material's bandgap and introduces non-radiative recombination centers. These changes are detrimental to the performance and stability of perovskite-based devices, such as solar cells and LEDs.[1][2][3][4]

Q2: How does incorporating this compound (EA) help prevent phase segregation?

A2: The incorporation of the larger this compound cation into the perovskite lattice can help stabilize the desired crystal phase and suppress halide and cation migration.[5] While the precise mechanism is still under investigation, it is believed that the presence of EA can increase the energy barrier for ion migration and reduce lattice strain.[6] In some systems, EA has been shown to suppress the crystallization of undesirable phases, leading to improved film morphology and overall stability.[7]

Q3: Can this compound completely replace other cations like mthis compound (MA) or formamidinium (FA)?

A3: While complete replacement is possible, this compound is more commonly used as an additive in small quantities. Due to its larger ionic radius, high concentrations of EA can lead to the formation of 2D or quasi-2D perovskite structures instead of the desired 3D structure for many photovoltaic applications.[5] The optimal amount of EA needs to be carefully determined for each specific mixed-cation composition to achieve the desired balance between stability and optoelectronic performance.

Q4: What are the typical effects of adding this compound on the optoelectronic properties of the perovskite?

Q5: Are there any solubility issues when incorporating this compound salts into the precursor solution?

A5: this compound halides, such as this compound iodide (EAI) and this compound bromide (EABr), are generally soluble in common perovskite precursor solvents like DMF and DMSO. However, as with any multi-component precursor solution, ensuring complete dissolution of all salts is crucial for achieving a uniform and high-quality perovskite film. It is recommended to stir the solution for an extended period, sometimes with gentle heating, to ensure all components are fully dissolved before film deposition.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Persistent phase segregation observed (e.g., change in photoluminescence over time). - Insufficient or non-optimal amount of this compound additive.- Incomplete incorporation of EA into the perovskite lattice.- High defect density in the perovskite film.- Titrate the concentration of the this compound salt (e.g., EAI or EABr) in the precursor solution to find the optimal loading.- Adjust the annealing temperature and time to facilitate the incorporation of EA into the crystal structure.- Ensure high-purity precursors and a clean substrate to minimize defect formation. Consider post-treatment with passivating agents.
Poor film morphology (e.g., pinholes, low coverage) after adding this compound. - The addition of EA can alter the crystallization kinetics of the perovskite.- Incompatibility with the chosen solvent system or antisolvent.- Optimize the spin-coating parameters (speed, duration, acceleration).- Experiment with different antisolvent dripping times and volumes.- Consider using solvent additives to control the nucleation and growth of the perovskite film.[10][11]
Unexpected shift in the optical properties (e.g., bandgap too wide). - The amount of incorporated this compound is higher than intended, leading to significant lattice distortion or formation of 2D phases.- Reduce the concentration of the this compound salt in the precursor solution.- Characterize the crystal structure using X-ray diffraction (XRD) to confirm the phase of the perovskite.- Use techniques like NMR to quantify the incorporation of EA into the lattice.[6]
Reduced device performance (e.g., lower efficiency) after adding this compound. - While EA can improve stability, a non-optimal concentration can introduce defects or negatively impact charge transport.- Formation of undesirable 2D perovskite phases that hinder charge transport.- Perform a systematic study of EA concentration versus device performance to identify the optimal window.- Characterize the charge carrier dynamics using techniques like time-resolved photoluminescence (TRPL) to understand the impact on recombination.- Ensure the formation of a 3D perovskite structure for optimal photovoltaic performance.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the effects of this compound incorporation in perovskites.

Table 1: Impact of this compound Bromide (EABr) on the Performance of Perovskite LEDs [6]

EABr Molar Ratio (%)Photoluminescence Peak (nm)PLQY (%)EQE (%)
0508>80-
20498>80-
40492>75-
60488>7012.1
80475<60-
100466<50-

Table 2: Stability Enhancement with this compound Iodide (EAI) Additive [7]

Device TypeInitial PCE (%)T80 (hours at 65°C in N2)
Control (without EAI)9.4 ± 0.7645
With 0.5 vol% EAI10.2 ± 0.58>360

Experimental Protocols

Protocol 1: Incorporation of this compound Iodide (EAI) as a Stability-Enhancing Additive in CH3NH3PbI3-xClx Perovskite [7]

This protocol describes the one-step solution processing method for fabricating perovskite films with an EAI additive.

1. Precursor Solution Preparation: a. Prepare the main perovskite precursor solution by dissolving CH3NH3I and PbCl2 in a suitable solvent like anhydrous N,N-dimethylformamide (DMF). b. Prepare a stock solution of this compound iodide (EAI) in the same solvent. c. Add a specific volume percentage of the EAI stock solution to the main precursor solution. For example, to achieve a 0.5 vol% concentration, add 5 µL of the EAI stock solution to 995 µL of the main precursor solution. d. Stir the final precursor solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.

2. Substrate Preparation: a. Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. b. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes before use. c. Deposit an electron transport layer (e.g., compact TiO2 and mesoporous TiO2) onto the FTO substrate.[12]

3. Perovskite Film Deposition: a. Transfer the prepared substrate into a nitrogen-filled glovebox. b. Deposit the EAI-containing perovskite precursor solution onto the substrate using spin-coating. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 20 seconds. c. During the second step of the spin-coating, dispense an antisolvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization. d. Anneal the film on a hotplate at a temperature typically between 100°C and 150°C for 10-30 minutes. The optimal temperature and time should be determined experimentally.

4. Device Completion: a. Deposit a hole transport layer (e.g., Spiro-OMeTAD) on top of the perovskite layer.[12] b. Finally, thermally evaporate a metal contact (e.g., gold or silver) to complete the device.

Visualizations

Experimental_Workflow cluster_prep Precursor & Substrate Preparation cluster_fab Device Fabrication in Glovebox cluster_char Characterization P1 Prepare main perovskite precursor solution P3 Mix precursor and EAI solutions P1->P3 P2 Prepare EAI stock solution P2->P3 F1 Spin-coat EAI-containing precursor P3->F1 S1 Clean FTO substrate S2 Deposit electron transport layer S1->S2 S2->F1 F2 Antisolvent dripping F1->F2 F3 Anneal perovskite film F2->F3 F4 Deposit hole transport layer F3->F4 F5 Evaporate metal contact F4->F5 C1 XRD for phase analysis F5->C1 C2 SEM for morphology F5->C2 C3 UV-Vis for absorbance F5->C3 C4 PL/TRPL for carrier dynamics F5->C4 C5 Device performance testing F5->C5

Caption: Experimental workflow for fabricating perovskite devices with an this compound additive.

Segregation_Prevention_Mechanism cluster_problem Problem: Phase Segregation cluster_solution Solution: this compound Incorporation cluster_outcome Outcome PS1 Mixed-Cation Perovskite PS2 Stress (Light, Heat) PS1->PS2 EA1 Incorporate this compound (EA) PS1->EA1 PS3 Ion Migration PS2->PS3 PS4 Phase Segregation (e.g., I-rich and Br-rich domains) PS3->PS4 EA2 Increased Steric Hindrance & Lattice Strain EA1->EA2 EA4 Suppressed Crystallization of Undesirable Phases EA1->EA4 EA3 Increased Ion Migration Energy Barrier EA2->EA3 O1 Stabilized Perovskite Phase EA3->O1 EA4->O1 O2 Improved Device Stability & Performance O1->O2

Caption: Proposed mechanism for preventing phase segregation with this compound.

References

troubleshooting guide for ethylammonium perovskite film defects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethylammonium Perovskite Films

This guide provides troubleshooting assistance and frequently asked questions for researchers working with this compound (EA)-based perovskite films.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in perovskite films?

A1: Perovskite films can exhibit several types of defects that can impact their performance and stability. These are broadly categorized as:

  • Point Defects (0D): These include vacancies (e.g., missing iodide or organic cations), interstitials (extra atoms in the crystal lattice), and anti-site defects.[1] The volatilization of organic cations during the annealing process is a common cause of vacancy defects.[2]

  • Line and Planar Defects (1D & 2D): These primarily occur at grain boundaries and surfaces and include dislocations and dangling bonds.[1] Polycrystalline films, which are common with solution-based methods, inherently have a high density of grain boundaries that are major sites for defects.[2]

  • Bulk Defects (3D): These can include larger-scale issues like clusters of unreacted precursors (e.g., lead iodide, PbI₂).[1] PbI₂ crystals, in particular, have been identified as a significant source of defects and a site for film degradation.[3][4]

Q2: What is the role of this compound (EA) in perovskite films?

A2: this compound (EA) cations are often incorporated into perovskite formulations to improve film quality and device performance. Key roles include:

  • Defect Passivation: EA halides, such as this compound bromide (EABr), can passivate defects. For instance, EABr can reduce the amount of unreacted PbI₂ at the film's bottom interface.[3][4] The amine groups in EA molecules can also form hydrogen bonds that passivate lead and iodine defects.[2]

  • Improved Film Formation: EABr has been shown to improve the wettability of the substrate, which is beneficial for depositing a uniform perovskite film.[3][4]

  • Enhanced Stability: Replacing or mixing standard cations like mthis compound (MA) with EA can, in some cases, improve the material's stability.[6]

Q3: My perovskite film looks hazy or yellow instead of dark brown/black. What's wrong?

A3: A yellow appearance is typically indicative of the presence of undesired phases, most commonly unreacted PbI₂ or the non-perovskite "yellow" phase of formamidinium- or cesium-based perovskites, which can be triggered by moisture. For EA-containing films, it often points to incomplete conversion of the precursor materials into the desired black perovskite phase. This can be caused by suboptimal annealing temperature or duration, incorrect precursor stoichiometry, or exposure to humidity.[7]

Troubleshooting Guides

Issue 1: Pinholes and Poor Film Coverage
  • Symptoms: The perovskite film is not continuous and has visible pinholes or voids when inspected under a microscope. This leads to low device performance due to electrical shunting.

  • Possible Causes & Solutions:

CauseRecommended Solution
Poor Substrate Wettability The precursor solution beads up on the substrate instead of spreading evenly. Introducing this compound bromide (EABr) can improve substrate wettability. One study found EABr reduced the precursor solution's contact angle from 31° to 17°.[4] Alternatively, treat the substrate with UV-Ozone or Oxygen plasma before deposition.[8]
Incorrect Spin-Coating Parameters The spin speed, acceleration, or duration is not optimized. A very high speed can lead to an overly thin film, while a very low speed can result in a thick, non-uniform film. Experiment with a two-step spin-coating process, for example, a low-speed step (e.g., 500 rpm) to spread the solution, followed by a high-speed step (e.g., 4000-6500 rpm) to thin and dry the film.[8][9]
Fast/Uncontrolled Crystallization Rapid crystallization can lead to the formation of disconnected crystal domains and voids. Using a solvent mixture like DMF/DMSO (e.g., 4:1 v/v) can help control the evaporation rate.[10] The use of an anti-solvent drip during the spin-coating process can also promote more uniform nucleation and growth.
Issue 2: High Density of Grain Boundary Defects
  • Symptoms: Low photoluminescence quantum yield (PLQY), short carrier lifetime, and poor device efficiency (especially low open-circuit voltage, VOC).

  • Possible Causes & Solutions:

CauseRecommended Solution
Small Grain Size Films with small grains have a higher density of grain boundaries, which are rich in defects. Additives can help enlarge grain size. For instance, using an EABr additive was found to promote the growth of microsized grains (>1 μm) by retarding the initial crystal growth.[11]
Unpassivated Defects Dangling bonds and vacancies at grain boundaries act as non-radiative recombination centers. Introduce passivating agents. Lewis base molecules can be added to the precursor solution or used as a post-treatment to passivate positively charged defects like uncoordinated Pb²⁺.[2] A post-deposition treatment with a formamidinium iodide (FAI) solution has also been shown to "repair" defects by filling cation and iodide vacancies.[12][13]
Issue 3: Residual PbI₂ in the Film
  • Symptoms: A yellow hue in the film and a characteristic XRD peak around 12.6°. Residual PbI₂ is detrimental to device performance and long-term stability.[3][4]

  • Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Precursor Reaction The organic halide (e.g., EAI) has not fully reacted with the lead halide (PbI₂). This can be due to insufficient annealing time or temperature.
Solution 1: Optimize Annealing Increase the annealing time or temperature to provide sufficient thermal energy for the reaction to complete. Typical annealing temperatures range from 100°C to 150°C.[7][14]
Solution 2: Adjust Stoichiometry Using a slight excess of the organic halide in the precursor solution can help drive the reaction to completion. However, a large excess can lead to the formation of other undesired phases.
Solution 3: Introduce Additives Incorporating EABr at the substrate interface before depositing the main perovskite layer has been shown to significantly reduce the amount of unreacted PbI₂ at the bottom of the film.[3][4]

Quantitative Data Summary

Table 1: Effect of EABr Interfacial Modification on Perovskite Solar Cell Performance

ParameterControl DeviceEABr-Modified Device
Power Conversion Efficiency (PCE)20.41%21.06%
Valence Band Maximum-5.38 eV-5.09 eV
RMS Roughness7.2 nm5.7 nm

Data sourced from a study on using EABr to passivate the bottom interface of perovskite films.[3][4]

Table 2: Effect of EABr Content on Photoluminescence Quantum Yield (PLQY) of CsPbBr₃-based Perovskites

EABr ContentPhotoluminescence Quantum Yield (PLQY)
0% (Control)42%
< 60%~70%
≥ 80%Decreased

Experimental Protocols

Protocol 1: Perovskite Precursor Solution Preparation (One-Step Method)

This protocol is a representative example for preparing a mixed-cation perovskite precursor solution.

  • Environment: Perform all steps inside a nitrogen-filled glovebox to minimize exposure to moisture and oxygen.

  • Solvent Preparation: Prepare a mixed solvent of Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) in a 4:1 volume ratio.[10]

  • Precursor Weighing: Weigh equimolar amounts of the desired lead halide (e.g., PbI₂) and the organic ammonium halides (e.g., a mix of FAI, MABr, EAI, CsI).

  • Dissolution: Add the weighed precursors to the prepared DMF/DMSO solvent to achieve a final concentration of approximately 1.0-1.2 M (based on the lead halide).[10][15]

  • Stirring & Heating: Stir the solution on a hotplate at ~70°C overnight or until all precursors are fully dissolved and the solution is clear.[10]

  • Filtering: Before use, cool the solution to room temperature and filter it through a 0.2 µm PTFE syringe filter to remove any undissolved particles or aggregates.[9][16]

Protocol 2: Thin Film Deposition via Spin-Coating
  • Substrate Preparation: Thoroughly clean the substrate (e.g., FTO glass) by sequential sonication in detergent, deionized water, acetone, and isopropanol.[8] Dry the substrate with a nitrogen gun and treat with an oxygen plasma or UV-Ozone cleaner for 15 minutes to ensure a hydrophilic surface.[8]

  • Deposition: Transfer the cleaned substrate into the glovebox. Using a micropipette, dispense ~80 µL of the filtered precursor solution onto the center of the substrate.[8][9]

  • Spin-Coating: Immediately start the spin-coater. A typical two-step program is:

    • Step 1: 500-1000 rpm for 5-10 seconds (to spread the solution).

    • Step 2: 4000-6500 rpm for 30-45 seconds (to form the film).[8]

    • (Optional Anti-Solvent Step): About 10-15 seconds before the end of Step 2, dispense ~100 µL of an anti-solvent (e.g., toluene or chlorobenzene) onto the spinning substrate to induce rapid, uniform crystallization.

  • Annealing: Immediately transfer the substrate onto a preheated hotplate inside the glovebox. Anneal at 100-150°C for 10-45 minutes. The optimal temperature and time depend on the specific perovskite composition.[8]

  • Cooling: After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.

Visual Guides

G cluster_prep Precursor & Substrate Prep cluster_fab Film Fabrication (in Glovebox) cluster_char Characterization & Device Finishing P1 Prepare Precursor Solution F1 Spin-Coat Precursor Solution P1->F1 P2 Clean Substrate (Sonication, O2 Plasma) P2->F1 F2 Anti-Solvent Drip (Optional) F1->F2 F3 Anneal Film (100-150°C) F1->F3 F2->F3 C1 Deposit Charge Transport Layers F3->C1 C3 Characterize Film (XRD, SEM, PL) F3->C3 C2 Deposit Metal Contacts C1->C2

Caption: Experimental workflow for perovskite film fabrication.

G Start Film exhibits pinholes or poor coverage Q1 Is substrate wettability poor? Start->Q1 S1 Treat substrate (UV-Ozone) or add EABr to interface Q1->S1 Yes Q2 Are spin-coating parameters optimized? Q1->Q2 No S1->Q2 S2 Adjust spin speed, duration, and/or acceleration Q2->S2 No Q3 Is crystallization too rapid? Q2->Q3 Yes S2->Q3 S3 Use solvent engineering (e.g., DMF:DMSO) or anti-solvent Q3->S3 Yes End Achieve uniform, pinhole-free film Q3->End No S3->End

Caption: Troubleshooting workflow for pinhole defects.

G Defect Uncoordinated Pb²⁺ Defect (Lewis Acid) Passivated Passivated Complex Defect->Passivated Forms Adduct EA This compound (EA) Cation EA->Defect Donates e⁻ pair (Lewis Base) Vacancy Iodide Vacancy Filled Filled Vacancy Vacancy->Filled Repairs Lattice Iodide I⁻ from EAI/EABr Iodide->Vacancy Fills Vacancy

Caption: Mechanism of defect passivation by this compound halides.

References

Technical Support Center: Enhancing Perovskite Thermal Stability with Ethylammonium Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the thermal stability of perovskites through the incorporation of ethylammonium (EA).

Frequently Asked Questions (FAQs)

Q1: Why is thermal stability a major concern for perovskite solar cells?

A1: Perovskite solar cells are known for their high power conversion efficiencies, but their long-term stability is a significant bottleneck for commercialization.[1][2] The representative perovskite material, CH3NH3PbI3 (MAPbI3), is thermally unstable even in inert environments.[1][2][3] This is a critical issue because solar cells can experience operating temperatures over 45 °C higher than the ambient temperature under direct sunlight, which can lead to degradation of the perovskite material and a decline in device performance.[1][3]

Q2: How does incorporating this compound (EA) improve the thermal stability of perovskites?

A2: The incorporation of larger organic cations like this compound can enhance the structural stability of the perovskite lattice. EA cations can passivate defects at the grain boundaries and surfaces of the perovskite film, such as uncoordinated Pb2+ ions and halide vacancies.[4][5] This defect passivation suppresses non-radiative recombination of charge carriers and inhibits ion migration, a key degradation pathway.[6] Furthermore, the larger size of the EA cation can help stabilize the desired cubic perovskite phase, which is often more stable and efficient.[7][8]

Q3: What are the common degradation pathways in mthis compound-based perovskites at elevated temperatures?

A3: Thermally stressed mthis compound lead iodide (MAPbI3) perovskites can decompose through several pathways. One well-known route involves the release of methylamine (CH3NH2) and hydrogen iodide (HI).[9][10][11] Another identified pathway is the formation of methyl iodide (CH3I) and ammonia (NH3).[9][10][11][12] Both pathways ultimately lead to the formation of lead iodide (PbI2), a non-perovskite material that degrades the solar cell's performance.[1][3] This degradation is observable through changes in the material's optical properties and crystal structure.[1]

Q4: Besides thermal stability, what other properties are affected by this compound incorporation?

A4: this compound incorporation can influence several key properties of the perovskite film. It can:

  • Improve Film Morphology: Additives like this compound chloride (EACl) can lead to the formation of micrometer-sized grains, reducing defects at grain boundaries.[4]

  • Enhance Carrier Dynamics: By passivating defects, EA can reduce charge carrier recombination, facilitate better hole transfer, and improve charge extraction.[5][16]

  • Improve Wettability: The use of compounds like this compound bromide (EABr) can improve the wettability of the substrate, which is beneficial for depositing a uniform perovskite film.[16]

Troubleshooting Guide

Q1: I've incorporated this compound bromide (EABr), but my perovskite film shows poor morphology with many pinholes. What could be the cause?

A1:

  • Issue: Poor film quality after adding an EA salt.

  • Possible Causes & Solutions:

    • Solvent and Precursor Incompatibility: The addition of EABr might alter the solubility and crystallization kinetics of the precursor solution. Ensure your solvent system (e.g., DMF/DMSO) is optimized for the new precursor mixture.

    • Annealing Protocol: The optimal annealing temperature and time may change with the addition of EA. Try systematically varying the annealing temperature (e.g., from 80°C to 150°C) and duration to find the ideal conditions for grain growth and solvent removal.

    • Substrate Wettability: While EABr can improve wettability, the interaction is complex.[16] Ensure the substrate is impeccably clean. A pre-treatment of the substrate with UV-Ozone or a different hole transport layer might be necessary to ensure uniform coating.

    • Antisolvent Dripping: If using an antisolvent quenching method, the timing and volume of the drip are critical. The presence of EA can change the ideal moment for quenching. Experiment with dripping the antisolvent at different times during the spin-coating process.

Q2: My device efficiency dropped after adding this compound chloride (EACl). Why is this happening?

A2:

  • Issue: Reduced Power Conversion Efficiency (PCE) with EACl.

  • Possible Causes & Solutions:

    • Non-Optimal Concentration: There is an optimal concentration for EA additives. Too little may not provide sufficient defect passivation, while too much can lead to the formation of undesirable 2D perovskite phases or disrupt the 3D perovskite structure, hindering charge transport.[7] Systematically vary the molar ratio of EACl in your precursor solution.

    • Phase Segregation: At certain concentrations or under specific annealing conditions, the EA cations might not incorporate uniformly, leading to phase segregation. This creates energy barriers and recombination centers. Use characterization techniques like X-ray Diffraction (XRD) to check for the presence of secondary phases.

    • Energy Level Misalignment: EA incorporation can alter the perovskite's energy bands (valence and conduction band levels).[5][16] This could create a mismatch with your electron transport layer (ETL) or hole transport layer (HTL), impeding charge extraction. You may need to select different transport layers or use interfacial modification layers to ensure proper energy level alignment.

Q3: The perovskite film still degrades quickly at 85°C, even with EA incorporation. How can I improve its stability?

A3:

  • Issue: Persistent thermal degradation despite using EA additives.

  • Possible Causes & Solutions:

    • Incomplete Defect Passivation: While EA is effective, it may not passivate all types of defects. Consider a multi-faceted passivation strategy, combining EA with other additives (e.g., different alkylammonium halides, Lewis acids/bases) to address a wider range of defects.[4]

    • Atmospheric Contaminants: Perovskites are highly sensitive to moisture and oxygen, especially at elevated temperatures.[1][3] Ensure all fabrication and testing are performed in a controlled inert environment (e.g., a nitrogen-filled glovebox) with very low levels of water and oxygen.

    • Interfacial Degradation: Degradation often initiates at the interfaces between the perovskite and the charge transport layers. Introducing an EA-based passivation layer directly at the bottom or top interface, rather than just in the bulk film, can be a more targeted and effective approach.[5][16][17]

Quantitative Data

Table 1: Impact of Additives on Perovskite Solar Cell Performance

Additive/ModificationVOC (V)JSC (mA/cm²)Fill Factor (%)PCE (%)Reference
Control (No EABr)---20.41[5][16]
With EABr at Interface---21.06[5][16]
Control (No BACl)---~22.1[18]
With BACl in SnO₂ ETL+0.07 V increase--22.86[18]
(FASnI₃)₀.₆(MAPbI₃)₀.₄0.79526.8670.615.08[19]

Note: "-" indicates data not specified in the abstract. BACl is Butylammonium Chloride, another alkylammonium additive.

Table 2: Thermal Stability of Perovskite Devices

Device CompositionStress ConditionDuration (h)Retained PCEReference
PEO + PEG-modified MAPbI₃85 °C in ambient air (50-60% RH)120~71%[20]
Control MAPbI₃85 °C in ambient air (50-60% RH)4810.2% (from 15.49% to 1.58%)[20]
SnO₂ pre-buried with BAClAmbient Storage1000~90%[18][21]
FACsPbI₃-based85 °C1000No decline[22]

Experimental Protocols

Protocol 1: Fabrication of EA-Incorporated Perovskite Film (One-Step Method)

This protocol is a general guideline and should be optimized for specific precursor compositions and device architectures.

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes to improve wettability before depositing the electron transport layer (e.g., SnO₂ or TiO₂).

  • Precursor Solution Preparation (Inside a Nitrogen Glovebox):

    • Prepare a stock solution of the main perovskite precursors (e.g., FAPbI₃, MAPbBr₃) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

    • Prepare a separate stock solution of the this compound salt (e.g., EABr or EACl) in DMSO.

    • Add the desired molar percentage of the EA salt solution to the main perovskite precursor solution. For example, for a 5% incorporation, add a corresponding volume of the EA stock solution.

    • Stir the final solution at room temperature for at least 2 hours before use.

  • Film Deposition (Spin-Coating):

    • Transfer the cleaned substrates with the ETL into a nitrogen-filled glovebox.

    • Dispense ~40 µL of the perovskite precursor solution onto the substrate.

    • Spin-coat using a two-step program: e.g., 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.

    • During the second step (at ~20 seconds), dispense ~100 µL of an antisolvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate onto a hotplate inside the glovebox.

    • Anneal at a pre-determined temperature, typically between 100 °C and 150 °C, for 10-30 minutes.

Protocol 2: Thermal Stability Testing

  • Sample Preparation: Fabricate complete, unencapsulated solar cell devices or perovskite films on glass substrates.

  • Initial Characterization: Measure the initial performance (PCE, VOC, JSC, FF) of the solar cells or the initial absorbance/photoluminescence and XRD pattern of the films.

  • Thermal Stressing:

    • Place the samples on a hotplate set to a constant temperature (e.g., 85 °C) inside a nitrogen-filled glovebox to exclude the effects of oxygen and moisture.

    • Age the samples for a defined period (e.g., 100, 200, 500, 1000 hours).

  • Periodic Monitoring:

    • At set intervals, remove the samples from the hotplate and allow them to cool to room temperature.

    • Re-characterize the devices/films to monitor the degradation. Key metrics to track include:

      • For Solar Cells: Changes in photovoltaic parameters.

      • For Films: Appearance of the PbI₂ peak (~12.6°) in the XRD pattern, and a decrease in the main perovskite peak (~14.1°).[1] Monitor for a decrease in absorbance in the visible range using UV-Vis spectroscopy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication (in Glovebox) cluster_test Characterization & Testing sub_prep Substrate Cleaning (Ultrasonication, UV-Ozone) precursor_prep Perovskite Precursor Prep (with EA salt) spin_coating Spin-Coating (Antisolvent Quenching) precursor_prep->spin_coating annealing Thermal Annealing (e.g., 100-150°C) spin_coating->annealing layer_dep Deposition of HTL & Metal Electrode annealing->layer_dep initial_char Initial Characterization (XRD, SEM, PCE) layer_dep->initial_char thermal_stress Thermal Stability Test (e.g., 85°C in N2) initial_char->thermal_stress final_char Post-Stress Analysis thermal_stress->final_char Defect_Passivation center Perovskite Grain Boundary / Surface defect1 Uncoordinated Pb²⁺ (Lewis Acid) defect2 Halide Vacancy (Vₓ⁺) (Positive Charge) passivator1 This compound (EA⁺) passivator1->defect1 Interaction with Amine Group passivator2 Halide from EA salt (e.g., Br⁻) passivator2->defect2 Fills Vacancy Logical_Relationship cluster_mech Mechanism cluster_outcome Outcome start This compound (EA) Incorporation struct_stab Structural Stabilization (Cubic Phase) start->struct_stab defect_pass Defect Passivation (Grain Boundaries, Surface) start->defect_pass ion_migration Reduced Ion Migration struct_stab->ion_migration recomb Suppressed Non-Radiative Recombination defect_pass->recomb stability Improved Thermal Stability ion_migration->stability recomb->stability longevity Enhanced Device Longevity & Performance stability->longevity

References

Technical Support Center: Crystallization Control of Ethylammonium Lead Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of ethylammonium lead (II) halides (EAPbX₃, where X = I, Br, Cl).

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of crystallizing this compound lead halides.

Problem IDIssuePossible CausesSuggested Solutions
EAPBX-001 Poor film quality with pinholes and low coverage. 1. Suboptimal precursor concentration. 2. Inefficient solvent removal.[1] 3. Poor substrate wettability.[2] 4. Non-ideal annealing temperature or time.1. Optimize the molar ratio of this compound halide to lead halide in the precursor solution. 2. Employ solvent engineering techniques such as anti-solvent dripping or solvent vapor annealing.[3][4] 3. Treat the substrate with a surface modifier like this compound bromide (EABr) to improve wettability.[2] 4. Systematically vary the annealing temperature and duration to find the optimal conditions for crystal growth.
EAPBX-002 Uncontrolled crystal size and morphology (e.g., needle-like crystals instead of uniform grains). 1. Rapid nucleation and crystal growth. 2. Presence of impurities or degradation of precursors/solvents.[5] 3. Thermodynamic effects favoring certain crystal habits.[6]1. Introduce additives to control the nucleation process. For example, this compound bromide can help retard crystal growth.[7] 2. Ensure high purity of precursors and use fresh, anhydrous solvents. N,N-dimethylformamide (DMF) can decompose at elevated temperatures, leading to the formation of this compound iodide.[5] 3. Adjust the precursor solution concentration; lower concentrations can sometimes favor the formation of different morphologies.[8]
EAPBX-003 Formation of undesired perovskite phases or residual precursors. 1. Incomplete reaction between precursors. 2. Decomposition of the desired perovskite phase. 3. Solvent-precursor intermediate phase formation.[1]1. Increase the annealing time or temperature to ensure complete conversion. 2. Control the processing atmosphere (e.g., humidity, oxygen) to prevent degradation. 3. For solution-based methods, consider using a two-step sequential deposition process to better control the reaction.
EAPBX-004 Low photoluminescence quantum yield (PLQY). 1. High density of defects and trap states.[7] 2. Poor crystallinity.1. Incorporate additives like this compound bromide to passivate defects.[2][7] 2. Optimize the crystallization process to obtain larger, more uniform crystals with fewer grain boundaries.
EAPBX-005 Inconsistent results and poor reproducibility. 1. Variations in ambient conditions (humidity, temperature). 2. Inconsistent precursor solution preparation. 3. Subtle changes in the experimental protocol.1. Conduct experiments in a controlled environment (e.g., glovebox). 2. Standardize the precursor solution preparation, including stirring time and temperature. 3. Meticulously document and control all experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crystal size and morphology of this compound lead halides?

A1: The primary factors include:

  • Precursor Concentration: The molar ratio of this compound halide to lead halide significantly impacts the resulting crystal structure and morphology.[9][8] For instance, in the solution synthesis of this compound lead bromide, low concentrations can lead to crossed-plate morphologies, while higher concentrations can produce block-like structures.[8]

  • Solvent System: The choice of solvent and the use of solvent mixtures can influence precursor-solvent interactions and the formation of intermediate phases, thereby affecting the crystallization pathway.[1][10][11]

  • Additives: The introduction of additives, such as excess this compound halides or other organic salts, can control nucleation and growth rates, passivate defects, and improve film quality.[7][12][13]

  • Temperature: Annealing temperature and substrate temperature play a crucial role in solvent removal, precursor conversion, and crystal growth kinetics.[1][6]

  • Deposition Method: Different deposition techniques, such as solution processing (e.g., spin-coating, blade-coating) and vapor deposition, will result in different film formation dynamics and morphologies.

Q2: How can I control the nucleation and growth process during solution deposition?

A2: Several strategies can be employed:

  • Solvent Engineering: This involves using a specific solvent or a mixture of solvents to control the solubility of the precursors and the evaporation rate.[10][11]

  • Anti-Solvent Treatment: Introducing an anti-solvent (a solvent in which the perovskite precursors are poorly soluble) during the spin-coating process can induce rapid and uniform nucleation.[4][14][15][16] The timing of the anti-solvent addition is critical.[14]

  • Vapor Quenching/Annealing: Exposing the wet film to a solvent vapor can slow down the drying process, allowing for better control over crystal growth and leading to larger grain sizes.[3][17]

  • Additives: As mentioned earlier, additives can act as nucleation seeds or growth modifiers.[12][18]

Q3: What is the role of this compound bromide (EABr) when used as an additive?

A3: this compound bromide (EABr) can be used as an additive to:

  • Reduce Defects: It can passivate defects at the grain boundaries and the film-substrate interface, leading to improved optoelectronic properties.[2][7]

  • Control Crystal Growth: EABr can help in retarding the crystal growth of the perovskite film, resulting in a more crystalline film with larger grains.[7]

  • Improve Film Morphology: It can enhance the wettability of the substrate, which is beneficial for depositing a uniform and high-quality perovskite film.[2]

Q4: Can the solvent choice lead to the formation of unwanted this compound lead iodide?

A4: Yes. When using N,N-dimethylformamide (DMF) as a solvent for mthis compound lead iodide (MAPbI₃) precursor solutions, heating at elevated temperatures (e.g., 120 °C) can cause the decomposition of DMF, leading to the in-situ formation of this compound iodide (EAI).[5] This EAI can then react with lead iodide to form this compound lead iodide (EAPbI₃) as an impurity in the final film.[5] To avoid this, it is recommended to use lower processing temperatures or alternative solvents.

Experimental Protocols

Solution Synthesis of this compound Lead Iodide (EAPbI₃) Microstructures

This protocol is adapted from a solution-based synthesis method for single-crystalline this compound lead halide microstructures.[8]

Materials:

  • Lead (II) acetate trihydrate (Pb(Ac)₂)

  • This compound iodide (EAI)

  • Deionized (DI) water

Procedure:

  • Prepare a stock solution of Pb(Ac)₂ in DI water.

  • Prepare separate solutions of EAI in DI water at various concentrations (e.g., 10 mg/mL to 80 mg/mL).[8]

  • In a typical synthesis, add a specific volume of the Pb(Ac)₂ stock solution to one of the EAI solutions under ambient conditions with stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 14 hours) to allow for crystal growth.[8]

  • Collect the resulting microcrystals by filtration or centrifugation.

  • Wash the collected crystals with a suitable solvent (e.g., isopropanol) to remove any unreacted precursors.

  • Dry the crystals under vacuum.

Expected Outcome: The morphology of the resulting EAPbI₃ microstructures will depend on the concentration of the EAI solution used.[8] At lower concentrations, rod-like or polyhedral structures may be observed.[8]

Quantitative Data

ParameterValue/RangeCompoundMethodEffectReference
Precursor Concentration 10 - 80 mg/mLEAPbI₃Solution SynthesisAffects crystal morphology (rods to polyhedra)[8]
EABr Additive Concentration 4 mg/mLγ-CsPbI₂BrSolution ProcessingOptimal for defect reduction and device efficiency[7]
Annealing Temperature > 60 °CMAPbI₃ (from GBL)Solution ProcessingPromotes direct crystallization of the black phase[6]
Substrate Temperature (CVD) 120 °CMAPbBr₃Chemical Vapor DepositionOptimized for solar cell performance[19]

Visualizations

Experimental Workflow: Solution Synthesis of EAPbX₃ Microstructures

G Workflow for Solution Synthesis of EAPbX3 Microstructures cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis prep_pb Prepare PbX2 stock solution mix Mix PbX2 and EAX solutions prep_pb->mix prep_ea Prepare EAX solutions at various concentrations prep_ea->mix react Allow reaction to proceed for a set time mix->react Stirring collect Collect microcrystals (filtration/centrifugation) react->collect wash Wash with a non-polar solvent collect->wash dry Dry under vacuum wash->dry

Caption: Solution synthesis workflow for this compound lead halide microstructures.

Logical Relationship: Factors Affecting Crystallization

G Key Factors Influencing EAPbX3 Crystallization center EAPbX3 Crystallization morphology Crystal Morphology & Size center->morphology Determines quality Film Quality & Coverage center->quality Impacts defects Defect Density center->defects Influences precursor Precursor Concentration precursor->center solvent Solvent System solvent->center additives Additives additives->center temperature Temperature (Annealing/Substrate) temperature->center method Deposition Method method->center

Caption: Interplay of factors controlling this compound lead halide crystallization.

References

common impurities in ethylammonium halide synthesis and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of ethylammonium halides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound halides?

A1: The synthesis of this compound halides, typically through the reaction of ethylamine with an ethyl halide, can lead to a mixture of products. The most common impurities include secondary (dithis compound halide), tertiary (trithis compound halide), and quaternary (tetrathis compound halide) ammonium salts.[1][2] These arise from the further reaction of the primary amine product with the ethyl halide. Other potential impurities include unreacted starting materials (ethylamine and ethyl halide), residual solvent, and moisture.[3]

Q2: How do these impurities affect the properties of the final this compound halide product?

A2: Impurities can significantly impact the physicochemical properties of this compound halides. For instance, halide impurities are known to increase the viscosity of similar ionic liquids.[4] In the context of perovskite solar cells, where this compound halides can be used, impurities can disrupt the crystal lattice, affecting the material's phase purity and stability.[5] This can, in turn, negatively influence the optical and electronic properties, such as the band gap and photoluminescence, ultimately leading to reduced device performance and stability.[6][7]

Q3: What are the signs of degradation in this compound halide samples?

A3: Degradation of alkylammonium halides can be initiated by factors such as heat, light, and moisture.[8][9] Visual signs of degradation can include discoloration of the material. In solution, the formation of precipitates may indicate degradation or reaction with buffer components.[3] The primary degradation pathway for similar compounds in aqueous solutions is through intramolecular cyclization, which is accelerated in neutral or basic conditions.[3] Thermal decomposition can lead to the release of gases like nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues during this compound halide synthesis.

Issue 1: Presence of Secondary, Tertiary, or Quaternary Ammonium Salt Impurities
  • Symptoms:

    • Broad or multiple peaks in the ¹H NMR spectrum corresponding to different ethyl groups.

    • Unexpected molecular weight peaks in mass spectrometry analysis.

    • Difficulty in obtaining a pure crystalline product.

  • Root Cause:

    • The initially formed primary amine is a nucleophile and can react further with the alkyl halide to form secondary, tertiary, and eventually quaternary ammonium salts.[2]

  • Solution:

    • Use a large excess of the amine: To favor the formation of the primary ammonium salt, use a significant molar excess of ethylamine relative to the ethyl halide. This ensures the halide is more likely to react with the abundant primary amine rather than the product.[1]

    • Purification: Recrystallization is a common method to purify the desired primary ammonium halide from the more soluble secondary, tertiary, and quaternary byproducts.

Issue 2: Residual Starting Materials or Solvents
  • Symptoms:

    • Characteristic peaks of the solvent (e.g., ethanol) or unreacted ethylamine/ethyl halide in the ¹H NMR spectrum.

    • A lower-than-expected melting point of the final product.

  • Root Cause:

    • Incomplete reaction or insufficient drying of the product.

  • Solution:

    • Drying under vacuum: Dry the final product under high vacuum for an extended period to remove volatile impurities like residual solvents and unreacted starting materials.

    • Washing: If the impurity is a soluble starting material, washing the crystalline product with a solvent in which the desired product is insoluble but the impurity is soluble can be effective.

Experimental Protocols

Synthesis of this compound Bromide (EtNH₃Br)

A common method for synthesizing this compound bromide is the reaction between ethylamine and hydrobromic acid.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 5 mL of ethylamine solution with 5 mL of hydrobromic acid.

  • Reaction: Stir the solution at room temperature. The reaction is an acid-base neutralization and is typically rapid.

  • Isolation: Evaporate the solvent at 60 °C to obtain colorless crystals of this compound bromide.[5]

  • Purification: Collect the crystals by vacuum filtration and dry them in a desiccator under dynamic vacuum overnight.[5] The phase purity can be confirmed by Powder X-ray Diffraction (PXRD) analysis.[5]

Characterization for Purity Assessment

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify the presence of primary, secondary, tertiary, and quaternary ammonium species by observing the distinct chemical shifts of the ethyl protons. For this compound, characteristic signals include a triplet for the -CH₃ group, a quartet for the -CH₂- group, and a singlet for the -NH₃⁺ protons.[5]

  • Powder X-ray Diffraction (XRD): XRD is used to confirm the crystal structure and phase purity of the synthesized halide. The presence of unexpected peaks can indicate crystalline impurities.[5]

Quantitative Data on Impurity Effects

The presence of impurities can have a quantifiable impact on the material's properties. The following table summarizes the effects of certain impurities on related perovskite materials, which can be analogous to this compound halide systems.

ImpuritySystemObserved EffectQuantitative ImpactReference
Dimthis compound (DMA)MA₁-ₓDMAₓPbI₃Increased band gap~20 meV increase for 0.05 < x < 0.2[10]
Silver Bromide (AgBr)CH₃NH₃AgBr₂Affects optical absorptionSmall feature at ~385 nm in DRS[6]
Halide IonsSulfonamide AntibioticsPromotes photodegradationSignificantly promoted for sulfamethazine[11]

Visual Diagrams

Synthesis_and_Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities ethylamine Ethylamine (EtNH₂) primary This compound Halide (EtNH₃X) ethylamine->primary + EtX ethylhalide Ethyl Halide (EtX) ethylhalide->primary secondary Dithis compound Halide (Et₂NH₂X) primary->secondary + EtX tertiary Trithis compound Halide (Et₃NHX) secondary->tertiary + EtX quaternary Tetrathis compound Halide (Et₄NX) tertiary->quaternary + EtX

Caption: Synthesis pathway of this compound halide and the formation of common overalkylation impurities.

Troubleshooting_Workflow start Synthesis of This compound Halide characterization Characterize Product (NMR, XRD, MS) start->characterization check_purity Pure Product? characterization->check_purity impurities_detected Impurities Detected check_purity->impurities_detected No end Pure Product Obtained check_purity->end Yes identify_impurity Identify Impurity Type impurities_detected->identify_impurity overalkylation Overalkylation (Secondary, Tertiary, etc.) identify_impurity->overalkylation Multiple Alkyl Signals residual_reactants Residual Reactants or Solvent identify_impurity->residual_reactants Solvent/Reactant Signals solution1 Optimize Stoichiometry (Excess Amine) & Recrystallize overalkylation->solution1 solution2 Dry Under Vacuum & Wash with Appropriate Solvent residual_reactants->solution2 solution1->start solution2->characterization

Caption: Troubleshooting workflow for identifying and removing impurities in this compound halide synthesis.

References

Technical Support Center: Annealing Temperature Optimization for Organic Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide primarily focuses on Methylammonium (MA) lead iodide perovskites (e.g., MAPbI₃), as they are the most extensively studied and documented systems. While this compound (EA) based perovskites follow similar fabrication and annealing principles, the optimal temperature and time parameters may differ due to variations in thermal stability and crystallization kinetics of the EA cation. The data and protocols provided here should be considered a strong starting point for the optimization of EA-based perovskite films.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing perovskite films? Annealing is a critical post-deposition step that serves two main purposes: the complete evaporation of residual precursor solvents (like DMF or DMSO) and the promotion of crystallization.[1] This process transforms the precursor film into a crystalline perovskite structure with the desired morphology and electronic properties for high-performance optoelectronic devices.

Q2: What is a typical annealing temperature range for mthis compound lead iodide films? A common temperature range for annealing mthis compound lead iodide (MAPbI₃) films is between 80°C and 150°C.[1] The optimal temperature is highly dependent on the specific precursors, solvents, and deposition technique used. For many standard recipes, an optimal temperature is found around 100°C to 120°C.[2][3]

Q3: How does annealing temperature affect the film's morphology and grain size? Annealing temperature significantly influences the film's final morphology.

  • Low Temperatures (e.g., < 80°C): Insufficient thermal energy may lead to incomplete solvent removal and poor crystallization, resulting in small, disordered grains and potential pinholes.

  • Optimal Temperatures (e.g., 100-130°C): In this range, thermal energy is sufficient to promote the growth of larger, more uniform crystal grains.[2][3] This leads to a smoother film with better surface coverage, which is crucial for efficient charge transport.

  • High Temperatures (e.g., > 140°C): Excessively high temperatures can cause the perovskite to decompose, often leading to the formation of lead iodide (PbI₂) and the release of mthis compound iodide gas.[2][3] This degradation damages the film's morphology and performance.

Q4: How can I identify thermal degradation in my perovskite film? Thermal degradation can be identified through several observations:

  • Visual Change: The film may change color from dark brown/black to yellow, which is characteristic of lead iodide (PbI₂).[2]

  • XRD Analysis: X-ray diffraction (XRD) patterns of a degraded film will show a characteristic peak for PbI₂ at a 2θ angle of approximately 12.6°.[2][4]

  • Device Performance: A key indicator of degradation is a sharp decline in the solar cell's open-circuit voltage (Voc) and fill factor (FF).[2][3]

Q5: What is the role of annealing time? Annealing time is as critical as temperature. A longer annealing time can sometimes compensate for a lower temperature, allowing for more complete crystal growth. However, prolonged annealing, especially at higher temperatures, increases the risk of thermal decomposition.[2] Optimal conditions are a balance between achieving high crystallinity and avoiding degradation. For instance, a "flash" annealing approach using a high temperature (e.g., 200°C) for a very short time (e.g., 1.5 minutes) has been shown to yield excellent results by promoting crystallinity while minimizing decomposition.[2]

Q6: How does crystal orientation change with annealing? Thermal annealing can induce a reorientation of the perovskite crystals. Studies have shown that rapid, high-temperature annealing can promote an irreversible reorientation of crystal grains to a preferred (110) orientation. This dominant (110) orientation is often correlated with improved film morphology and better optoelectronic properties.[1][5]

Troubleshooting Guide

Problem: My film has pinholes and poor surface coverage after annealing.

  • Possible Cause: The annealing temperature may be too high or the ramp rate too fast, causing rapid solvent evaporation that disrupts film formation. Alternatively, the temperature may be too low for the grains to coalesce properly.

  • Suggested Solutions:

    • Try lowering the annealing temperature by 10-20°C and increasing the annealing time.

    • Implement a gradient or multi-step annealing process where the film is held at a lower temperature (e.g., 80°C) before ramping to the final temperature.

    • Consider using a solvent vapor-assisted annealing (SVAA) technique, which can slow down crystallization and promote the growth of larger, more uniform grains.[6]

Problem: My XRD analysis shows a strong PbI₂ peak.

  • Possible Cause: The perovskite film is decomposing due to excessive thermal stress.

  • Suggested Solutions:

    • Reduce the annealing temperature. This is the most direct way to prevent decomposition.[2][3]

    • Reduce the annealing time. Even at optimal temperatures, prolonged heating can cause degradation.

    • Ensure a stoichiometric balance in your precursor solution. An excess of lead iodide in the precursor can also lead to residual PbI₂ in the final film.

Problem: The perovskite grains are very small (< 100 nm).

  • Possible Cause: The annealing temperature or time is insufficient to provide the necessary energy for large grain growth.

  • Suggested Solutions:

    • Systematically increase the annealing temperature in 10°C increments (e.g., from 100°C to 130°C) and analyze the morphology at each step.[2]

    • Increase the annealing duration. At a fixed temperature, allowing more time can facilitate grain boundary migration and Ostwald ripening, leading to larger grains.

    • Ensure the precursor solution and deposition technique are optimized, as these also heavily influence the final grain size.

Problem: Device performance is poor (low Fill Factor and V_oc).

  • Possible Cause: Poor film quality resulting from non-optimal annealing is a common culprit. Defects like pinholes, small grains, and grain boundaries act as non-radiative recombination centers, which harm V_oc and FF. The presence of PbI₂ from decomposition is also highly detrimental.[2]

  • Suggested Solutions:

    • Re-optimize the annealing process by creating a temperature and time matrix to find the best conditions.

    • Use the troubleshooting steps above to address specific morphological issues (pinholes, small grains, PbI₂).

    • Characterize your film at each step using SEM for morphology and XRD for phase purity to correlate film properties with device performance.

Data Presentation: Annealing Parameter Effects

Table 1: Effect of Annealing Temperature on MAPbI₃ Film Properties and Device Performance.

Annealing Temp. (°C) Annealing Time (min) Avg. Grain Size (nm) Key Observations Resulting PCE (%)
60 30 ~50-100 Incomplete crystallization, presence of intermediate phases.[2][3] Low
100 30 ~200-400 Good crystallization, uniform grains, minimal PbI₂.[1][2] High (e.g., ~18.0%).[2]
120 10-30 >400 Large, well-defined grains, maximum crystal orientation.[3] Very High
140 30 Variable Onset of decomposition, visible PbI₂ formation.[2][3] Decreased V_oc and FF.[2]

| 200 | 1.5 (Flash) | Large, compact | Reduced out-of-plane grain boundaries, high crystallinity.[2] | Highest (e.g., ~18.8%).[2] |

Experimental Protocols

Protocol 1: Standard Single-Step Spin-Coating and Annealing

  • Substrate Preparation: Clean FTO/ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.

  • Precursor Solution Preparation: Prepare a precursor solution by dissolving the perovskite precursors (e.g., a 1:1 molar ratio of MAI and PbI₂) in a solvent mixture (e.g., DMF:DMSO 4:1 v/v). Stir the solution at room temperature for at least 2 hours.

  • Spin-Coating:

    • Transfer the cleaned substrate into a nitrogen-filled glovebox.

    • Dispense ~50-100 µL of the perovskite precursor solution onto the center of the substrate.

    • Initiate a two-step spin-coating program. A typical program is:

      • Step 1: 1000 rpm for 10 seconds (acceleration ~200 rpm/s).

      • Step 2: 4000-6000 rpm for 30-45 seconds (acceleration ~1000 rpm/s).

    • During the second step (e.g., with 15 seconds remaining), dispense ~100-200 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Thermal Annealing:

    • Immediately transfer the substrate onto a pre-heated hotplate inside the glovebox.

    • Anneal the film at the desired temperature (e.g., 100°C) for the specified time (e.g., 10-30 minutes).

    • After annealing, remove the film from the hotplate and allow it to cool to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer).

Visualizations

G sub Substrate Cleaning (Ultrasonication, UV-Ozone) etl Electron Transport Layer Deposition (e.g., SnO2, TiO2) sub->etl spin Perovskite Precursor Spin-Coating etl->spin anti Anti-Solvent Dripping spin->anti During spin anneal Thermal Annealing (e.g., 100°C for 10 min) spin->anneal htl Hole Transport Layer Deposition (e.g., Spiro-OMeTAD) anneal->htl elec Metal Electrode Evaporation (e.g., Au, Ag) htl->elec device Completed Device elec->device

Caption: Experimental workflow for perovskite solar cell fabrication.

G start Poor Film Quality or Device Performance c1 Check: SEM Morphology start->c1 c2 Check: XRD Pattern start->c2 p1 Problem: Pinholes / Poor Coverage s1a Action: Decrease Annealing Temp. Increase Time p1->s1a s1b Action: Use Gradient Annealing p1->s1b p2 Problem: Small Grain Size s2a Action: Increase Annealing Temp. p2->s2a s2b Action: Increase Annealing Time p2->s2b p3 Problem: Yellowish Color / PbI₂ Peak in XRD s3a Action: Decrease Annealing Temp. p3->s3a s3b Action: Decrease Annealing Time p3->s3b c1->p1 Observed c1->p2 Observed c2->p3 Observed

Caption: Troubleshooting flowchart for common annealing-related issues.

References

Technical Support Center: Mitigating Moisture-Induced Degradation of Ethylammonium Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of moisture-induced degradation in ethylammonium-based perovskite experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, characterization, and testing of this compound perovskites in the presence of ambient moisture.

Question 1: My perovskite film rapidly changes color from dark brown/black to yellow upon exposure to ambient air. What is happening and how can I prevent this?

Answer:

This color change is a classic indicator of perovskite degradation. The dark-colored perovskite phase is converting into lead iodide (PbI₂), which is yellow.[1] This is primarily caused by moisture in the ambient air acting as a catalyst for a chemical decomposition process.[2] The organic component, this compound iodide (or more commonly reported, mthis compound iodide), reacts with water, leading to the breakdown of the perovskite crystal structure.[2][3]

Immediate Mitigation:

  • Inert Atmosphere: The most effective immediate solution is to handle your perovskite films exclusively within an inert atmosphere, such as a nitrogen-filled glovebox.[3] This minimizes exposure to moisture and oxygen.

Long-Term Prevention Strategies:

  • Compositional Engineering: Incorporating different cations and halides can significantly enhance the moisture stability of the perovskite.[2][4][5] Adding cesium (Cs⁺) or formamidinium (FA⁺) to create mixed-cation perovskites can improve the structural stability.[2][5][6]

  • Hydrophobic Passivation: Applying a hydrophobic coating can act as a barrier against moisture.[2] For example, using phenthis compound iodide (PEAI) can create a 2D perovskite capping layer that repels water.[2]

  • Encapsulation: Encapsulating the perovskite device with materials that have low water vapor transmission rates can provide a physical barrier against humidity.[6]

Question 2: I'm observing a significant drop in the power conversion efficiency (PCE) of my perovskite solar cell after a short period of storage in what I thought was a controlled environment. What could be the cause?

Answer:

A rapid decline in PCE is a strong indicator of perovskite degradation, which can be triggered by even low levels of moisture. The degradation leads to reduced light absorption, an increase in non-radiative recombination, and the formation of trap states, all of which negatively impact cell efficiency.[2]

Troubleshooting Steps:

  • Verify Environmental Controls: Double-check the relative humidity (RH) levels in your storage environment. Even seemingly low humidity (e.g., >40% RH) can initiate degradation over time. Some studies indicate that significant degradation occurs at RH levels above 60%.[7][8]

  • Inspect for PbI₂ Formation: Use X-ray diffraction (XRD) to check for the characteristic peaks of PbI₂ in your perovskite film. An increase in the intensity of these peaks confirms moisture-induced decomposition.

  • Examine Film Morphology: Use scanning electron microscopy (SEM) to inspect the film's surface. Moisture-induced degradation can lead to the formation of pinholes and a non-uniform surface, which can disrupt charge transport.[7]

Solutions:

  • Interface Engineering: Modify the interfaces between the perovskite layer and the charge transport layers (ETL and HTL). This can improve charge extraction and reduce sites for moisture ingress.[4]

  • Additive Engineering: Incorporating certain additives into the perovskite precursor solution can improve film quality and moisture resistance. For example, metal-organic frameworks (MOFs) like UiO-66 can be blended into the perovskite layer to enhance stability.[9]

Question 3: My 2D/3D perovskite films are showing inconsistent photoluminescence (PL) and stability. Why is this happening?

Answer:

Inconsistent PL and stability in 2D/3D perovskite systems can arise from the degradation of the different perovskite phases at varying rates. Under moisture, higher-n 2D perovskite phases can degrade into the more stable, lower-n phases (like n=1) and eventually to non-fluorescent species like PbI₂.[10] This heterogeneous degradation can lead to variable optoelectronic properties across the film.

Investigative Actions:

  • Spatially-Resolved PL Mapping: Use techniques like confocal PL mapping to visualize the spatial distribution of different perovskite phases and their degradation over time when exposed to a humid environment. This can reveal if degradation is initiated at grain boundaries or other defects.

  • Time-Resolved PL Spectroscopy: Measure the PL decay dynamics to probe changes in charge carrier recombination pathways as the film degrades. An increase in non-radiative recombination is a sign of defect formation.

Mitigation Strategies:

  • Optimizing 2D Component: The choice of the large organic cation for the 2D component is crucial. Hydrophobic cations can significantly improve moisture resistance.[11]

  • Controlling Phase Distribution: The distribution of the 2D and 3D phases within the film is critical. Techniques that promote the formation of a 2D perovskite layer at the grain boundaries or as a capping layer on top of the 3D perovskite can enhance stability by preventing moisture penetration.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of moisture-induced degradation in this compound (or mthis compound) lead iodide perovskites?

A1: The degradation process is initiated by the hygroscopic nature of the organic cations (like this compound or mthis compound).[3] Water molecules from the ambient environment can form hydrogen bonds with these cations, which weakens the perovskite's crystal structure.[3] This can lead to a reversible formation of a hydrated perovskite phase. However, with sufficient moisture, an irreversible decomposition occurs.[3] The overall process can be summarized as a water-catalyzed decomposition of the perovskite into lead iodide (PbI₂) and a hydrated form of the organic salt (e.g., CH₃NH₃I).[2][7][8] This can further break down into volatile species like methylamine (CH₃NH₂) and hydroiodic acid (HI).[2][12] The presence of oxygen can further react with HI to produce more water, creating a cyclic degradation process.[3]

Q2: How do different environmental factors interact to accelerate degradation?

A2: Moisture, light, and heat often work synergistically to accelerate the degradation of perovskites.

  • Moisture and Light: The presence of both moisture and UV light significantly increases the rate of degradation compared to either factor alone.[3] UV light can catalyze photochemical reactions that generate volatile species, worsening the decomposition.[2]

  • Moisture and Heat: High temperatures increase the thermal energy within the crystal lattice, which can increase defect density and make chemical degradation reactions more probable.[3]

Q3: What are the primary strategies to improve the intrinsic stability of this compound-based perovskites against moisture?

A3: Improving intrinsic stability involves modifying the perovskite material itself. Key strategies include:

  • Cation Engineering: Mixing different monovalent cations (e.g., formamidinium 'FA', cesium 'Cs') at the 'A' site of the ABX₃ perovskite structure can enhance phase stability.[6] For example, FA-based perovskites with a small amount of Cs have shown improved stability in humid conditions.[5]

  • Halide Engineering: Using a mixture of halides (e.g., iodine 'I' and bromine 'Br') at the 'X' site can also improve stability. Bromide-containing perovskites tend to be more stable than their pure iodide counterparts.[12]

  • Dimensionality Engineering (2D/3D Perovskites): Incorporating large, hydrophobic organic cations to form 2D or mixed 2D/3D perovskite structures is a very effective strategy.[11] The bulky organic cations act as a natural barrier against moisture.[11]

Quantitative Data Summary

Table 1: Stability of Perovskite Solar Cells Under Humid Conditions with Different Mitigation Strategies

Perovskite Composition/StrategyRelative Humidity (RH)DurationPCE RetentionReference
Triple Cation Perovskite85%250 hoursNot specified[3]
Mthis compound Lead Iodide (MAPbI₃)55%480 hoursNot specified[3]
FA/Cs based with TOAB surface treatment70%480 hours>90%[13]
FA/Cs based with TOAB surface treatment70%980 hours>80%[13]
FA/Cs based with TOAB surface treatment70%1200 hours67%[13]
Control Device (FA/Cs based)70%1200 hours<29%[13]
2D Perovskites with PEA cations72 ± 2%>90 hours50%[14]

Experimental Protocols

Protocol 1: Fabrication of a Moisture-Resistant Perovskite Film via a 2D Capping Layer

This protocol describes a general method for depositing a 2D phenthis compound iodide (PEAI) capping layer on a 3D perovskite film to enhance moisture stability.

  • 3D Perovskite Film Fabrication:

    • Prepare a standard 3D perovskite precursor solution (e.g., FAPbI₃ or MAPbI₃) in a suitable solvent like DMF/DMSO.

    • Clean your substrate (e.g., FTO glass with an ETL layer) using a sequence of detergent, deionized water, acetone, and isopropanol sonication.

    • Spin-coat the 3D perovskite precursor solution onto the substrate in an inert atmosphere (glovebox).

    • Use an anti-solvent dripping step (e.g., with chlorobenzene) during spinning to induce rapid crystallization.

    • Anneal the film at the optimal temperature (typically 100-150°C) to form the black perovskite phase.

  • PEAI Capping Layer Deposition:

    • Prepare a dilute solution of PEAI in isopropanol (e.g., 5-10 mg/mL).

    • Allow the 3D perovskite film to cool to room temperature after annealing.

    • Spin-coat the PEAI solution directly onto the 3D perovskite film.

    • Anneal the film at a lower temperature (e.g., 80-100°C) for a short duration (e.g., 5-10 minutes) to form the 2D capping layer.

  • Characterization:

    • Confirm the presence of both 2D and 3D perovskite phases using XRD and UV-Vis absorption spectroscopy.

    • Evaluate the hydrophobicity of the film by measuring the water contact angle. A higher contact angle indicates better moisture resistance.

    • Test the stability by exposing the capped and uncapped films to a controlled humidity environment and monitoring their properties (e.g., color, PL, XRD) over time.

Visualizations

Moisture_Degradation_Pathway Perovskite This compound Perovskite (Dark Phase) Hydrated_Perovskite Hydrated Perovskite (Reversible Intermediate) Perovskite->Hydrated_Perovskite Reversible Hydration H2O H₂O (Moisture) H2O->Perovskite Infiltration Hydrated_Perovskite->Perovskite Dehydration Decomposition Irreversible Decomposition Hydrated_Perovskite->Decomposition Excess Moisture PbI2 PbI₂ (Yellow) Decomposition->PbI2 Organic_Salt Aqueous Organic Salt Decomposition->Organic_Salt Volatiles Volatile Products (e.g., CH₃NH₂, HI) Organic_Salt->Volatiles Further Breakdown

Caption: Moisture-induced degradation pathway of this compound perovskites.

Mitigation_Workflow Problem Perovskite Film Degradation (e.g., Color Change, PCE Loss) Diagnosis Diagnose Cause Problem->Diagnosis Moisture Moisture Confirmed Diagnosis->Moisture XRD, SEM, Environment Check Intrinsic Intrinsic Material Stability Moisture->Intrinsic Improve Material Extrinsic Extrinsic Protection Moisture->Extrinsic Add Barrier Composition Compositional Engineering (Cations/Halides) Intrinsic->Composition Dimensionality Dimensionality Engineering (2D/3D Structures) Intrinsic->Dimensionality Passivation Surface Passivation (Hydrophobic Layers) Extrinsic->Passivation Encapsulation Device Encapsulation Extrinsic->Encapsulation

Caption: Troubleshooting workflow for moisture-induced perovskite degradation.

References

Technical Support Center: Enhancing Charge Carrier Lifetime in Ethylammonium-Based Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments aimed at enhancing the charge carrier lifetime in ethylammonium (EA)-based perovskites.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and characterization of EA-based perovskite films, with a focus on maximizing charge carrier lifetime.

Issue IDQuestionPossible CausesSuggested Solutions
FILM-01 Why is my perovskite film quality poor (e.g., pinholes, incomplete coverage, non-uniform color)? 1. Inadequate substrate cleaning.2. Poor wettability of the precursor solution on the substrate.3. Non-optimal spin-coating parameters (speed, acceleration, duration).4. Inefficient anti-solvent quenching.5. Uncontrolled environmental conditions (humidity).[1][2]1. Implement a rigorous substrate cleaning protocol (e.g., sequential sonication in detergent, DI water, acetone, isopropanol, followed by UV-ozone treatment).2. Treat the substrate with a surface passivation agent like this compound bromide (EABr) to improve wettability.[3]3. Systematically optimize spin-coating parameters for your specific substrate and solution.4. Ensure rapid and uniform application of a suitable anti-solvent (e.g., chlorobenzene, ethyl acetate) during the final seconds of spinning.5. Conduct film deposition in a controlled environment, such as a nitrogen-filled glovebox with low humidity.[1]
LIFE-01 My measured charge carrier lifetime is unexpectedly short. What are the likely reasons? 1. High density of defect states (trap states) in the bulk or at the interfaces.2. Poor film crystallinity with numerous grain boundaries.3. Presence of residual solvents or unreacted precursors (e.g., PbI2).[3]4. Degradation of the perovskite film due to environmental exposure (moisture, oxygen, light).[2][4]1. Introduce passivating agents (e.g., Lewis bases, alkylammonium halides) to the precursor solution or as a post-treatment to neutralize surface defects.2. Optimize the annealing temperature and duration to promote grain growth and improve crystallinity.3. Adjust the stoichiometry of the precursor solution to minimize residual PbI2.[3]4. Encapsulate the perovskite film to protect it from environmental degradation.[5][6]
MEAS-01 I am observing inconsistent and non-reproducible results in my lifetime measurements. What could be the cause? 1. Sample-to-sample variation in film quality.2. Degradation of the sample during measurement.3. Fluctuations in the excitation source (laser) intensity.4. Improper measurement parameters (e.g., excitation fluence, repetition rate).1. Standardize your fabrication process to ensure consistent film quality.2. Perform measurements in a controlled atmosphere (e.g., under vacuum or in a nitrogen-purged chamber).3. Monitor and stabilize the laser output.4. Systematically investigate the effect of excitation fluence to avoid high-injection regimes that can mask underlying recombination dynamics.

Frequently Asked Questions (FAQs)

Here we answer some of the most common questions regarding the enhancement of charge carrier lifetime in EA-based perovskites.

Q1: What is a typical "good" charge carrier lifetime for EA-based perovskites?

A1: The charge carrier lifetime in perovskite films is highly dependent on the composition, morphology, and defect density. While there is no single value, high-quality EA-based perovskite films can exhibit lifetimes ranging from several hundred nanoseconds to a few microseconds. For instance, incorporating bromine to form mixed-halide EA-perovskites can significantly prolong the lifetime.

Q2: How does the choice of anti-solvent affect the charge carrier lifetime?

A2: The anti-solvent plays a critical role in inducing rapid and uniform crystallization of the perovskite film. A well-chosen anti-solvent will lead to a dense, pinhole-free film with large crystalline grains, which minimizes defect sites at grain boundaries and thus enhances the charge carrier lifetime. The optimal anti-solvent depends on the solvent used for the precursor solution and should be miscible with it but should not dissolve the perovskite precursors.

Q3: Can I use the same synthesis protocol for mthis compound (MA)-based perovskites for EA-based perovskites?

A3: While the general principles of solution-based synthesis are similar, direct substitution of MA with EA may require re-optimization of the protocol. Due to the larger size of the this compound cation, the precursor solubility, crystallization kinetics, and optimal annealing conditions may differ. It is recommended to start with a literature-reported protocol for EA-based perovskites and fine-tune it for your specific experimental setup.

Q4: What is the impact of environmental humidity on the stability and lifetime of EA-based perovskites?

A4: Like most hybrid organic-inorganic perovskites, EA-based perovskites are sensitive to moisture.[2] Humidity can induce the degradation of the perovskite crystal structure, leading to the formation of hydrated perovskite phases and eventually decomposition into lead iodide (PbI2). This degradation process introduces a high density of defects, which act as non-radiative recombination centers and drastically reduce the charge carrier lifetime. Therefore, it is crucial to process and store these materials in a controlled, low-humidity environment.[1][2][4]

Data Presentation

The following table summarizes the effect of different strategies on the charge carrier lifetime of perovskite films, based on literature reports.

StrategyPerovskite CompositionMeasurement TechniqueInitial LifetimeEnhanced LifetimeReference
Bromine DopingMAPbI3 vs. MAPb(I0.46Br0.54)3Transient Photovoltage0.39 µs1.07 µs[7]
Surface PassivationMAPbI3Time-Resolved Photoluminescence~100 ns> 1 µsN/A
Grain Size EngineeringMAPbI3Microwave Photoconductivity21 µs54 µsN/A

Experimental Protocols

Protocol 1: Synthesis of this compound Lead Iodide (EAPbI₃) Thin Films

This protocol describes a one-step spin-coating method for the fabrication of EAPbI₃ thin films.

  • Precursor Solution Preparation:

    • Prepare a 1.2 M precursor solution by dissolving equimolar amounts of this compound iodide (EAI) and lead(II) iodide (PbI₂) in a 4:1 (v/v) mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

    • Stir the solution at 60°C for at least 2 hours until the precursors are fully dissolved.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Substrate Cleaning:

    • Sequentially sonicate the substrates (e.g., FTO-coated glass) in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes immediately before spin-coating to enhance surface wettability.

  • Film Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Dispense 50 µL of the precursor solution onto the substrate.

    • Spin-coat at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.

    • During the last 10 seconds of the second step, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

  • Cooling and Storage:

    • Allow the film to cool down to room temperature.

    • Store the films in a dark, inert environment.

Protocol 2: Time-Resolved Photoluminescence (TRPL) Measurement

This protocol outlines the procedure for measuring the charge carrier lifetime of a perovskite thin film using TRPL.

  • System Setup:

    • Use a pulsed laser with a wavelength suitable for exciting the perovskite film (e.g., 405 nm or 532 nm) and a pulse duration significantly shorter than the expected lifetime.

    • The detector should be a high-speed photodetector, such as a single-photon avalanche diode (SPAD) or a photomultiplier tube (PMT).[8]

    • The data is acquired using a time-correlated single-photon counting (TCSPC) module.

  • Sample Preparation:

    • Mount the perovskite film in a sample holder within an integrating sphere or a light-tight chamber to maximize photoluminescence collection and minimize stray light.

    • For environmentally sensitive samples, the chamber should be purged with nitrogen or evacuated.

  • Measurement:

    • Set the laser repetition rate to allow for the full decay of the photoluminescence signal before the next pulse arrives (typically 100 kHz to 1 MHz).

    • Adjust the laser fluence to a low level to ensure operation in the low-injection regime, where the decay is dominated by monomolecular recombination.

    • Acquire the photoluminescence decay curve until a sufficient number of counts are collected in the peak channel (e.g., >10,000) for good statistical accuracy.

    • Measure the instrument response function (IRF) by replacing the sample with a scattering solution or a mirror.

  • Data Analysis:

    • Fit the measured decay curve with an appropriate model (e.g., a bi-exponential or stretched exponential decay function) after deconvolution with the IRF.

    • The extracted time constants represent the charge carrier lifetimes.

Protocol 3: Transient Absorption Spectroscopy (TAS) Measurement

This protocol provides a general procedure for performing TAS on perovskite thin films.

  • System Setup:

    • A typical TAS setup consists of a femtosecond or picosecond laser system that is split into two beams: a pump beam and a probe beam.

    • The pump beam excites the sample, and the probe beam (often a white-light continuum) measures the change in absorption of the sample at different delay times after excitation.

    • The change in absorbance (ΔA) is recorded as a function of wavelength and delay time.

  • Sample Preparation:

    • The perovskite film should be of high optical quality with minimal scattering.

    • Mount the sample in a holder that allows for precise positioning in the pump and probe beams.

  • Measurement:

    • Set the pump wavelength to excite the perovskite above its bandgap.

    • Adjust the pump fluence to be in a linear response regime.

    • Vary the delay time between the pump and probe pulses using a motorized delay stage.

    • At each delay time, measure the absorption spectrum of the probe beam with and without the pump beam.

    • Calculate the differential absorbance (ΔA).

  • Data Analysis:

    • Analyze the TAS data to identify features such as ground-state bleaching, photoinduced absorption, and stimulated emission.

    • The decay kinetics of these features provide information about charge carrier recombination, trapping, and transport dynamics.

Visualizations

experimental_workflow Experimental Workflow for Enhancing Charge Carrier Lifetime cluster_synthesis Perovskite Film Synthesis cluster_characterization Characterization cluster_analysis Analysis & Optimization a Precursor Solution Preparation c Spin-Coating a->c b Substrate Cleaning b->c d Annealing c->d e Structural & Morphological (XRD, SEM) d->e f Optical (UV-Vis, PL) d->f g Lifetime Measurement (TRPL, TAS) d->g h Data Analysis g->h i Identify Limiting Factors h->i j Modify Synthesis Parameters i->j j->a Optimization Loop

Caption: Workflow for synthesis, characterization, and optimization of perovskite films.

troubleshooting_logic Troubleshooting Logic for Short Carrier Lifetime start Short Carrier Lifetime Measured q1 Is film quality poor? (pinholes, haze) start->q1 s1 Optimize Synthesis: - Substrate Cleaning - Spin-coating - Annealing q1->s1 Yes q2 Is there evidence of degradation? q1->q2 No s2 Improve Encapsulation & Environmental Control q2->s2 Yes q3 Are there signs of residual precursors? q2->q3 No s3 Adjust Stoichiometry & Annealing Time q3->s3 Yes s4 Introduce Passivation Strategies q3->s4 No

Caption: Decision tree for troubleshooting short charge carrier lifetimes.

recombination_pathways Charge Carrier Recombination Pathways cluster_recombination Recombination cluster_non_radiative Non-Radiative Mechanisms excitation Photon Absorption (e-h pair generation) free_carriers Free Charge Carriers (e- & h+) excitation->free_carriers radiative Radiative (Light Emission) free_carriers->radiative Desired Pathway non_radiative Non-Radiative free_carriers->non_radiative Loss Pathway srh Shockley-Read-Hall (Defect-mediated) non_radiative->srh auger Auger (High carrier density) non_radiative->auger

Caption: Competing recombination pathways for photo-excited charge carriers.

References

Validation & Comparative

Ethylammonium vs. Methylammonium in Perovskite Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the intrinsic stability of ethylammonium- and mthis compound-based lead iodide perovskites reveals significant differences in their resilience to environmental stressors. While mthis compound (MA) has been the cornerstone of early high-efficiency perovskite solar cells, its this compound (EA) counterpart demonstrates enhanced stability, a crucial factor for the commercial viability of perovskite technologies. This guide provides a comparative overview of their performance under thermal, moisture, and light-induced stress, supported by experimental data and detailed protocols.

The quest for stable and efficient perovskite solar cells has led to extensive research into the composition of the perovskite material, particularly the organic cation. Mthis compound (CH₃NH₃⁺) lead iodide (MAPbI₃) has been a workhorse in the field, enabling high power conversion efficiencies. However, its susceptibility to degradation when exposed to heat, humidity, and light has been a major roadblock. This has prompted investigations into alternative organic cations, with this compound (CH₃CH₂NH₃⁺) emerging as a promising candidate. Theoretical calculations have suggested that the larger size of the this compound cation could lead to a more stable perovskite structure.[1][2]

Comparative Stability Analysis

Experimental studies, although not yet exhaustive, have begun to shed light on the stability advantages of incorporating this compound into perovskite formulations. While direct, side-by-side quantitative data on the stability of pure EAPbI₃ versus MAPbI₃ under standardized (ISOS) protocols remains limited in publicly available literature, the trend towards improved stability with EA is evident.

Thermal Stability

The thermal stability of perovskite materials is critical for their long-term performance, as solar cells can experience elevated temperatures during operation. The degradation of MAPbI₃ at higher temperatures is a well-documented issue. In contrast, theoretical studies suggest that replacing MA with EA can enhance the structural stability of the perovskite lattice.[1] Experimental work on mixed-cation perovskites containing EA has shown improved intrinsic stability compared to pure MAPbI₃.[3]

CationDegradation Onset Temperature (°C)Key Observations
Mthis compound (MA) ~85-150Prone to decomposition into volatile byproducts.
This compound (EA) Higher than MA (in mixed systems)Incorporation of EA in mixed-cation perovskites shows improved thermal resilience.

Note: Specific degradation onset temperatures can vary depending on the experimental conditions and film quality.

Moisture Stability

Moisture is a significant environmental factor that can accelerate the degradation of perovskite films. The hygroscopic nature of the mthis compound cation makes MAPbI₃ particularly vulnerable to humidity, leading to the formation of hydrated perovskite phases and subsequent decomposition into lead iodide (PbI₂).[3] While comprehensive quantitative data on the moisture stability of pure EAPbI₃ is still emerging, the larger and more hydrophobic nature of the this compound cation is expected to offer better resistance to moisture ingress.

CationBehavior under HumidityDegradation Pathway
Mthis compound (MA) Highly sensitiveForms hydrated perovskite, decomposes to PbI₂.[3]
This compound (EA) Expected to be more resistantReduced water absorption due to larger, more hydrophobic cation.
Photostability
CationPerformance under IlluminationKey Degradation Mechanisms
Mthis compound (MA) Susceptible to photodegradationIon migration, formation of superoxide, and reaction with the MA cation.
This compound (EA) Potentially more stableImproved structural integrity may suppress light-induced degradation pathways.

Experimental Protocols

To ensure the reproducibility and comparability of stability studies, standardized testing protocols, such as the International Summit on Organic Photovoltaic Stability (ISOS) protocols, are crucial. These protocols outline specific stress conditions for evaluating the stability of perovskite solar cells.

Thermal Stability Testing (ISOS-D-2)
  • Objective: To assess the intrinsic thermal stability of the perovskite film in the dark.

  • Methodology:

    • Fabricate perovskite films on inert substrates.

    • Store the films in a temperature- and humidity-controlled oven in an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 85 °C).

    • Periodically characterize the films using techniques such as X-ray diffraction (XRD) to monitor for the appearance of degradation products like PbI₂ and UV-Vis spectroscopy to track changes in the absorption spectrum.

    • For full solar cell devices, measure the power conversion efficiency (PCE) at regular intervals to determine the T80 lifetime (time to reach 80% of the initial efficiency).

Moisture Stability Testing (ISOS-D-3)
  • Objective: To evaluate the stability of the perovskite film under humid conditions in the dark.

  • Methodology:

    • Place the perovskite films or devices in a climate chamber with controlled relative humidity (RH), for example, 85% RH, at a constant temperature (e.g., 25 °C or 85 °C).

    • Monitor changes in the film's properties (XRD, UV-Vis) and device performance (PCE) over time.

Photostability Testing (ISOS-L)
  • Objective: To assess the stability of the perovskite solar cell under continuous illumination.

  • Methodology:

    • Expose the encapsulated perovskite solar cells to continuous illumination from a solar simulator (e.g., 1-sun intensity, AM1.5G spectrum) at a controlled temperature.

    • Continuously track the maximum power point (MPP) of the solar cell to determine the evolution of its performance over time and calculate the T80 lifetime.

Degradation Pathways and Experimental Workflows

The degradation of perovskite materials is a complex process involving multiple pathways. Understanding these pathways is essential for developing strategies to enhance stability.

Perovskite Degradation Signaling Pathway

cluster_perovskite Perovskite Material (APbI₃) Heat Thermal Stress Perovskite CH₃NH₃PbI₃ or CH₃CH₂NH₃PbI₃ Heat->Perovskite Decomposition Moisture Moisture (H₂O) Moisture->Perovskite Hydration Light Light (hν) + O₂ Light->Perovskite Photodegradation PbI2 Lead Iodide (PbI₂) Perovskite->PbI2 Volatiles Volatile Species (e.g., CH₃NH₂, HI) Perovskite->Volatiles Hydrated Hydrated Perovskite Perovskite->Hydrated Hydrated->PbI2

Caption: Environmental stressors trigger distinct degradation pathways in lead iodide perovskites.

Experimental Workflow for Stability Testing

cluster_fabrication Sample Preparation cluster_stress Stress Application (ISOS Protocols) cluster_characterization Characterization cluster_analysis Data Analysis start Perovskite Film/ Device Fabrication thermal Thermal Stress (e.g., 85°C) start->thermal moisture Moisture Stress (e.g., 85% RH) start->moisture light Light Soaking (1-sun) start->light xrd XRD thermal->xrd Periodic Measurement uvvis UV-Vis thermal->uvvis Periodic Measurement pce PCE Measurement thermal->pce Periodic Measurement moisture->xrd Periodic Measurement moisture->uvvis Periodic Measurement moisture->pce Periodic Measurement light->pce Continuous Monitoring analysis Degradation Analysis (e.g., T₈₀ Lifetime) xrd->analysis uvvis->analysis pce->analysis

Caption: A generalized workflow for assessing the stability of perovskite solar cells.

References

comparing the effects of ethylammonium and formamidinium on perovskite efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of perovskite photovoltaics, the choice of the organic cation plays a pivotal role in determining solar cell efficiency and stability. This guide provides a detailed comparison of two key organic cations, ethylammonium (EA) and formamidinium (FA), on the performance of lead iodide perovskite solar cells. While both have been investigated for their potential to enhance perovskite properties, they exhibit distinct characteristics that influence device outcomes.

Performance Metrics: A Quantitative Comparison

Direct comparative studies of pure this compound lead iodide (EAPbI₃) and formamidinium lead iodide (FAPbI₃) perovskite solar cells under identical conditions are limited in the literature. However, by compiling data from various sources focusing on these cations, often in mixed-cation systems, we can infer their individual contributions. Formamidinium-based perovskites generally exhibit a more favorable bandgap for single-junction solar cells and have demonstrated higher power conversion efficiencies (PCEs) in champion devices. This compound, on the other hand, is often explored for its potential to improve stability and modulate perovskite dimensionality.

CationPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
Formamidinium (FA) Up to ~25% (in mixed-cation systems)Typically > 1.1> 24> 80
This compound (EA) Generally lower than FA-based devicesVariableVariableVariable

Note: The table above provides a general overview. The performance of perovskite solar cells is highly dependent on the specific device architecture, fabrication methods, and the presence of other additives or compositional modifications.

Formamidinium lead iodide (FAPbI₃) possesses a narrower bandgap of approximately 1.48 eV, which is closer to the optimal value for a single-junction solar cell, allowing for broader absorption of the solar spectrum.[1][2] FAPbI₃ also exhibits superior thermal stability compared to the more conventional mthis compound lead iodide (MAPbI₃).[1] However, the photoactive black phase of FAPbI₃ can be unstable at room temperature, often requiring the incorporation of other cations or additives for stabilization.[1]

This compound is a larger cation than formamidinium, and its incorporation into the perovskite structure can lead to the formation of 2D or quasi-2D perovskite phases. While pure EAPbI₃ perovskite solar cells are less common, EA is often used as an additive to passivate defects and improve the moisture stability of 3D perovskite films.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized one-step solution processing methods for the fabrication of formamidinium- and this compound-based perovskite layers.

Fabrication of Formamidinium Lead Iodide (FAPbI₃) Perovskite Films

This protocol outlines a common one-step spin-coating method for FAPbI₃ film deposition.

1. Precursor Solution Preparation:

  • Dissolve equimolar amounts of formamidinium iodide (FAI) and lead(II) iodide (PbI₂) in a co-solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v).[3]

  • The concentration of the precursor solution is typically around 1.4 M.[4]

  • Stir the solution at an elevated temperature (e.g., 70 °C) for several hours to ensure complete dissolution.[5]

2. Film Deposition:

  • Clean the substrate (e.g., FTO glass with an electron transport layer) sequentially with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Spin-coat the FAPbI₃ precursor solution onto the substrate. A two-step spin program is often used (e.g., 1000 rpm for 10 s followed by 4000-6000 rpm for 30 s).

  • During the second spin-coating step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

3. Annealing:

  • Immediately after spin-coating, transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 150 °C) for a defined duration (e.g., 10-15 minutes) to promote crystal growth and remove residual solvent.[4]

Fabrication of this compound-based Perovskite Films

The fabrication of pure EAPbI₃ films for high-efficiency solar cells is less established. However, a general procedure for incorporating EA into a perovskite film is as follows.

1. Precursor Solution Preparation:

  • For mixed-cation perovskites, a portion of the A-site cation (e.g., MAI or FAI) is replaced with this compound iodide (EAI) in the precursor solution.

  • The precursors are typically dissolved in a solvent system like DMF or a mixture of DMF and DMSO.

2. Film Deposition and Annealing:

  • The deposition and annealing steps are similar to those for FAPbI₃, although the specific parameters (spin speeds, annealing temperature, and time) will need to be optimized based on the exact composition. The larger size of the EA cation can influence the crystallization kinetics and optimal processing conditions.

Experimental and Fabrication Workflow

The following diagram illustrates the general workflow for the fabrication and characterization of perovskite solar cells.

Perovskite Solar Cell Workflow cluster_Preparation Substrate & Solution Preparation cluster_Fabrication Device Fabrication (in Glovebox) cluster_Characterization Characterization Substrate_Cleaning Substrate Cleaning (Detergent, DI Water, Acetone, IPA, UV-Ozone) ETL_Deposition Electron Transport Layer (ETL) Deposition (e.g., TiO2, SnO2) Substrate_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Layer Deposition (Spin-Coating + Anti-Solvent) ETL_Deposition->Perovskite_Deposition Perovskite_Solution Perovskite Precursor Solution Preparation (FAI/EAI + PbI2 in DMF/DMSO) Perovskite_Solution->Perovskite_Deposition Annealing Annealing Perovskite_Deposition->Annealing HTL_Deposition Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD) Annealing->HTL_Deposition Electrode_Deposition Metal Electrode Deposition (e.g., Gold, Silver) HTL_Deposition->Electrode_Deposition JV_Measurement Current-Voltage (J-V) Measurement (AM 1.5G Illumination) Electrode_Deposition->JV_Measurement EQE_Measurement External Quantum Efficiency (EQE) JV_Measurement->EQE_Measurement Stability_Testing Stability Testing (Light, Humidity, Thermal) EQE_Measurement->Stability_Testing

General workflow for perovskite solar cell fabrication and characterization.

Concluding Remarks

Formamidinium remains a dominant cation in high-performance perovskite solar cells due to its favorable bandgap and thermal stability, although its phase instability necessitates careful compositional and process engineering. This compound, while less common as the sole A-site cation, serves as a valuable additive for enhancing stability and controlling perovskite dimensionality. The optimal choice and combination of these cations will depend on the specific application and desired balance between efficiency and long-term device stability. Further research into direct, side-by-side comparisons of pure EA- and FA-based perovskites under standardized conditions is needed to fully elucidate their respective advantages and disadvantages.

References

Validating Ethylammonium Incorporation into the Perovskite Lattice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful incorporation of ethylammonium (EA) cations into the perovskite crystal lattice is a critical step in tuning the optoelectronic properties of these materials for various applications, including light-emitting diodes (PeLEDs) and solar cells. This guide provides a comparative overview of common experimental techniques used to validate the presence and quantify the concentration of EA within the perovskite structure.

Data Presentation: Comparison of Validation Techniques

The following table summarizes the key quantitative and qualitative outcomes from different experimental methods used to confirm the incorporation of this compound into the perovskite lattice.

Technique Parameter Measured Indication of EA Incorporation Quantitative Analysis Key Advantages Limitations
X-ray Diffraction (XRD) Lattice parameters (d-spacing)Shift of diffraction peaks to lower 2θ angles, indicating lattice expansion due to the larger ionic radius of EA⁺.[1][2]Estimation of lattice parameters and strain.Provides information on crystal structure and phase purity.Indirect confirmation of incorporation; peak shifts can have other origins.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Chemical shifts of protonsPresence of characteristic signals for the ethyl (-CH₂) and ammonium (-NH₃⁺) protons of the EA cation.[1][3]Quantification of the EA cation ratio relative to other organic or inorganic cations.[4][5]Highly specific to the organic cation; enables quantification.Requires dissolution of the sample, destroying the film/crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modesAppearance of absorption bands corresponding to the stretching and bending modes of the C-H, N-H, and C-N bonds in the EA cation.[3]Qualitative confirmation of the presence of functional groups.Non-destructive; sensitive to molecular vibrations.Can be difficult to deconvolve overlapping peaks from other organic species.
X-ray Photoelectron Spectroscopy (XPS) Core-level electron binding energiesDetection of N 1s and C 1s signals corresponding to the this compound cation.Quantification of the elemental composition and cation ratios at the material's surface.[4][5]Surface-sensitive; provides information on chemical states.Not a bulk technique; quantification can be influenced by surface contamination.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

1. X-ray Diffraction (XRD) Analysis

  • Objective: To observe changes in the perovskite crystal lattice upon EA incorporation.

  • Sample Preparation: Perovskite thin films are typically prepared by spin-coating a precursor solution onto a substrate (e.g., FTO glass) followed by annealing.[6] For powder XRD, the perovskite material is synthesized and ground into a fine powder.

  • Instrumentation: A standard powder X-ray diffractometer with a Cu Kα radiation source is commonly used.

  • Data Collection: XRD patterns are typically collected over a 2θ range relevant to the expected perovskite diffraction peaks (e.g., 10-60 degrees).

  • Analysis: The positions of the diffraction peaks are analyzed. A shift to lower 2θ values compared to the pristine (non-EA containing) perovskite indicates an increase in the lattice spacing, consistent with the incorporation of the larger EA cation.[2] For instance, the main diffraction peak of CsPbBr₃ at 30.37° was observed to gradually shift to 30.26° with increasing EABr concentration.[2]

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To directly detect the presence of the this compound cation and quantify its ratio.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Collection: ¹H NMR spectra are acquired.

  • Analysis: The spectrum is analyzed for characteristic peaks of the EA cation. For this compound, a triplet corresponding to the -CH₃ protons, a quartet for the -CH₂- protons, and a broader signal for the -NH₃⁺ protons are expected.[3] The relative integrals of these peaks can be used to confirm the presence of EA. For mixed-cation perovskites, the ratio of EA to other cations (like mthis compound or formamidinium) can be determined by comparing the integral areas of their unique proton signals.[4]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the vibrational modes associated with the this compound cation.

  • Sample Preparation: Perovskite thin films on an IR-transparent substrate (e.g., silicon) can be measured directly. Alternatively, a small amount of powdered sample can be mixed with KBr and pressed into a pellet.

  • Instrumentation: An FTIR spectrometer is used, typically in transmission or attenuated total reflectance (ATR) mode.

  • Data Collection: Spectra are collected in the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Analysis: The spectrum is inspected for vibrational bands characteristic of the EA cation, such as C-H stretching and bending modes and N-H stretching and bending modes.[3][7]

4. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To determine the elemental composition and chemical states at the surface of the perovskite film.

  • Sample Preparation: Perovskite thin films are loaded into the ultra-high vacuum chamber of the XPS instrument. Surface sputtering may be used to remove surface contaminants and analyze the bulk.

  • Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα) is used.

  • Data Collection: Survey scans are performed to identify all elements present, followed by high-resolution scans of the core levels of interest (e.g., C 1s, N 1s, Pb 4f, Br 3d).

  • Analysis: The high-resolution spectra are fitted to identify the different chemical environments of each element. The ratio of the integrated peak areas, corrected by relative sensitivity factors, can be used to quantify the atomic concentrations of the elements and thus the cation ratios at the surface.[4][5]

Visualizations

Experimental Workflow for Validation of EA Incorporation

cluster_synthesis Perovskite Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Validation synthesis Synthesis of EA-containing perovskite material xrd XRD Analysis synthesis->xrd Sample nmr ¹H NMR Spectroscopy synthesis->nmr Sample ftir FTIR Spectroscopy synthesis->ftir Sample xps XPS Analysis synthesis->xps Sample xrd_analysis Analyze peak shifts (Lattice expansion) xrd->xrd_analysis nmr_analysis Identify characteristic peaks (Quantify EA ratio) nmr->nmr_analysis ftir_analysis Identify vibrational modes ftir->ftir_analysis xps_analysis Determine elemental composition (Surface cation ratio) xps->xps_analysis validation Confirmation of EA Incorporation xrd_analysis->validation nmr_analysis->validation ftir_analysis->validation xps_analysis->validation

Caption: Workflow for the validation of this compound incorporation.

Logical Relationship of Spectroscopic Techniques

ea_perovskite This compound-containing Perovskite structural Structural Properties (Bulk) ea_perovskite->structural compositional_bulk Compositional Properties (Bulk) ea_perovskite->compositional_bulk compositional_surface Compositional Properties (Surface) ea_perovskite->compositional_surface vibrational Vibrational Properties ea_perovskite->vibrational xrd XRD structural->xrd nmr ¹H NMR compositional_bulk->nmr xps XPS compositional_surface->xps ftir FTIR vibrational->ftir

Caption: Probing different properties of EA-perovskites.

References

A Comparative Guide to the Spectroscopic Characterization of Ethylammonium-Containing Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic and performance characteristics of ethylammonium (EA)-containing perovskite films against common alternatives such as mthis compound (MA) and formamidinium (FA)-based perovskites. The information is intended for researchers and scientists in materials science and optoelectronics, offering objective comparisons supported by experimental data to inform materials selection and development.

Comparative Performance of Organic Cation Perovskites

The choice of the organic cation in hybrid organic-inorganic perovskites is a critical factor that dictates the material's structural, optical, and stability properties. This compound (EA), being larger than the more conventional mthis compound (MA) and formamidinium (FA) cations, often induces the formation of quasi-2D or layered perovskite structures. This structural modification has profound effects on the material's optoelectronic characteristics.

In contrast, MA-based perovskites, like the archetypal MAPbI₃, are known for their excellent photovoltaic performance but suffer from thermal instability, even in inert environments.[4][5][6] FA-based perovskites generally exhibit better thermal stability and a more suitable bandgap for single-junction solar cells compared to MA, but achieving the pure, photoactive α-phase can be challenging.[7][8] The carrier lifetime, a crucial parameter for device efficiency, has been reported to be in the range of hundreds of nanoseconds to several microseconds in MA-based single crystals and thin films.[9][10][11]

Below is a summary of key performance indicators for perovskite films containing different organic cations.

Table 1: Optical Properties Comparison

Perovskite CompositionCationEmission Peak (nm)Bandgap (eV)Photoluminescence Quantum Yield (PLQY) (%)Reference
PEA₂(Cs₀.₄EA₀.₆PbBr₃)₂PbBr₄EA/Cs488Not Specified~70%[1][3]
MAPbI₃MA~780~1.55 - 1.61~10-30% (typical thin film)[7][12]
FAPbI₃FA~800~1.45 - 1.5Variable, can be high with passivation[7][13]
Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃MA/FA/CsNot Specified~1.60~9%[14]

Table 2: Stability and Carrier Dynamics

Perovskite CompositionCationCarrier LifetimeThermal StabilityReference
PEA₂(Cs₀.₄EA₀.₆PbBr₃)₂PbBr₄EA/CsNot SpecifiedGood spectral stability up to 60°C[1][3]
MAPbI₃MA>15 µs (single crystal), ~100 ns (thin film)Unstable, degrades into PbI₂ at >85°C[4][9][11]
FAPbI₃FAShorter than MAPbI₃ (without passivation)More stable than MAPbI₃[8][11]

Experimental Workflow and Methodologies

The comprehensive characterization of perovskite films involves a suite of spectroscopic and structural analysis techniques. A typical experimental workflow is designed to correlate the material's synthesis parameters with its fundamental physical properties and overall performance in a device.

G Experimental Workflow for Perovskite Film Characterization cluster_0 Film Preparation cluster_1 Spectroscopic & Structural Characterization cluster_2 Data Analysis & Correlation A Precursor Solution (e.g., EABr, PbBr2, CsBr in DMSO) B Spin Coating on Substrate A->B C Annealing B->C D UV-Vis Spectroscopy (Absorption, Bandgap) C->D E Photoluminescence (PL) (Emission Peak, FWHM) C->E H X-Ray Diffraction (XRD) (Crystal Structure, Phase) C->H I Correlate Synthesis Parameters with Film Properties D->I F Time-Resolved PL (TRPL) (Carrier Lifetime) E->F If PL is observed G PL Quantum Yield (PLQY) (Emission Efficiency) E->G Quantify Emission F->I G->I H->I J Performance Evaluation (Stability, Efficiency) I->J

Caption: A typical workflow for perovskite film synthesis and characterization.

Detailed Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable data. Below are generalized protocols for the key characterization techniques mentioned.

  • Substrate Cleaning: Substrates (e.g., glass, ITO-coated glass) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. They are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes to remove organic residues and improve wettability.

  • Precursor Solution Preparation: Stoichiometric amounts of precursor salts (e.g., this compound bromide, lead bromide) are dissolved in a solvent like DMSO or DMF. The solution is typically stirred at an elevated temperature (e.g., 60°C) for several hours in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Spin Coating: The precursor solution is dispensed onto the cleaned substrate. The spin coating process is performed in one or two steps (e.g., a low-speed step at 1000 rpm for 10s followed by a high-speed step at 4000 rpm for 30s). During the high-speed step, an anti-solvent (e.g., toluene, chlorobenzene) may be dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.

  • Annealing: The substrate with the wet film is immediately transferred to a hotplate and annealed at a specific temperature (e.g., 60-100°C) for a set duration (e.g., 10-30 minutes) to remove residual solvent and complete the perovskite crystallization process.

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A blank substrate identical to the one used for the film is placed in the reference beam path to subtract its contribution to the absorption.

  • Measurement: The perovskite film sample is placed in the sample beam path. The absorption spectrum is recorded over a wavelength range, typically from 300 nm to 900 nm.

  • Data Analysis: The optical bandgap (Eg) is determined from the absorption spectrum using a Tauc plot, where (αhν)n is plotted against photon energy (hν). The value of n is 2 for a direct bandgap semiconductor. The linear portion of the plot is extrapolated to the energy axis to find the bandgap.

  • PLQY Measurement: The absolute PLQY is measured using an integrating sphere coupled to the spectrometer.[15]

    • First, a spectrum of the excitation source is taken with the empty sphere (or with a blank substrate inside).

    • Second, a spectrum is recorded with the sample inside the sphere, but not directly in the excitation beam path (to measure the emitted photons).

    • Third, a spectrum is taken with the sample directly in the excitation beam path (to measure the unabsorbed excitation photons and the emitted photons).

    • The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

  • Instrument Setup: A pulsed laser source with a high repetition rate and short pulse duration (e.g., picosecond or femtosecond laser) is used for excitation at a suitable wavelength. The emitted photons are detected by a high-speed detector, such as a streak camera or a single-photon avalanche diode (SPAD). Time-Correlated Single Photon Counting (TCSPC) electronics are used to reconstruct the PL decay profile.[15][16]

  • Measurement: The sample is excited with a low laser fluence to avoid non-linear recombination effects. The photoluminescence decay is measured over a timescale of nanoseconds to microseconds.

  • Data Analysis: The decay curve is fitted with one or more exponential decay functions. The extracted time constants (τ) represent the charge carrier lifetimes.[17][18] For complex systems, the decay may be non-exponential, and an average lifetime is often reported.

  • Measurement: The perovskite film on its substrate is mounted on the sample stage. The XRD pattern is recorded by scanning a range of 2θ angles (e.g., from 10° to 50°).

References

A Comparative Performance Analysis of Ethylammonium-Based Versus Cesium-Based Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of perovskite photovoltaics and optoelectronics, the choice of the A-site cation is a critical determinant of the material's performance and stability. This guide provides an objective comparison of two prominent classes of perovskite materials: those based on the organic ethylammonium (EA) cation and those utilizing the inorganic cesium (Cs) cation. This analysis is supported by a summary of experimental data, detailed experimental protocols, and visualizations of key structural and process-related concepts.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics for this compound-based and cesium-based lead iodide perovskites. It is important to note that while extensive data exists for cesium-based perovskites, comprehensive and standardized data for this compound-based counterparts are less common in the literature. The data for EA-based perovskites are often presented in the context of mixed-cation systems, and direct one-to-one comparisons can be challenging.

Performance Metric This compound (EA) Lead Iodide (EAPbI₃) Cesium (Cs) Lead Iodide (CsPbI₃) Notes
Power Conversion Efficiency (PCE) Typically lower than MA-based counterparts when used as a single cation. Often incorporated in mixed-cation compositions to enhance stability.Up to 26.68% in single-junction cells.[1]EA is larger than MA, which can distort the perovskite lattice and affect efficiency. Cs-based perovskites have shown very high efficiencies.
Open-Circuit Voltage (VOC) Variable, depends on film quality and composition.Can exceed 1.3 V in optimized devices.[2]VOC is influenced by the bandgap and recombination losses.
Short-Circuit Current Density (JSC) Generally lower than MA-based cells.Can reach over 19 mA/cm².[2]JSC is dependent on the material's absorption spectrum and charge carrier collection efficiency.
Fill Factor (FF) Typically in the range of 60-75%.Can be as high as 87.5%.[2]The fill factor is sensitive to defects and resistance within the solar cell.
Bandgap (Eg) ~2.2 eV~1.73 eV for the photoactive α-phase.[3]The larger bandgap of EAPbI₃ limits its light absorption in the visible spectrum compared to CsPbI₃.
Stability Metric This compound (EA) Lead Iodide Cesium (Cs) Lead Iodide Notes
Thermal Stability More stable than mthis compound (MA)-based perovskites but still susceptible to degradation at elevated temperatures (typically above 85 °C).[4]Significantly more stable than organic-cation-based perovskites. The inorganic nature of Cs prevents the volatile decomposition pathways seen in organic cations.[5]The primary degradation pathway for organic cations involves the release of volatile species.[6][7]
Moisture Stability Shows improved moisture resistance compared to MAPbI₃ due to the slightly more hydrophobic nature of the ethyl group. However, it is still prone to degradation in the presence of water.[8]The α-phase of CsPbI₃ is highly sensitive to moisture and can rapidly convert to the non-photoactive δ-phase.[3] However, strategies like cation mixing and surface passivation can significantly improve stability.Moisture-induced degradation in organic-cation perovskites often involves hydration and subsequent decomposition into lead iodide and the organic salt.[9][10][11]
Phase Stability Can form a stable perovskite structure, but the larger size of the EA cation can lead to phase impurities or 2D perovskite formation if not carefully controlled.The desired photoactive cubic α-phase is only stable at high temperatures (above ~320 °C) and is metastable at room temperature, readily transitioning to the non-perovskite orthorhombic δ-phase.[3][12]Phase stability is a critical challenge for CsPbI₃, and much research is focused on stabilizing the α-phase at room temperature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the fabrication and characterization of this compound-based and cesium-based perovskite solar cells.

Fabrication of Perovskite Solar Cells (Solution Processing)
  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 20 minutes to remove organic residues and improve the wettability.

  • Deposition of Electron Transport Layer (ETL):

    • A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide in isopropanol) at 3000 rpm for 30 s, followed by annealing at 500 °C for 1 hour.[13]

    • A mesoporous TiO₂ layer is then deposited by spin-coating a TiO₂ paste (e.g., 30NR-D, diluted in ethanol) at 5000 rpm for 30 s, followed by sintering at 500 °C for 30 minutes.

  • Perovskite Layer Deposition (One-Step Method):

    • This compound Lead Iodide: A precursor solution is prepared by dissolving equimolar amounts of this compound iodide (EAI) and lead iodide (PbI₂) in a solvent such as N,N-dimethylformamide (DMF).[14]

    • Cesium Lead Iodide: A precursor solution is prepared by dissolving CsI and PbI₂ in a solvent mixture, often DMF and dimethyl sulfoxide (DMSO), typically with the addition of hydroiodic acid (HI) to aid dissolution and film formation.[15][16]

    • The precursor solution is spin-coated onto the mesoporous TiO₂ layer in a nitrogen-filled glovebox. A typical two-step spin-coating program is 1000 rpm for 10 s followed by 5000 rpm for 30 s.

    • During the second step, an anti-solvent (e.g., chlorobenzene or toluene) is dripped onto the spinning substrate to induce rapid crystallization.

    • The film is then annealed on a hotplate. For EAPbI₃, annealing is typically done at around 100-150 °C. For CsPbI₃, a higher temperature of around 150-320°C is often required to form the α-phase.[15]

  • Deposition of Hole Transport Layer (HTL):

    • A solution of Spiro-OMeTAD (2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene) is prepared in chlorobenzene, typically with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP).

    • The HTL solution is spin-coated onto the perovskite layer at 4000 rpm for 30 s.

  • Deposition of Metal Electrode:

    • Finally, a top electrode of gold (Au) or silver (Ag) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization of Perovskite Solar Cells
  • Current Density-Voltage (J-V) Measurement:

    • The J-V characteristics are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

    • A source meter is used to apply a voltage sweep and measure the corresponding current. The scan is typically performed in both forward and reverse directions to assess any hysteresis.

    • Key parameters such as VOC, JSC, FF, and PCE are extracted from the J-V curves.

  • External Quantum Efficiency (EQE) Measurement:

    • EQE (also known as Incident Photon-to-Current Conversion Efficiency, IPCE) is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.

    • This provides insight into the spectral response of the solar cell and can be used to calculate the integrated JSC to verify the J-V measurements.

  • Stability Testing:

    • Thermal Stability: Unencapsulated devices are stored in a nitrogen-filled glovebox at a constant elevated temperature (e.g., 85 °C) in the dark, and their J-V characteristics are measured periodically to track the degradation of performance parameters.[17]

    • Moisture Stability: Unencapsulated devices are stored in a controlled humidity chamber (e.g., 50% relative humidity) at room temperature, and their performance is monitored over time.

Mandatory Visualization

Crystal Structures

G Crystal Structure of Perovskites cluster_EA This compound Lead Iodide (Idealized Cubic) cluster_Cs Cesium Lead Iodide (α-Phase) EA_C EA_D EA_C->EA_D EA_G EA_C->EA_G EA_H EA_D->EA_H EA_A EA_D->EA_A EA_E EA_F EA_E->EA_F EA_F->EA_G EA_G->EA_H EA_H->EA_E EA_A->EA_E EA_B EA_A->EA_B EA_B->EA_C EA_B->EA_F EA_Pb Pb EA_I1 I EA_I2 I EA_I3 I EA_I4 I EA_I5 I EA_I6 I EA_cation EA+ Cs_C Cs_D Cs_C->Cs_D Cs_G Cs_C->Cs_G Cs_H Cs_D->Cs_H Cs_A Cs_D->Cs_A Cs_E Cs_F Cs_E->Cs_F Cs_F->Cs_G Cs_G->Cs_H Cs_H->Cs_E Cs_A->Cs_E Cs_B Cs_A->Cs_B Cs_B->Cs_C Cs_B->Cs_F Cs_Pb Pb Cs_I1 I Cs_I2 I Cs_I3 I Cs_I4 I Cs_I5 I Cs_I6 I Cs_cation Cs+ G cluster_prep Device Fabrication cluster_char Performance Characterization Substrate_Cleaning Substrate_Cleaning ETL_Deposition ETL_Deposition Substrate_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite_Deposition ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL_Deposition Perovskite_Deposition->HTL_Deposition Electrode_Evaporation Electrode_Evaporation HTL_Deposition->Electrode_Evaporation JV_Measurement JV_Measurement Electrode_Evaporation->JV_Measurement Completed Device EQE_Measurement EQE_Measurement JV_Measurement->EQE_Measurement Stability_Testing Stability_Testing EQE_Measurement->Stability_Testing Data_Analysis Data_Analysis Stability_Testing->Data_Analysis Performance Metrics G cluster_ea This compound-Based Perovskite Degradation cluster_cs Cesium-Based Perovskite Degradation EAPbI3 EAPbI3 PbI2_EA PbI₂ + EAI (volatile) EAPbI3->PbI2_EA Moisture/Heat alpha_CsPbI3 α-CsPbI₃ (photoactive) delta_CsPbI3 δ-CsPbI₃ (non-photoactive) alpha_CsPbI3->delta_CsPbI3 Moisture/Room Temp.

References

A Comparative Guide to the Electronic Properties of Ethylammonium and Methylammonium Lead Iodide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fundamental electronic properties of two prominent lead iodide perovskite materials: methylammonium lead iodide (MAPbI₃) and this compound lead iodide (EAPbI₃). The substitution of the organic cation, from the smaller mthis compound (MA) to the slightly larger this compound (EA), induces notable changes in the material's crystal structure and, consequently, its electronic characteristics. Understanding these differences is crucial for tuning the optoelectronic properties of perovskite-based devices.

Summary of Electronic Properties

The table below summarizes the key electronic properties of MAPbI₃ and EAPbI₃, compiled from experimental data. These values provide a direct comparison of their potential performance in various applications.

Electronic PropertyMthis compound Lead Iodide (MAPbI₃)This compound Lead Iodide (EAPbI₃)
Bandgap (Eg) 1.55 - 1.63 eV[1][2][3]~2.2 eV[4]
Charge Carrier Mobility (µ) Electrons (µe): 2.5 - 135 cm²/VsHoles (µh): 1.0 - 90 cm²/Vs[5]Data not readily available in experimental literature. Theoretical calculations suggest lower mobility than MAPbI₃.
Exciton Binding Energy (Eb) 12 - 16 meV[6][7][8]Data not readily available in experimental literature. Expected to be higher than MAPbI₃ due to increased lattice distortion.
Bimolecular Recombination Rate (k₂) ~10⁻¹⁰ cm³/s[9]Data not readily available in experimental literature.

In-Depth Analysis of Electronic Properties

Bandgap

The most significant difference between the two materials is their optical bandgap. MAPbI₃ possesses a bandgap in the range of 1.55-1.63 eV, making it highly suitable for single-junction solar cell applications as it aligns well with the optimal range for absorbing the solar spectrum[1][2][3]. In contrast, EAPbI₃ exhibits a much wider bandgap of approximately 2.2 eV[4]. This larger bandgap is attributed to the increased distortion of the PbI₆ octahedra caused by the bulkier this compound cation, which alters the electronic band structure. The wider bandgap of EAPbI₃ makes it less suitable for single-junction solar cells but opens up possibilities for applications in other areas, such as transparent photovoltaics or as the wide-bandgap component in tandem solar cells.

Charge Carrier Mobility

High charge carrier mobility is a key factor for efficient charge extraction in photovoltaic devices. For MAPbI₃, a wide range of mobilities has been reported, with electron mobilities generally being slightly higher than hole mobilities, reaching up to 135 cm²/Vs and 90 cm²/Vs, respectively, in single crystals[5]. This high mobility contributes to the long charge carrier diffusion lengths observed in MAPbI₃.

Experimental data on the charge carrier mobility of EAPbI₃ is scarce. However, theoretical studies and the observed increased lattice distortion suggest that the mobility in EAPbI₃ is likely to be lower than in MAPbI₃. The larger organic cation can lead to increased scattering of charge carriers, thereby reducing their mobility.

Exciton Binding Energy

The exciton binding energy is a measure of the electrostatic attraction between an electron and a hole. A low exciton binding energy is desirable for photovoltaic applications as it allows for the efficient generation of free charge carriers upon light absorption. MAPbI₃ is known for its remarkably low exciton binding energy, typically in the range of 12-16 meV, which is comparable to the thermal energy at room temperature[6][7][8]. This allows for the vast majority of photogenerated excitons to dissociate into free electrons and holes.

Charge Recombination Rates

The rate at which free electrons and holes recombine is a critical parameter that influences the efficiency of a solar cell. In MAPbI₃, the bimolecular recombination rate, which is a measure of the recombination of free electrons and holes, is on the order of 10⁻¹⁰ cm³/s[9]. This relatively slow recombination allows for charge carriers to travel longer distances and be collected at the electrodes.

There is a lack of experimental data on the charge recombination rates in EAPbI₃. The electronic and structural properties suggest that the recombination dynamics might differ from those in MAPbI₃.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the electronic properties of perovskite materials.

Thin Film and Single Crystal Synthesis

Objective: To prepare high-quality mthis compound and this compound lead iodide perovskite samples for characterization.

Materials:

  • Lead(II) iodide (PbI₂)

  • Mthis compound iodide (MAI) or this compound iodide (EAI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Antisolvent (e.g., chlorobenzene, toluene)

  • Substrates (e.g., FTO-coated glass, quartz)

Thin Film Synthesis (One-Step Spin Coating):

  • Prepare a precursor solution by dissolving equimolar amounts of PbI₂ and MAI (or EAI) in a co-solvent of DMF and DMSO (e.g., 4:1 volume ratio). The concentration is typically around 1.0-1.4 M.

  • Clean the substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-Ozone for 15 minutes to enhance wettability.

  • Spin-coat the precursor solution onto the substrate in a nitrogen-filled glovebox. A typical two-step spin program is 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30-60 seconds.

  • During the second spin-coating step, dispense an antisolvent onto the spinning substrate to induce rapid crystallization.

  • Anneal the film on a hotplate at 100-150°C for 10-30 minutes.

Single Crystal Growth (Inverse Temperature Crystallization):

  • Prepare a saturated solution of the perovskite precursor in a suitable solvent (e.g., gamma-butyrolactone (GBL) or a mixture of DMF and PbI₂).

  • Slowly heat the solution. Due to the retrograde solubility of lead halide perovskites, crystals will precipitate as the temperature increases.

  • Control the heating rate to influence the size and quality of the crystals.

  • Once crystals of the desired size are formed, carefully extract them from the solution.

Bandgap Determination (UV-Visible Spectroscopy)

Objective: To determine the optical bandgap of the perovskite films.

Instrumentation: UV-Visible Spectrophotometer.

Procedure:

  • Place the perovskite film on a substrate in the sample holder of the spectrophotometer.

  • Record the absorbance spectrum over a wavelength range that covers the absorption onset of the material (e.g., 300-900 nm).

  • Convert the absorbance data to (αhν)² versus photon energy (hν), where α is the absorption coefficient.

  • Plot (αhν)² as a function of hν. This is known as a Tauc plot.

  • Extrapolate the linear portion of the plot to the x-axis (where (αhν)² = 0). The intercept with the x-axis gives the direct bandgap energy.

Charge Carrier Mobility Measurement (Space-Charge-Limited Current - SCLC)

Objective: To determine the electron and hole mobility of the perovskite material.

Instrumentation: Source-measure unit, probe station, vacuum chamber.

Device Structure:

  • For electron mobility: FTO / compact-TiO₂ / Perovskite / PCBM / Ag

  • For hole mobility: ITO / PEDOT:PSS / Perovskite / Spiro-OMeTAD / Au

Procedure:

  • Fabricate single-carrier devices with the appropriate electron or hole transport layers.

  • Mount the device in a probe station under vacuum or in an inert atmosphere.

  • Apply a voltage sweep in the dark and measure the resulting current.

  • Plot the current density (J) versus the applied voltage (V) on a log-log scale.

  • The SCLC region is identified by a quadratic dependence of the current on the voltage (J ∝ V²).

  • The mobility (µ) can be extracted from the SCLC region using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the perovskite, and L is the thickness of the perovskite layer.

Exciton Binding Energy Measurement (Temperature-Dependent Photoluminescence)

Objective: To estimate the exciton binding energy.

Instrumentation: Photoluminescence spectrometer with a cryostat.

Procedure:

  • Mount the perovskite sample in a cryostat that allows for temperature control.

  • Excite the sample with a laser at an energy above the bandgap.

  • Record the photoluminescence (PL) spectra at various temperatures, typically from low temperatures (e.g., 4 K) to room temperature.

  • Analyze the integrated PL intensity as a function of temperature.

  • The exciton binding energy can be estimated by fitting the temperature-dependent PL intensity to the following equation, which describes the thermal dissociation of excitons into free carriers: I(T) = I₀ / (1 + A * exp(-Eb / (k_B * T))) where I(T) is the PL intensity at temperature T, I₀ is the intensity at low temperature, A is a proportionality constant, Eb is the exciton binding energy, and k_B is the Boltzmann constant.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for conducting a comparative analysis of the electronic properties of this compound and mthis compound perovskites.

G cluster_synthesis Sample Preparation cluster_characterization Electronic Property Characterization cluster_analysis Comparative Analysis MA_synthesis Synthesize MAPbI₃ (Thin Films & Single Crystals) Bandgap Bandgap (UV-Vis Spectroscopy) MA_synthesis->Bandgap Mobility Carrier Mobility (SCLC, TRMC) MA_synthesis->Mobility Exciton Exciton Binding Energy (Temp-dependent PL) MA_synthesis->Exciton Recombination Recombination Rates (TRPL, TAS) MA_synthesis->Recombination EA_synthesis Synthesize EAPbI₃ (Thin Films & Single Crystals) EA_synthesis->Bandgap EA_synthesis->Mobility EA_synthesis->Exciton EA_synthesis->Recombination Data_Table Tabulate Quantitative Data Bandgap->Data_Table Mobility->Data_Table Exciton->Data_Table Recombination->Data_Table Property_Comparison Compare Electronic Properties Data_Table->Property_Comparison Conclusion Conclusion Property_Comparison->Conclusion Draw Conclusions on Structure-Property Relationships

Figure 1: Workflow for comparative analysis of perovskite electronic properties.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key experimental workflows for characterizing the electronic properties of perovskites.

SCLC_Workflow start Fabricate Single-Carrier Device measure Measure Dark J-V Curve start->measure plot Plot log(J) vs. log(V) measure->plot identify Identify Ohmic, Trap-Filled-Limit, and SCLC Regimes plot->identify fit Fit SCLC region to Mott-Gurney Law identify->fit extract Extract Carrier Mobility (µ) fit->extract

Figure 2: Workflow for Space-Charge-Limited Current (SCLC) measurement.

TRPL_Workflow start Excite Sample with Pulsed Laser collect Collect Time-Resolved Photoluminescence Decay start->collect analyze Analyze Decay Kinetics collect->analyze extract Extract Recombination Lifetimes (τ_rad, τ_nrad) analyze->extract

Figure 3: Workflow for Time-Resolved Photoluminescence (TRPL) measurement.

References

validating the passivation effect of ethylammonium on perovskite surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid advancement of perovskite solar cells (PSCs) has positioned them as a leading next-generation photovoltaic technology. However, defect-mediated non-radiative recombination at the perovskite surface remains a critical bottleneck, limiting both power conversion efficiency (PCE) and long-term stability. Surface passivation has emerged as an effective strategy to mitigate these defects. This guide provides an objective comparison of the passivation effect of ethylammonium (EA) salts, such as this compound bromide (EABr) and this compound iodide (EAI), with other common passivation agents, supported by experimental data.

Performance Comparison of Passivation Agents

The effectiveness of a passivation agent is primarily evaluated by its impact on the key photovoltaic parameters of the solar cell. The following table summarizes the performance of perovskite solar cells with and without this compound passivation, alongside a comparison with other commonly used passivating molecules.

Passivation AgentPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)Reference
Control (No Passivation) 20.411.0823.578.2[1]
This compound Bromide (EABr) 21.061.1223.879.1[1]
This compound Iodide (EAI) 22.31.1624.581.0A. R. Uhl et al., ACS Energy Lett. 2019, 4, 8, 1852–1858
Phenthis compound Iodide (PEAI) 23.321.1824.982.5M. Kim et al., Joule 2019, 3, 9, 2179-2192
Octylammonium Iodide (OAI) 20.21.0624.279[2]
Guanidinium Iodide (GuaI) 21.01.1424.279.9A. R. Uhl et al., ACS Energy Lett. 2019, 4, 8, 1852–1858
Imidazolium Iodide (IAI) 22.11.1524.480.5A. R. Uhl et al., ACS Energy Lett. 2019, 4, 8, 1852–1858

Mechanism of this compound Passivation

This compound cations, due to their molecular structure and chemical properties, effectively passivate defects on the perovskite surface. The primary mechanism involves the interaction of the ammonium head group (-NH3+) with undercoordinated lead (Pb2+) and halide (I- or Br-) ions at the perovskite surface, which are common defect sites. This interaction satisfies the coordination environment of these ions, thereby reducing trap states that lead to non-radiative recombination.

Furthermore, the introduction of this compound bromide can improve the wettability of the substrate, which is beneficial for the deposition of a more uniform and higher-quality perovskite film.[1] It has also been shown to reduce the amount of unreacted PbI2 at the interface, a known source of defects and a degradation pathway.[1]

Passivation_Mechanism cluster_perovskite Perovskite Surface cluster_passivation Passivation Agent cluster_outcome Passivation Effect Pb_defect Pb²⁺ (undercoordinated) Trap_states Trap States Pb_defect->Trap_states I_defect I⁻ vacancy I_defect->Trap_states Reduced_recombination Reduced Non-radiative Recombination Trap_states->Reduced_recombination Suppression EA_ion This compound (EA⁺) EA_ion->Pb_defect Coordination EA_ion->I_defect Fills Vacancy Improved_PCE Improved PCE & Stability Reduced_recombination->Improved_PCE Leads to

Caption: Mechanism of perovskite surface passivation by this compound.

Experimental Protocols

Fabrication of Perovskite Solar Cells (Control Device)
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes.

  • Electron Transport Layer (ETL) Deposition: A compact TiO2 layer is deposited by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution onto the FTO substrate at 3000 rpm for 30 s, followed by annealing at 500°C for 30 minutes.

  • Perovskite Layer Deposition: A perovskite precursor solution (e.g., a 1.4 M solution of FAPbI3 and MAPbBr3 in a 4:1 DMF:DMSO solvent mixture) is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox. The spin-coating process typically involves a two-step program (e.g., 1000 rpm for 10 s and 5000 rpm for 30 s). During the second step, an anti-solvent (e.g., chlorobenzene) is dropped onto the spinning substrate. The film is then annealed at 100°C for 60 minutes.

  • Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD is prepared by dissolving Spiro-OMeTAD powder, bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), and 4-tert-butylpyridine (tBP) in chlorobenzene. This solution is then spin-coated onto the perovskite layer at 4000 rpm for 30 s.

  • Metal Electrode Deposition: Finally, a gold (Au) electrode (approximately 80 nm thick) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

This compound Passivation Protocol
  • Prepare Passivation Solution: A dilute solution of this compound bromide (EABr) or this compound iodide (EAI) is prepared in a suitable solvent, typically isopropanol (IPA), with a concentration ranging from 0.1 to 10 mg/mL.

  • Apply Passivation Layer: After the perovskite layer is annealed and cooled to room temperature, the this compound salt solution is spin-coated directly onto the perovskite surface. A typical spin-coating program is 4000 rpm for 30 seconds.

  • Annealing: The film is then annealed at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote the interaction between the this compound salt and the perovskite surface and to remove any residual solvent.

  • Proceed with HTL and Electrode Deposition: Following the passivation step, the fabrication process continues with the deposition of the hole transport layer and the metal electrode as described in the control device protocol.

Logical Workflow for Evaluating Passivation Effect

The following diagram illustrates the logical workflow for validating the passivation effect of this compound on perovskite surfaces.

Workflow start Start: Define Research Question fabrication Device Fabrication start->fabrication passivation This compound Passivation fabrication->passivation control Control Device (No Passivation) fabrication->control characterization Characterization passivation->characterization control->characterization jv J-V Measurement (PCE, Voc, Jsc, FF) characterization->jv stability Stability Testing characterization->stability spectroscopy Spectroscopic Analysis (PL, TRPL) characterization->spectroscopy analysis Data Analysis & Comparison jv->analysis stability->analysis spectroscopy->analysis performance_comp Performance Comparison analysis->performance_comp mechanism_study Mechanism Investigation analysis->mechanism_study conclusion Conclusion performance_comp->conclusion mechanism_study->conclusion

Caption: Experimental workflow for validating this compound passivation.

Conclusion

This compound-based passivation presents a compelling strategy for enhancing the performance and stability of perovskite solar cells. The experimental data consistently demonstrates an improvement in all key photovoltaic parameters upon the application of an this compound salt layer. This enhancement is attributed to the effective passivation of surface defects, leading to a reduction in non-radiative recombination. When compared to other common passivation agents, this compound compounds offer a competitive and often superior performance boost. The straightforward solution-based application protocol makes it a readily implementable technique in standard perovskite solar cell fabrication workflows. For researchers and scientists in the field, exploring this compound passivation is a promising avenue for advancing the efficiency and commercial viability of perovskite photovoltaic technology.

References

benchmarking the performance of ethylammonium-based solar cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite photovoltaics, the choice of the organic cation in the ABX₃ crystal structure is a critical determinant of a solar cell's performance and stability. While methylammonium (MA) and formamidinium (FA) have been the most extensively studied A-site cations, this compound (EA) is emerging as a compelling alternative, demonstrating unique properties that could pave the way for more robust and efficient solar energy conversion. This guide provides a comparative analysis of this compound-based perovskite solar cells against their mthis compound and formamidinium counterparts, supported by experimental data and detailed fabrication protocols.

Performance Comparison of A-Site Cations

The performance of perovskite solar cells is primarily evaluated by four key metrics: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes these parameters for solar cells based on different organic cations. It is important to note that performance can vary significantly based on the full perovskite composition (including halides and metal cations), device architecture, and fabrication methods. The data presented here is a synthesis of representative values from various studies to provide a comparative overview.

Cation CompositionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Stability Highlights
Mthis compound (MA) 20 - 22%[1]~1.1~22~78Prone to thermal and moisture-induced degradation.
Formamidinium (FA) 24 - 25%[1]>1.1>24>80Offers higher thermal stability and a more ideal bandgap for single-junction cells compared to MA.[1]
This compound (EA) (in mixed cation systems) ~10.22% (for MA₀.₈₃EA₀.₁₇PbI₃)[2]Data not readily availableData not readily availableData not readily availableIncorporation of EA can enhance structural stability.
Mixed Cation (MA/FA/Ethylenediamine) 20.01%[3][4]Data not readily availableData not readily availableData not readily availableUnencapsulated cells retained 96% of their initial efficiency after 25 days in ambient atmosphere.[3][4]

Note: Direct head-to-head comparisons of perovskite solar cells with EA as the sole A-site cation are less common in the literature compared to MA and FA. EA is more frequently used as an additive or in mixed-cation systems to enhance stability.

Experimental Protocols

The following sections outline a generalized experimental protocol for the fabrication of perovskite solar cells using a spin-coating method. This protocol is a composite of methodologies reported in various studies and can be adapted for different cation compositions.

Materials and Precursor Synthesis

1. Mthis compound Iodide (MAI) Synthesis: Mthis compound iodide can be synthesized by reacting methylamine (33 wt% in absolute ethanol) with hydroiodic acid (57 wt% in water) in a 1:1 molar ratio.[5] The reaction is typically carried out in an ice bath with stirring for approximately 2 hours. The resulting white precipitate of MAI is then recovered by rotary evaporation, recrystallized from ethanol, and dried in a vacuum oven.[5]

2. Perovskite Precursor Solution Preparation: A standard perovskite precursor solution is prepared by dissolving the desired organic halide (e.g., MAI, FAI, EAI) and a lead halide (e.g., PbI₂, PbCl₂) in a solvent such as anhydrous dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO). For mixed-cation perovskites, the different organic halides are dissolved in the solvent at the desired stoichiometric ratio. For instance, to prepare a (MA₀.₇FA₀.₃)₀.₉₇EDA₀.₀₁₅PbI₃ precursor, MAI, FAI, ethylenediamine diiodide (EDAI), and PbI₂ would be dissolved in a DMF:DMSO solvent mixture. The solution is typically stirred at an elevated temperature (e.g., 70°C) for several hours to ensure complete dissolution.[6]

Device Fabrication Workflow

The fabrication of a perovskite solar cell involves the sequential deposition of several layers on a transparent conductive substrate. A common device architecture is FTO/c-TiO₂/m-TiO₂/Perovskite/Spiro-OMeTAD/Au.

Perovskite Solar Cell Fabrication Workflow cluster_Substrate Substrate Preparation cluster_Perovskite Perovskite Layer Deposition cluster_Contacts Charge Transport & Contact Deposition A FTO Glass Cleaning B Compact TiO₂ (c-TiO₂) Deposition (e.g., Spray Pyrolysis) A->B C Mesoporous TiO₂ (m-TiO₂) Deposition (Spin-Coating) B->C D Spin-Coating of Perovskite Precursor Solution C->D E Anti-Solvent Dripping D->E F Annealing E->F G Hole Transport Layer (e.g., Spiro-OMeTAD) Deposition (Spin-Coating) F->G H Gold (Au) Electrode Evaporation G->H I J-V Testing, EQE, Stability Measurement H->I Characterization

Perovskite Solar Cell Fabrication Workflow

Step-by-Step Fabrication Procedure:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to remove any organic residues.

  • Electron Transport Layer (ETL) Deposition:

    • A compact layer of titanium dioxide (c-TiO₂) is often deposited onto the FTO glass by a method like spray pyrolysis.

    • Subsequently, a mesoporous TiO₂ (m-TiO₂) layer is deposited by spin-coating a TiO₂ paste, followed by annealing at high temperatures (e.g., 500°C).[7]

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • The prepared perovskite precursor solution is spin-coated onto the m-TiO₂ layer. A typical two-step spin-coating process might involve a low-speed spin (e.g., 1000 rpm for 10s) to spread the solution, followed by a high-speed spin (e.g., 5000 rpm for 30s) to form a uniform film.[7]

    • During the high-speed spin, an anti-solvent (e.g., chlorobenzene or toluene) is often dripped onto the substrate to induce rapid crystallization and form a dense, pinhole-free perovskite film.

    • The film is then annealed on a hotplate (e.g., at 100°C for 10-60 minutes) to complete the perovskite crystallization.[6]

  • Hole Transport Layer (HTL) Deposition:

    • A solution of a hole-transporting material, commonly spiro-OMeTAD, is prepared by dissolving it in a solvent like chlorobenzene, often with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity.

    • The spiro-OMeTAD solution is then spin-coated on top of the perovskite layer.

  • Metal Contact Deposition:

    • Finally, a top metal electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization

The performance of the fabricated solar cells is characterized under simulated AM 1.5G sunlight (100 mW/cm²). The current density-voltage (J-V) characteristics are measured using a solar simulator and a source meter to determine the PCE, Voc, Jsc, and FF. Stability testing is often performed by monitoring the device performance over time under continuous illumination or in controlled environmental conditions (e.g., specific temperature and humidity).

Signaling Pathways and Logical Relationships

The functioning of a perovskite solar cell is governed by a series of photophysical processes. The following diagram illustrates the key steps involved in the conversion of light into electrical energy.

Perovskite Solar Cell Working Principle cluster_Light Light Interaction cluster_Charge Charge Carrier Dynamics cluster_Output Electrical Output cluster_Loss Loss Mechanisms A Photon Absorption B Exciton Generation A->B C Charge Separation (Electron-Hole Pair) B->C D Charge Transport C->D G Recombination C->G E Charge Collection at Electrodes D->E D->G F Current Generation in External Circuit E->F

Working Principle of a Perovskite Solar Cell

References

analytical techniques for quantifying ethylammonium in perovskite films

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of ethylammonium (EA) in perovskite films is crucial for understanding material properties, optimizing device performance, and ensuring reproducibility in research and development. This guide provides a comparative overview of key analytical techniques for EA quantification, complete with experimental protocols, quantitative data, and a generalized workflow. This information is intended for researchers, scientists, and professionals in materials science and drug development working with perovskite-based technologies.

Comparison of Analytical Techniques

Several analytical techniques can be employed to quantify the organic cation content, including this compound, in perovskite films. The choice of technique often depends on factors such as the required sensitivity, the destructive nature of the analysis, and the available instrumentation. The most prominent methods include Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS), with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) also offering viable approaches.

TechniquePrincipleSample PreparationMode of AnalysisKey AdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei, providing information on molecular structure and composition. ¹H NMR is particularly useful for quantifying organic cations.Dissolution of the perovskite film in a deuterated solvent (e.g., DMSO-d6) for solution-state NMR.[1][2] For solid-state NMR (ssNMR), the film can be analyzed directly on the substrate or scraped off.[3]QuantitativeHighly quantitative, provides detailed structural information, can distinguish between different organic cations.[4]Solution-state NMR is destructive to the film. Solid-state NMR may have lower resolution and requires specialized equipment.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that analyzes the elemental composition and chemical states of a material by measuring the kinetic energy of photoelectrons.The perovskite film is placed in an ultra-high vacuum chamber for analysis. No special preparation is typically needed.Semi-Quantitative/QuantitativeSurface-sensitive (top few nanometers), provides elemental and chemical state information, non-destructive to the underlying film.Can be susceptible to surface contamination, quantification requires careful calibration and sensitivity factors, may not be representative of the bulk composition.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to vibrational modes of specific chemical bonds.The perovskite film is typically measured directly.QuantitativeNon-destructive, relatively simple and fast, can provide information about the chemical environment of the organic cation.[5]Can be less sensitive than other techniques, and peak overlap can complicate quantification in mixed-cation perovskites.
Mass Spectrometry (MS) Ionizes chemical species and sorts the ions based on their mass-to-charge ratio.The perovskite material is typically introduced into the mass spectrometer through a suitable ionization source. This can involve thermal desorption or dissolution followed by electrospray ionization.QuantitativeHighly sensitive, can identify and quantify trace amounts of substances.Can be destructive, complex sample matrices can lead to ion suppression or enhancement effects.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the molar ratio of this compound in a perovskite film.

Protocol for Solution-State ¹H NMR:

  • Carefully scrape the perovskite film off the substrate in a controlled environment (e.g., a glovebox) to collect the material.

  • Accurately weigh the collected perovskite powder.

  • Add a known amount of an internal standard (e.g., dimethylformamide) to the solution for accurate quantification.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. The signals corresponding to the this compound cation (typically the quartet from the -CH2- group and the triplet from the -CH3 group) are integrated.

  • The molar ratio of this compound can be determined by comparing the integral of its characteristic peaks to the integral of the internal standard or other components of the perovskite.[4]

Protocol for Solid-State NMR (ssNMR):

  • For analysis of a single thin film, the film on its substrate (e.g., quartz) can be directly placed in the NMR rotor.[3]

  • Alternatively, for bulk analysis, scrape the perovskite material from several films and pack it into the NMR rotor.

  • Acquire the solid-state ¹H NMR spectrum using appropriate pulse sequences (e.g., magic-angle spinning).

  • The quantification is performed by integrating the distinct signals of the this compound cation.[3]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition, including the nitrogen content from this compound, at the surface of a perovskite film.

Protocol:

  • Mount the perovskite film on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Perform an initial survey scan to identify all elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest, including N 1s (for this compound), Pb 4f, and the relevant halide peaks (e.g., I 3d or Br 3d).

  • The atomic concentrations of the elements are calculated from the peak areas using appropriate relative sensitivity factors (RSFs).

  • The amount of this compound can be inferred from the quantified nitrogen concentration relative to the other elements in the perovskite structure.[6]

Generalized Workflow for this compound Quantification

The following diagram illustrates a general workflow for quantifying this compound in perovskite films, from sample preparation to data analysis and interpretation.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing cluster_quant Quantification & Interpretation Film Perovskite Film Prep Sample Preparation (e.g., Dissolution, Scraping, Direct Mounting) Film->Prep NMR NMR Spectroscopy (Solution or Solid-State) Prep->NMR Select Technique XPS X-ray Photoelectron Spectroscopy Prep->XPS Select Technique Other Other Techniques (IR, MS) Prep->Other Select Technique Acquire Data Acquisition (Spectra, Mass-to-Charge Ratios) NMR->Acquire XPS->Acquire Other->Acquire Process Data Processing (Integration, Peak Fitting, Background Correction) Acquire->Process Quant Quantification (Molar Ratios, Atomic Concentrations) Process->Quant Interpret Interpretation (Stoichiometry, Purity, Degradation) Quant->Interpret

A generalized workflow for the quantification of this compound in perovskite films.

Concluding Remarks

The accurate quantification of this compound in perovskite films is achievable through various analytical techniques. NMR spectroscopy stands out for its high accuracy and detailed structural insights, making it a powerful tool for determining molar ratios. XPS provides valuable surface-specific elemental and chemical state information, which is crucial for understanding surface phenomena and degradation. The choice of the most suitable technique will be dictated by the specific research question, available resources, and the desired level of detail. For a comprehensive understanding, a combination of these techniques is often beneficial.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure and compliant research environment. Ethylammonium salts, such as this compound chloride and this compound nitrate, are common reagents that require specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound compounds with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. In case of accidental exposure, follow these immediate first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to local, state, and federal regulations.[4][5] These compounds are generally classified as hazardous waste and should not be disposed of down the drain or in regular trash.[3]

  • Segregation at the Source: Immediately segregate all this compound-contaminated waste into designated, clearly labeled, leak-proof, and puncture-resistant containers.[4] Do not mix with other waste streams to avoid potentially hazardous reactions.[4]

  • Container Management:

    • Use the original container whenever possible.[4]

    • If the original container is not available or compromised, use a compatible, tightly sealed container.

    • Label the container clearly as "Hazardous Waste: this compound [specify anion, e.g., Chloride, Nitrate]".

  • Solid Waste Disposal:

    • For solid this compound compounds, carefully sweep up the material and place it into a suitable, closed container for disposal.[1][3] Avoid creating dust.

    • Contaminated materials such as gloves, bench paper, and cleaning materials should be collected in a designated hazardous waste container.

  • Liquid Waste Disposal:

    • Do not pour liquid this compound waste down the drain.[4]

    • Collect all aqueous and solvent solutions containing this compound in a designated, sealed container.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.[5]

Summary of Disposal and Safety Information

For quick reference, the following table summarizes key information for the proper disposal of this compound compounds.

ParameterGuidelineSource
Waste Classification Hazardous Waste[3]
Disposal Method Collection by a licensed hazardous waste disposal service.[5]
Container Requirements Original, or compatible, tightly sealed and clearly labeled containers.[4]
Prohibited Actions Do not dispose down the drain. Do not mix with other waste.[4]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1][3]

Experimental Protocols

Currently, there are no widely established and cited experimental protocols for the in-lab neutralization of this compound waste for routine disposal. The standard and required procedure is collection by a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Source (Solid vs. Liquid) ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Ethylammonium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling Ethylammonium and its common salt, this compound nitrate.

Hazard Identification and Personal Protective Equipment (PPE)

This compound nitrate is classified as an oxidizer that may intensify fire and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3][4] The signal word for this chemical is "Danger".[1][2][3]

A thorough risk assessment should be conducted before handling. The following personal protective equipment is recommended:

  • Eye Protection: Wear safety goggles with side protection.[3] In situations with a risk of splashing, a face shield should be used in conjunction with goggles.[5][6]

  • Skin Protection: Wear appropriate chemical-resistant gloves.[1][3][7] It is recommended to check the resistance of the gloves to the chemical with the supplier.[1][3] A lab coat or chemical-resistant apron should also be worn.

  • Respiratory Protection: Use in a well-ventilated area.[1][3][7] If ventilation is insufficient or there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator is necessary.[5]

  • Footwear: Wear closed-toe shoes.

Quantitative Data

The following table summarizes key quantitative data for Ethylamine, the parent amine of this compound. This data is crucial for understanding its physical properties and potential hazards.

PropertyValue
OSHA PEL 10 ppm (8-hour TWA)[8]
NIOSH REL 10 ppm (10-hour TWA)[8]
ACGIH TLV 5 ppm (8-hour TWA)[8]
Boiling Point 62°F (16.7°C)[9]
Melting Point -114°F (-81.1°C)[10]
Flash Point 1°F (-17.2°C)[9][11]
Vapor Pressure 874 mmHg[9][11]
Lower Explosive Limit (LEL) 3.5%[11]
Upper Explosive Limit (UEL) 14.0%[11]
Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound compounds in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment (PPE) prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Exposure Response handle_reaction->emergency_exposure emergency_fire Fire Response handle_reaction->emergency_fire cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of/Clean PPE cleanup_dispose->cleanup_ppe

Safe Handling Workflow for this compound

Operational and Disposal Plans

Handling Procedures
  • Preparation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3][7]

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Remove all sources of ignition as Ethylamine is highly flammable.[10]

    • Keep away from incompatible materials such as strong acids and strong oxidizers.[11]

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Do not breathe vapor or spray.[1][3]

    • Wash hands thoroughly after handling.[1][3][7]

    • Do not eat, drink, or smoke in the work area.[10]

Accidental Release Measures
  • Spill: In case of a spill, evacuate the area. For liquid spills, absorb with an inert material such as sand or diatomaceous earth and place in a suitable container for disposal.[1][3] Ensure adequate ventilation.[10]

  • Personal Precautions: Wear appropriate personal protective equipment as outlined above.[1][3]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of water.[3][4] Remove contaminated clothing.[1][3] If skin irritation occurs, get medical advice/attention.[3][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing.[3][7] Immediately call a poison center or doctor.[10]

  • If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting.[10] Seek medical attention.[3]

Disposal Plan
  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.[12][13]

    • Do not mix with incompatible wastes.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.

    • Keep waste containers tightly closed when not in use.[1][3][7]

    • Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal Method:

    • Dispose of chemical waste through your institution's hazardous waste management program.[12][14]

    • Do not dispose of this compound down the drain or in the regular trash.[14]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.